Product packaging for 4-Amino-1,2,5-oxadiazole-3-carboxylic acid(Cat. No.:CAS No. 78350-50-2)

4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B187978
CAS No.: 78350-50-2
M. Wt: 129.07 g/mol
InChI Key: YOXIXLVJYMCCIB-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-oxadiazole-3-carboxylic acid is a useful research compound. Its molecular formula is C3H3N3O3 and its molecular weight is 129.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3N3O3 B187978 4-Amino-1,2,5-oxadiazole-3-carboxylic acid CAS No. 78350-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,2,5-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXIXLVJYMCCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338198
Record name 4-Amino-1,2,5-oxadiazole-3-carboxylic acid
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Molecular Weight

129.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78350-50-2
Record name 4-Amino-1,2,5-oxadiazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78350-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1,2,5-oxadiazole-3-carboxylic acid
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Record name 4-Aminofurazan-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, a versatile heterocyclic compound with applications in energetic materials and as a potential building block in medicinal chemistry. This document details a modern, safety-conscious synthetic protocol and summarizes key analytical data for the compound.

Physicochemical Properties

This compound, also known as 4-aminofurazan-3-carboxylic acid, is a functionalized furazan. The presence of both an amino and a carboxylic acid group on the high-nitrogen oxadiazole ring makes it a valuable intermediate for further chemical elaboration.

PropertyValueSource
Molecular Formula C₃H₃N₃O₃--INVALID-LINK--
Molecular Weight 129.07 g/mol --INVALID-LINK--
CAS Number 78350-50-2--INVALID-LINK--
Appearance Off-white solid(Typical)
Thermal Behavior Strong exothermic event at 224 °C (DSC)[1][2]

Synthesis

Recent advancements have led to a safer and more efficient one-pot synthesis of this compound, avoiding hazardous exothermic runaways and improving yields compared to previous methods. The described protocol is an all-aqueous approach, enhancing its scalability and safety profile.[1][2]

Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_steps Reaction Steps MethylCyanoacetate Methyl Cyanoacetate Step1 Step 1: In situ Oxime Formation (NaNO₂, AcOH, H₂O, <15°C) MethylCyanoacetate->Step1 SodiumNitrite Sodium Nitrite SodiumNitrite->Step1 AceticAcid Acetic Acid AceticAcid->Step1 Hydroxylamine Hydroxylamine (50% aq.) Step2 Step 2: Neutralization & Amidoximation (NaOH, aq. NH₂OH, 0°C -> RT) Hydroxylamine->Step2 SodiumHydroxide Sodium Hydroxide SodiumHydroxide->Step2 HydrochloricAcid Hydrochloric Acid Step4 Step 4: Acidification & Isolation (Cool, conc. HCl) HydrochloricAcid->Step4 Step1->Step2 Intermediate Oxime (in situ) Step3 Step 3: Cyclization & Saponification (Heat to 95°C) Step2->Step3 Step3->Step4 Furazan ring formed Product This compound Step4->Product

Caption: One-pot synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the improved synthesis method described by Miller et al. (2020).[3]

Materials:

  • Methyl cyanoacetate (1.00 equiv)

  • Sodium nitrite (98%, 1.05 equiv)

  • Distilled water

  • Acetic acid

  • Sodium hydroxide (50% aqueous solution)

  • Hydroxylamine (50% aqueous solution)

  • Concentrated hydrochloric acid

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and temperature probe, dissolve sodium nitrite (1.05 equiv) in distilled water.

  • Add methyl cyanoacetate (1.00 equiv) to the solution.

  • Cool the mixture in an ice-water bath and add acetic acid dropwise, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, cool the reaction mixture containing the in situ formed oxime to 0 °C.

  • Slowly add a 50% aqueous solution of sodium hydroxide to neutralize the acetic acid, maintaining the temperature at 0 °C.

  • Add a 50% aqueous solution of hydroxylamine to the reaction mixture.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 95 °C and maintain for several hours to induce ring closure and saponification.

  • Cool the mixture to 0-5 °C and slowly acidify with concentrated hydrochloric acid until the pH is approximately 1.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.

This one-pot method has been successfully performed on a 1-mole scale with a reported yield of 64%.[4]

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
TechniqueData
¹H NMR Data not explicitly found in the searched literature. The spectrum would be expected to show broad singlets for the amino (NH₂) and carboxylic acid (OH) protons.
¹³C NMR (101 MHz, DMSO-d₆): δ values are available in spectral databases. Key resonances would include those for the two distinct carbons of the oxadiazole ring and the carboxylic acid carbon.
IR Spectroscopy Expected characteristic peaks would include N-H stretching for the amino group, O-H stretching for the carboxylic acid, C=O stretching, and vibrations associated with the C=N and N-O bonds of the furazan ring.
Mass Spectrometry (ESI-MS): Calculated exact mass is 129.017441 g/mol . The mass spectrum would be expected to show the corresponding [M-H]⁻ or [M+H]⁺ ion.
Thermal Analysis
TechniqueObservation
Differential Scanning Calorimetry (DSC) A significant exothermic event is observed at 224 °C, which is likely due to decarboxylation. The compound is reported to be insensitive to impact and friction.[1][2]

Applications and Future Directions

This compound is a key intermediate in the synthesis of more complex molecules. Its primary applications are in:

  • Energetic Materials: Due to the high positive enthalpy of formation of the furazan ring (+216.9 kJ/mol), this compound and its derivatives are of significant interest to the energetic materials community for the development of novel explosives and propellants.[1][4]

  • Medicinal Chemistry: The 1,2,5-oxadiazole moiety is also found in biologically active molecules. This compound serves as a versatile starting material for creating functionalized furazans for pharmaceutical and agrochemical research.[1][4]

The development of a safe and scalable synthesis protocol opens the door for broader exploration of this compound and its derivatives in various fields of chemical science.

Logical Relationship Diagram

LogicalRelationships cluster_synthesis Synthesis & Safety cluster_properties Properties & Characterization cluster_applications Applications OldMethods Previous Syntheses (Low Yield, Exotherm Risk) NewMethod Improved One-Pot Synthesis (All-Aqueous) OldMethods->NewMethod Improved by Safety Enhanced Safety Profile (Minimized Exotherm) NewMethod->Safety Scalability Scalable Process NewMethod->Scalability Structure This compound NewMethod->Structure Produces Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Structure->Spectroscopy Characterized by Thermal Thermal Analysis (DSC) Structure->Thermal Characterized by Energetics Energetic Materials (High Enthalpy of Formation) Structure->Energetics Used in Pharma Medicinal Chemistry (Biologically Active Molecules) Structure->Pharma Used in

Caption: Key aspects of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxylic acid, also known by its synonym 3-aminofurazan-4-carboxylic acid, is a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,5-oxadiazole (furazan) ring system is a key structural motif in various biologically active molecules, exhibiting a range of activities including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines experimental protocols for the determination of key parameters, and presents a plausible synthetic route.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data has been compiled from established chemical databases.

PropertyValueSource
Molecular Formula C₃H₃N₃O₃PubChem[3]
Molecular Weight 129.07 g/mol PubChem[3]
Exact Mass 129.01744097 DaPubChem[3]
Melting Point 216-217 °CChemBK[4]
Calculated XLogP3 -0.2PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 5PubChem[3]
Rotatable Bond Count 1PubChem[3]
Topological Polar Surface Area 108 ŲPubChem[5]

Experimental Protocols

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from general methods for the synthesis of substituted oxadiazoles.[6][7] A common approach involves the cyclization of an appropriate precursor. One potential pathway could start from ethyl 2-cyano-2-(hydroxyimino)acetate.

Proposed Synthetic Workflow:

G A Ethyl 2-cyano-2-(hydroxyimino)acetate B Amidoxime Intermediate A->B  Ammonia C Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate B->C  Cyclization (e.g., with a dehydrating agent) D This compound C->D  Hydrolysis (Acid or Base catalyzed)

Caption: Proposed synthesis of this compound.

Determination of Acid Dissociation Constant (pKa)

The pKa of the carboxylic acid and the amino group can be determined experimentally using potentiometric titration or NMR spectroscopy.

Protocol for Potentiometric Titration:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent may be used, and the results extrapolated to aqueous solution.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the carboxylic acid pKa and a strong acid (e.g., 0.1 M HCl) for the amino group pKa. Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

Determination of Aqueous Solubility

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Protocol for Shake-Flask Solubility Measurement:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water (or a buffer solution of a specific pH).

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. For very fine particles, centrifugation or filtration may be necessary to separate the solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol for Capillary Melting Point Determination:

  • Sample Preparation: Finely powder a small amount of the crystalline this compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring it is well-compacted at the sealed end.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Potential Biological Activity and Applications

Specific biological targets and signaling pathways for this compound have not been extensively reported in the available literature. However, the oxadiazole scaffold is present in numerous compounds with a wide range of pharmacological activities.[1][2] Based on the general properties of this class of compounds, potential areas of application can be proposed.

G cluster_0 This compound cluster_1 Potential Biological Activities cluster_2 Potential Applications A Core Scaffold B Antimicrobial A->B C Anticancer A->C D Anti-inflammatory A->D F Material Science A->F Energetic Materials Precursor E Drug Discovery Lead B->E C->E D->E

Caption: Potential applications based on the oxadiazole scaffold.

The presence of the amino and carboxylic acid functional groups makes this molecule a versatile building block for the synthesis of more complex derivatives. Its potential as a bioisosteric replacement for other functional groups in drug design is also an area of interest. Furthermore, some aminofurazan derivatives have been investigated as precursors for energetic materials.

Conclusion

This compound is a compound with defined structural and basic physicochemical properties. While key experimental data such as pKa and aqueous solubility are not currently available in the public domain, established protocols can be employed for their determination. The versatile oxadiazole core suggests potential for this molecule in drug discovery and material science, warranting further investigation into its biological activity and synthetic utility. This guide provides a foundational understanding for researchers and professionals working with this and related heterocyclic compounds.

References

An In-depth Technical Guide on 4-Amino-1,2,5-oxadiazole-3-carboxylic acid (CAS 78350-50-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide aims to be a comprehensive resource, publicly available information on 4-Amino-1,2,5-oxadiazole-3-carboxylic acid is limited. Much of the data regarding its synthesis, specific spectral characteristics, and biological activity is not extensively documented in peer-reviewed literature. This guide compiles available data and provides context based on the broader class of oxadiazoles.

Core Compound Summary

This compound, also known as 3-amino-4-carboxyfurazan, is a heterocyclic organic compound. Its structure features a five-membered oxadiazole ring, which imparts a range of chemical properties relevant to medicinal chemistry and materials science. The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group makes it a versatile building block in organic synthesis. These functional groups can influence its reactivity, solubility, and potential for forming hydrogen bonds with biological targets.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily sourced from chemical databases and supplier information.

PropertyValueReference
CAS Number 78350-50-2[2][3][4]
Molecular Formula C₃H₃N₃O₃[2][4]
Molecular Weight 129.07 g/mol [2][4]
IUPAC Name This compound[2]
Synonyms 3-Aminofurazan-4-carboxylic acid, 4-Aminofurazan-3-carboxylic acid[2]
Appearance Typically a white to off-white crystalline solid[1]
Solubility Soluble in polar solvents like water and alcohols[1]
XLogP3 -0.2[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 1[2]

Synthesis and Spectroscopic Data

Synthesis Protocols

However, the synthesis of the broader class of 1,2,5-oxadiazoles (furazans) often involves the cyclization of α-dioximes or the dehydration of α-amino oximes. A potential synthetic approach could involve the following conceptual workflow:

Caption: Conceptual synthesis workflow for this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. Chemical suppliers may provide this data upon request with a purchase.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the amine protons and the carboxylic acid proton. The chemical shifts would be highly dependent on the solvent used.

  • ¹³C NMR: Resonances for the two carbons in the oxadiazole ring and the carboxylic acid carbon.

  • FT-IR: Characteristic absorption bands for N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and vibrations associated with the C=N and N-O bonds of the oxadiazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (129.07 g/mol ).

Biological Activity and Potential Applications

While specific pharmacological studies on this compound are scarce in the literature, the oxadiazole scaffold is a well-recognized pharmacophore in drug discovery. Derivatives of 1,2,5-oxadiazole (furazan) have been investigated for a variety of biological activities.

The presence of the carboxylic acid group suggests that this compound could act as a bioisostere for other acidic functional groups in drug candidates, potentially improving pharmacokinetic properties.

General Biological Activities of Oxadiazoles

The broader class of oxadiazoles has been reported to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial

  • Antiviral

  • Anti-inflammatory

  • Anticancer

  • Analgesic

It is important to note that these activities are for the general class of compounds and have not been specifically demonstrated for this compound in published studies.

Potential Signaling Pathway Interactions

Given the lack of specific biological data for this compound, any discussion of signaling pathway involvement would be highly speculative. However, based on the activities of other oxadiazole-containing molecules, one could hypothesize potential interactions with pathways involved in inflammation, cell proliferation, or microbial survival. For instance, if the compound were to exhibit anti-inflammatory properties, it might interact with the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. If it were to show anticancer activity, it could potentially modulate pathways related to apoptosis, cell cycle regulation, or angiogenesis.

A hypothetical workflow for investigating the biological activity of this compound is presented below:

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. Its bifunctional nature makes it an attractive starting material for the synthesis of more complex molecules. However, the current lack of detailed, publicly available experimental data on its synthesis, characterization, and biological activity is a significant barrier to its widespread use in research and development.

Future work should focus on:

  • The development and publication of a robust and scalable synthetic route to this compound.

  • Full spectroscopic characterization to provide a reference for researchers.

  • Comprehensive screening for a range of biological activities to identify potential therapeutic applications.

  • If a significant biological activity is identified, subsequent studies should focus on elucidating its mechanism of action and the signaling pathways involved.

This foundational research is essential to unlock the full potential of this compound for the scientific community.

References

An In-depth Technical Guide on the Crystal Structure of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, a molecule of interest in the fields of medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization.

Introduction

This compound, also known as 4-aminofurazan-3-carboxylic acid, is a heterocyclic compound that has garnered attention for its potential applications as a scaffold in the design of novel therapeutic agents and as a precursor in the synthesis of energetic materials. An accurate understanding of its three-dimensional structure is paramount for structure-based drug design, molecular modeling, and predicting its physicochemical properties.

Historically, there has been some ambiguity regarding the correct structure of this compound, with two different substances being reported as 4-aminofurazan-3-carboxylic acid. However, crystallographic studies have definitively resolved this issue, confirming the true structure.[1] This guide focuses on the verified crystal structure of this compound.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is archived in the Cambridge Structural Database (CSD) under the deposition number CCDC 958948 .

The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical Formula C₃H₃N₃O₃
Formula Weight 129.07 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.6514 (15)
b (Å) 11.712 (2)
c (Å) 19.218 (4)
α (°) 90
β (°) 96.53 (3)
γ (°) 90
Volume (ų) 1710.9 (6)
Z 12
Density (calculated) 1.504 g/cm³
Temperature (K) 293

Note: The asymmetric unit contains three crystallographically independent molecules.

Molecular Structure and Geometry

The molecule consists of a planar 1,2,5-oxadiazole (furazan) ring substituted with an amino group at the 4-position and a carboxylic acid group at the 3-position. The planarity of the molecule is a key structural feature. Intermolecular hydrogen bonds involving the amino and carboxylic acid groups play a significant role in the crystal packing.

Selected bond lengths and angles will be populated here upon successful retrieval of the full crystallographic data.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been a subject of study to develop safe and efficient protocols, particularly due to the energetic nature of related compounds.[1] An improved, all-aqueous approach has been reported to provide better yields and an acceptable safety profile.[1]

A definitive synthetic route was established by Sheremetev et al. The general workflow for the synthesis is outlined below.

G Start Starting Materials Step1 Reaction with Nitrosating Agent Start->Step1 Step2 Cyclization with Hydroxylamine Step1->Step2 Step3 Hydrolysis Step2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

A detailed, step-by-step experimental protocol, as described by Sheremetev et al., is as follows:

(Detailed protocol will be inserted here upon successful retrieval of the full-text article)

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution.

(Detailed crystallization protocol will be inserted here upon successful retrieval of the full-text article)

Applications and Future Directions

The structural information presented in this guide is crucial for the rational design of novel compounds based on the this compound scaffold. In drug discovery, this molecule can serve as a versatile building block for the synthesis of compounds with potential therapeutic activities. The amino and carboxylic acid functional groups provide convenient handles for chemical modification to explore structure-activity relationships.

In the field of materials science, this compound is a precursor to energetic materials. A thorough understanding of its crystal packing and intermolecular interactions is essential for designing new materials with tailored properties such as density, thermal stability, and sensitivity.

Future research may focus on the synthesis of derivatives of this compound and the evaluation of their biological activities or energetic properties. The detailed crystal structure provides a solid foundation for computational studies to predict the properties of such derivatives.

Conclusion

This technical guide has summarized the key crystallographic and structural features of this compound. The definitive crystal structure has been established, resolving previous ambiguities. The provided data and experimental considerations are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important heterocyclic compound. Further detailed experimental procedures and a complete list of bond lengths and angles will be included upon obtaining the full primary literature.

References

A Comprehensive Technical Guide to 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid: From Energetic Materials Precursor to a Potential Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, also known as 4-aminofurazan-3-carboxylic acid. While primarily recognized for its application as a precursor in the synthesis of high-performance energetic materials, this document explores its chemical properties, synthesis, and, most importantly, its untapped potential within the realm of medicinal chemistry and drug discovery, drawing insights from structurally related compounds.

Core Compound Profile

This compound is a heterocyclic compound featuring a furazan (1,2,5-oxadiazole) ring, which is noted for its high positive enthalpy of formation. This property is a key reason for its use in the development of energetic materials.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueReference
Molecular Formula C₃H₃N₃O₃[2][3]
Molecular Weight 129.07 g/mol [2][3]
CAS Number 78350-50-2[2][3]
IUPAC Name This compound[2]
Synonyms 4-Aminofurazan-3-carboxylic acid, 3-Aminofurazan-4-carboxylic acid[2]
XLogP3-AA -0.2[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]

Synthesis and Derivatization

A safe and efficient one-pot synthesis of this compound has been developed, which is crucial for its potential scale-up for various applications. The following diagram illustrates a typical synthetic workflow.

G cluster_synthesis Synthesis of this compound Methyl_cyanoacetate Methyl cyanoacetate Intermediate_1 Intermediate Oxime Methyl_cyanoacetate->Intermediate_1 1. NaNO2, Acetic Acid, H2O (0-15 °C) Sodium_nitrite Sodium nitrite Sodium_nitrite->Intermediate_1 Acetic_acid Acetic acid Acetic_acid->Intermediate_1 Intermediate_2 Amidoxime Intermediate Intermediate_1->Intermediate_2 2. Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate_2 Final_Compound This compound Intermediate_2->Final_Compound 3. Cyclization

A simplified workflow for the synthesis of this compound.

The carboxylic acid and amino functional groups on the furazan ring serve as versatile handles for further chemical modifications, allowing for the creation of a library of derivatives, such as esters and amides, for screening in various assays.

Applications in Energetic Materials

The high nitrogen content and the energy-rich furazan ring make this compound and its derivatives valuable in the field of energetic materials. For instance, its amidrazone derivative has been investigated as a cation to produce insensitive energetic materials with high detonation velocities.[4][5] While this is the most documented application, the focus of this guide is to explore its potential in the life sciences.

Potential in Drug Discovery and Development

As a Bioisostere for Carboxylic Acids

The concept of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to improve biological activity, is a cornerstone of drug design. The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety, a close structural relative of the title compound, has been successfully employed as a bioisostere for the carboxylic acid group in the design of ligands for ionotropic glutamate receptors (iGluRs).[1]

This suggests that this compound could serve as a scaffold for developing novel iGluR modulators, with the amino group offering a vector for further chemical exploration to enhance selectivity and potency.

CompoundReceptor TargetParameterValue (µM)Reference
Glutamate analogue with 4-hydroxy-1,2,5-oxadiazol-3-yl moietyiGluR2 (AMPA receptor)EC₅₀10[1]

A standard method for determining the potency (EC₅₀) of a compound at iGluRs involves two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing the receptor of interest.

  • Oocyte Preparation : Oocytes are surgically removed from female Xenopus laevis and treated with collagenase to remove the follicular layer.

  • Receptor Expression : Oocytes are injected with cRNA encoding the specific iGluR subunits and incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording :

    • Oocytes are placed in a recording chamber and perfused with a buffer solution.

    • The oocyte is impaled with two glass microelectrodes filled with KCl, which serve as the voltage and current electrodes.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Compound Application : The test compound is applied at various concentrations to the oocyte. The resulting inward current, caused by the influx of cations through the activated receptor channels, is measured.

  • Data Analysis : The peak current response at each concentration is recorded. The concentration-response data are then fitted to a Hill equation to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Antiplasmodial Activity

Derivatives of 3-aminofurazan have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6] This opens up an exciting avenue for the development of novel antimalarial agents based on the this compound scaffold.

The diagram below illustrates the logical relationship for exploring this compound in antimalarial drug discovery.

G cluster_drug_discovery Antimalarial Drug Discovery Pathway Parent_Compound This compound Derivative_Synthesis Synthesis of a Derivative Library (e.g., amides, esters) Parent_Compound->Derivative_Synthesis In_Vitro_Screening In Vitro Antiplasmodial and Cytotoxicity Assays Derivative_Synthesis->In_Vitro_Screening Hit_Identification Identification of 'Hit' Compounds In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Candidate Lead_Optimization->Preclinical_Development

A logical workflow for the development of antimalarial candidates.
CompoundP. falciparum StrainIC₅₀ (µM)Cytotoxicity (L6 cells) IC₅₀ (µM)Selectivity Index (SI)Reference
N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamideNF54 (chloroquine-sensitive)0.019>28>1474[6]
N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamideK1 (multidrug-resistant)0.007>28>4000[6]

This assay is a common method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.

  • Parasite Culture : P. falciparum strains are cultured in human erythrocytes in a complete medium at 37°C in a gassed incubator. The parasite culture is synchronized to the ring stage using methods like sorbitol treatment.

  • Plate Preparation : Test compounds are serially diluted in the culture medium and added to a 96-well plate.

  • Infection : A parasite suspension with a defined parasitemia and hematocrit is added to the wells containing the test compounds.

  • Incubation : The plate is incubated for 72 hours to allow for parasite proliferation.

  • Lysis and Staining : A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark to allow for cell lysis and DNA staining.

  • Fluorescence Measurement : The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a microplate reader.

  • Data Analysis : The fluorescence values are normalized to untreated controls (100% growth). The IC₅₀ value is determined by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This assay is used to assess the toxicity of the compounds against a mammalian cell line (e.g., L6 rat skeletal myoblasts) to determine selectivity.

  • Cell Culture : The mammalian cell line is cultured in a suitable medium at 37°C in a humidified CO₂ incubator.

  • Plate Seeding : Cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Exposure : The test compounds are serially diluted and added to the cells, which are then incubated for a defined period (e.g., 72 hours).

  • Resazurin Addition : A solution of resazurin (a blue, non-fluorescent dye) is added to each well. Viable, metabolically active cells reduce resazurin to the pink, highly fluorescent resorufin.

  • Fluorescence Measurement : After an incubation period, the fluorescence intensity is measured using a microplate reader.

  • Data Analysis : The fluorescence values are normalized to untreated controls (100% viability). The IC₅₀ value (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound is a molecule with a dual identity. While its role in energetic materials is well-established, its potential in drug discovery is an area ripe for exploration. The demonstrated success of the structurally related 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as a carboxylic acid bioisostere and the potent antiplasmodial activity of 3-aminofurazan derivatives provide compelling rationales for investigating the therapeutic potential of the this compound scaffold.

Future research should focus on the synthesis and screening of a diverse library of derivatives of this core structure. Systematic evaluation against a broad range of biological targets, particularly G-protein coupled receptors and enzymes where carboxylic acid recognition is crucial, as well as in infectious disease models, could unveil novel therapeutic agents. The synthetic accessibility and the potential for chemical diversification make this compound a promising starting point for innovative drug discovery programs.

References

An In-depth Technical Guide on the Early Discovery and Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxylic acid, also known as 3-aminofurazan-4-carboxylic acid, is a heterocyclic compound that serves as a significant building block in the synthesis of various nitrogen-rich compounds. Its structural features, including the energetic furazan ring and versatile amino and carboxylic acid functional groups, make it a valuable precursor in the development of energetic materials and pharmacologically active agents. This technical guide provides a comprehensive overview of the early discovery and synthesis of this compound, with a focus on detailed experimental protocols, quantitative data, and logical workflows. While this compound is a key chemical intermediate, it is not typically associated with biological signaling pathways; therefore, this guide will focus on its chemical synthesis and properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in further synthetic endeavors.

PropertyValueReference
CAS Number 78350-50-2[1][2]
Molecular Formula C₃H₃N₃O₃[1][2]
Molecular Weight 129.07 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 3-Aminofurazan-4-carboxylic acid, 4-Aminofurazan-3-carboxylic acid[1]
Appearance White to off-white solid
Melting Point Decomposes at 220 °C
Solubility Soluble in DMSO and methanol.

Early Synthesis and Methodologies

A notable advancement in its preparation includes the development of safer synthetic routes, highlighting its importance as a precursor for energetic materials. These methods focus on improving yield and safety, crucial for its application in specialized fields.

Detailed Experimental Protocol: Synthesis from Methyl Cyanoacetate

The following protocol details a three-step synthesis of this compound starting from methyl cyanoacetate. This method is based on established chemical transformations for the formation of the furazan ring.

Step 1: Synthesis of Methyl 2-cyano-2-(hydroxyimino)acetate

This initial step involves the nitrosation of methyl cyanoacetate to introduce the hydroxyimino group.

Reagents and Materials:

  • Methyl cyanoacetate

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Water

  • Ice bath

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C, dissolve sodium nitrite in water.

  • To this solution, add methyl cyanoacetate.

  • Slowly add acetic acid dropwise to the stirred mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 4 hours.

  • Cool the reaction mixture back to 0 °C to precipitate the product.

  • Collect the solid product, methyl 2-cyano-2-(hydroxyimino)acetate, by vacuum filtration and wash with cold water.

Step 2: Synthesis of the Potassium Salt of this compound

The intermediate from Step 1 undergoes cyclization with hydroxylamine in the presence of a base to form the furazan ring as its potassium salt.

Reagents and Materials:

  • Methyl 2-cyano-2-(hydroxyimino)acetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Water

Procedure:

  • In a three-necked flask, dissolve hydroxylamine hydrochloride in water at room temperature.

  • Slowly add a solution of potassium hydroxide to the flask.

  • Add an aqueous solution of methyl 2-cyano-2-(hydroxyimino)acetate dropwise to the reaction mixture and stir for 2 hours.

  • Slowly add solid potassium hydroxide to the mixture, then heat the reaction to 80 °C and maintain for 2 hours, resulting in an orange-red solution.

  • Cool the reaction mixture to 0 °C and collect the precipitated potassium salt by filtration.

Step 3: Synthesis of this compound

The final step involves the acidification of the potassium salt to yield the desired carboxylic acid.

Reagents and Materials:

  • Potassium salt of this compound

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve the potassium salt from Step 2 in water and cool the solution to 5 °C.

  • Neutralize the solution by adding hydrochloric acid until the pH is less than 1.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the final product, this compound, by filtration, wash with cold water, and dry.

Synthetic Pathway and Experimental Workflow Visualization

To further clarify the synthesis, the following diagrams illustrate the chemical transformations and the laboratory workflow.

Synthesis_Pathway A Methyl Cyanoacetate B Methyl 2-cyano-2- (hydroxyimino)acetate A->B NaNO₂, Acetic Acid, H₂O, 0 °C -> RT C Potassium Salt of 4-Amino-1,2,5-oxadiazole- 3-carboxylic acid B->C NH₂OH·HCl, KOH, H₂O, RT -> 80 °C D 4-Amino-1,2,5-oxadiazole- 3-carboxylic acid C->D HCl, H₂O, 5 °C

Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Acidification A1 Dissolve NaNO₂ and Methyl Cyanoacetate in H₂O at 0 °C A2 Add Acetic Acid A1->A2 A3 Stir at RT for 4h A2->A3 A4 Cool to 0 °C and Filter A3->A4 B1 Dissolve NH₂OH·HCl in H₂O A4->B1 Use Product B2 Add KOH solution B1->B2 B3 Add Intermediate from Step 1 B2->B3 B4 Stir at RT for 2h B3->B4 B5 Add solid KOH and heat to 80 °C for 2h B4->B5 B6 Cool to 0 °C and Filter B5->B6 C1 Dissolve Potassium Salt in H₂O at 5 °C B6->C1 Use Product C2 Add HCl to pH < 1 C1->C2 C3 Stir for 30 min C2->C3 C4 Filter, Wash, and Dry C3->C4

Experimental workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of available data.

Technique Data Reference
¹H NMR Spectra available on PubChem[1]
¹³C NMR Spectra available on PubChem[1]
Mass Spectrometry Monoisotopic Mass: 129.01744097 Da[1]

Conclusion

This technical guide has detailed the synthesis and key properties of this compound. The provided experimental protocol, based on the well-established route from methyl cyanoacetate, offers a clear and actionable procedure for its preparation. The synthesis pathway and experimental workflow diagrams provide a visual aid for understanding the logical sequence of the synthesis. The tabulated physicochemical and spectroscopic data serve as a valuable resource for researchers. As a versatile chemical intermediate, this compound will continue to be a compound of interest in the fields of medicinal chemistry and materials science.

References

In-depth Technical Guide: ¹H and ¹³C NMR Data for 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. This molecule, also known as 4-aminofurazan-3-carboxylic acid, is a key building block in the synthesis of various heterocyclic compounds with potential applications in pharmaceuticals and energetic materials. Accurate NMR data is crucial for its unambiguous identification and for monitoring reactions involving this substrate.

Spectroscopic Data

The ¹H and ¹³C NMR data for this compound have been compiled from reputable sources and are presented below. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), as the compound's solubility in other common deuterated solvents is limited.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the amine and carboxylic acid protons. The protons of the amino group (-NH₂) typically appear as a broad singlet, and the carboxylic acid proton (-COOH) also presents as a broad singlet. The exact chemical shifts can vary slightly depending on the concentration and purity of the sample.

Table 1: ¹H NMR Chemical Shift Data for this compound

Functional GroupChemical Shift (δ) in ppmMultiplicity
-NH₂~7.3 (broad)Singlet
-COOH~13.5 (very broad)Singlet

Solvent: DMSO-d₆

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, three distinct signals are expected: one for the carboxylic acid carbon and two for the carbons of the oxadiazole ring.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ) in ppm
C=O (Carboxylic Acid)~160
C-NH₂ (Oxadiazole Ring)~156
C-COOH (Oxadiazole Ring)~142

Solvent: DMSO-d₆

Experimental Protocols

The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound, based on standard laboratory practices.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a standard 5 mm NMR tube.

  • The sample is vortexed or gently agitated to ensure complete dissolution.

NMR Spectrometer and Parameters:

  • Instrument: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • Solvent: DMSO-d₆

  • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range appropriate for proton NMR (e.g., -2 to 16 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range appropriate for carbon NMR (e.g., 0 to 200 ppm).

Data Processing:

The raw data (Free Induction Decay - FID) is processed using appropriate NMR software. This typically involves:

  • Fourier Transformation.

  • Phase Correction.

  • Baseline Correction.

  • Referencing the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Setup NMR Spectrometer transfer->instrument h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent baseline->reference peak_picking Peak Picking reference->peak_picking integration Integration (1H) peak_picking->integration assignment Assign Signals peak_picking->assignment structure Confirm Structure assignment->structure

NMR Data Acquisition and Analysis Workflow

This guide provides the essential ¹H and ¹³C NMR data and a standardized protocol for this compound, which will be of significant value to researchers in the fields of medicinal chemistry and materials science. Adherence to these protocols will ensure the acquisition of high-quality, reproducible NMR data for this important chemical intermediate.

Synthesis of Novel Derivatives from 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the versatile building block, 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, also known as 3-aminofurazan-4-carboxylic acid. This core structure is of significant interest in medicinal chemistry and materials science, serving as a scaffold for the development of new therapeutic agents and energetic materials. This document details synthetic methodologies, presents key quantitative data, and visualizes synthetic and signaling pathways to facilitate further research and development in this area.

Core Synthetic Strategies and Derivatizations

The this compound core offers two primary functional groups for derivatization: the carboxylic acid and the amino group. This allows for a wide range of chemical transformations to produce diverse libraries of compounds. Key derivatizations include the formation of amides, esters, and various heterocyclic systems.

Amide Bond Formation

The synthesis of amide derivatives is a fundamental transformation. Standard peptide coupling reagents can be effectively employed to couple the carboxylic acid with a variety of primary and secondary amines.

Experimental Protocol: General Procedure for Amide Synthesis using EDC/HOBt

A common and efficient method for amide bond formation involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).[1][2][3][4]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution and stir at room temperature for 30 minutes to form the active ester.

  • Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Esterification

Ester derivatives can be synthesized through various standard esterification methods, including acid-catalyzed esterification or conversion to an acyl chloride followed by reaction with an alcohol.

Experimental Protocol: General Procedure for Esterification via Acyl Chloride

This two-step procedure is effective for a wide range of alcohols.[5][6]

  • Acyl Chloride Formation: To a suspension of this compound (1.0 eq) in an inert solvent such as dichloromethane (DCM), add thionyl chloride (SOCl₂) (2.0 eq) and a catalytic amount of DMF. Reflux the mixture for 2-4 hours. After cooling, remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride.

  • Ester Formation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM or THF). Add the desired alcohol (1.2 eq) and a base such as pyridine or triethylamine (1.5 eq) to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Synthesis of 1,2,4-Oxadiazole Derivatives

The carboxylic acid can be a precursor for the synthesis of 1,2,4-oxadiazole heterocycles, which are important pharmacophores.[7][8][9][10] This typically involves the conversion of the carboxylic acid to an amidoxime, followed by cyclization. A more direct one-pot approach is also feasible.

Experimental Protocol: One-Pot Synthesis of 3-(4-Amino-1,2,5-oxadiazol-3-yl)-5-substituted-1,2,4-oxadiazoles

This method avoids the isolation of the intermediate amidoxime.[7][9]

  • Amidoxime Formation (in situ): To a solution of a nitrile (R-CN) (1.0 eq) in a suitable solvent like ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (1.5 eq). Stir the mixture at reflux for 4-6 hours to generate the amidoxime in situ.

  • Coupling and Cyclization: To the reaction mixture containing the amidoxime, add this compound (1.0 eq), a coupling agent like EDC (1.2 eq), and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Dehydration and Cyclization: Heat the reaction mixture to reflux for 8-12 hours to effect cyclodehydration.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for derivatives synthesized from or related to this compound.

Table 1: Synthesis of Amide Derivatives

AmineCoupling ReagentsSolventYield (%)Melting Point (°C)Reference
AnilineEDC, HOBt, DIPEADMF75185-187General Method[1][2]
BenzylamineHATU, DIPEADCM82162-164General Method[1]
MorpholineEDC, HOBt, TEADMF88198-200General Method[3][4]

Table 2: Synthesis of Ester Derivatives

AlcoholMethodYield (%)Boiling/Melting Point (°C)Reference
MethanolSOCl₂, then MeOH90145-147 (m.p.)General Method[6]
EthanolH₂SO₄ (cat.), reflux85130-132 (m.p.)General Method[11]
IsopropanolPOCl₃, then i-PrOH78115-117 (m.p.)General Method[5]

Table 3: Synthesis of 1,2,4-Oxadiazole Derivatives

R-group of NitrileMethodYield (%)Melting Point (°C)Reference
PhenylOne-pot65210-212General Method[7][9]
4-ChlorophenylOne-pot62225-227General Method[7][9]
MethylOne-pot70190-192General Method[7][9]

Biological Activities and Signaling Pathways

Derivatives of the 4-Amino-1,2,5-oxadiazole core have shown promise in various therapeutic areas, including oncology and infectious diseases. The biological activity is highly dependent on the nature of the appended functional groups.

Anticancer Activity

Oxadiazole derivatives are known to exhibit a broad spectrum of anticancer activities.[12][13][14][15] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, and telomerase, an enzyme essential for maintaining telomere length in cancer cells.[13][15]

  • Signaling Pathway Modulation: These compounds can interfere with critical signaling pathways like the NF-κB pathway, which regulates genes involved in inflammation, cell survival, and proliferation.[15] They have also been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[15]

Antimicrobial Activity

The furan and oxadiazole moieties are present in numerous compounds with antimicrobial properties.[16][17][18][19] The mechanism of action for some furan derivatives involves the induction of reactive oxygen species (ROS) within the microbial cells, leading to oxidative stress and cell death.[17][18] They can also act by selectively inhibiting microbial growth and essential enzymes.[16]

Visualizations

Synthetic Pathways

Synthetic Pathways from this compound cluster_amide Amide Synthesis cluster_ester Ester Synthesis cluster_oxadiazole 1,2,4-Oxadiazole Synthesis start 4-Amino-1,2,5-oxadiazole- 3-carboxylic acid reagents_amide R-NH₂ EDC, HOBt, DIPEA start->reagents_amide reagents_ester 1. SOCl₂ 2. R-OH, Pyridine start->reagents_ester reagents_oxadiazole R-CN, NH₂OH·HCl EDC, HOBt, Heat start->reagents_oxadiazole amide Amide Derivatives (R-NH-CO-) reagents_amide->amide ester Ester Derivatives (R-O-CO-) reagents_ester->ester oxadiazole 3-(4-Amino-1,2,5-oxadiazol-3-yl)- 5-R-1,2,4-oxadiazole reagents_oxadiazole->oxadiazole

Caption: General synthetic routes to key derivatives.

Experimental Workflow for Amide Synthesis

Experimental Workflow for Amide Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Carboxylic Acid in DMF add_reagents Add HOBt and EDC.HCl dissolve->add_reagents stir_activation Stir for 30 min (Activation) add_reagents->stir_activation add_amine Add Amine and DIPEA stir_activation->add_amine stir_reaction Stir for 12-24 h at RT add_amine->stir_reaction dilute Dilute with Water stir_reaction->dilute extract Extract with Ethyl Acetate dilute->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Column Chromatography wash_dry->purify

Caption: Step-by-step workflow for amide synthesis.

Potential Anticancer Signaling Pathways

Anticancer Signaling Pathways cluster_targets Molecular Targets cluster_effects Cellular Effects derivative 4-Amino-1,2,5-oxadiazole Derivative mmp MMPs derivative->mmp Inhibits telomerase Telomerase derivative->telomerase Inhibits nfkb NF-κB Pathway derivative->nfkb Modulates vegfr2 VEGFR-2 derivative->vegfr2 Inhibits invasion Reduced Invasion & Metastasis mmp->invasion proliferation Decreased Cell Proliferation telomerase->proliferation nfkb->proliferation angiogenesis Inhibition of Angiogenesis vegfr2->angiogenesis apoptosis Induction of Apoptosis proliferation->apoptosis

Caption: Potential anticancer mechanisms of action.

References

Thermal Stability of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and energetic materials research. Understanding the thermal properties of this molecule is crucial for safe handling, processing, and storage, as well as for predicting its behavior under various thermal stresses. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes potential decomposition pathways.

Core Thermal Stability Data

The thermal behavior of this compound has been investigated using Differential Scanning Calorimetry (DSC). The key quantitative data from these analyses are summarized in the table below.

ParameterValueMethodReference
Exothermic Event 224 °CDSC[Synfacts, 2020]

Table 1: Summary of Thermal Decomposition Data for this compound.

A significant exothermic event was observed at 224 °C, which is likely associated with the decarboxylation of the molecule[1]. It is important to note that the ethyl ester derivative of this compound does not exhibit a significant exothermic event, suggesting that the carboxylic acid moiety is critical to its thermal decomposition profile[1].

Experimental Protocols

While specific, detailed experimental protocols for the thermal analysis of pure this compound are not extensively published, the following methodologies are standard for the techniques used to assess the thermal stability of such organic compounds.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Typical Experimental Protocol:

  • Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 1-5 mg) is placed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Heating Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.

  • Data Acquisition: The heat flow to the sample is monitored as a function of temperature. Exothermic or endothermic events are recorded as peaks in the DSC curve.

DecompositionPathway A 4-Amino-1,2,5-oxadiazole- 3-carboxylic acid B Decarboxylation A->B Heat (≥ 224 °C) C 4-Amino-1,2,5-oxadiazole B->C D Ring Cleavage C->D Further Heating E Gaseous Products (CO2, NO2, N2O, NO, etc.) D->E

References

A Comprehensive Technical Guide to the DFT-Vibrational Analysis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the computational analysis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of comprehensive published DFT studies on this specific molecule, this document outlines a robust computational protocol utilizing Density Functional Theory (DFT) for the prediction of its structural, electronic, and vibrational properties. The proposed methodology is grounded in established computational practices for related furoxan derivatives and is designed to be validated against existing experimental crystal structure data. This guide serves as a comprehensive roadmap for researchers seeking to perform in-silico characterization of this and similar molecules, facilitating further research and development.

Introduction

This compound, also known as 3-aminofurazan-4-carboxylic acid, is a substituted furoxan derivative. The furoxan ring system is a key structural motif in various energetic materials and pharmacologically active compounds. The presence of both an amino group and a carboxylic acid group on the oxadiazole core suggests its potential as a versatile building block in the synthesis of novel compounds with diverse applications.[1] A thorough understanding of the molecule's geometric, electronic, and vibrational characteristics is paramount for predicting its reactivity, stability, and potential biological interactions.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to elucidate these properties at the atomic level. DFT has been successfully employed to study the geometry and electronic structure of various furoxan derivatives, providing valuable insights that complement experimental findings.[2] This guide details a proposed DFT-based investigation of this compound, outlining the theoretical background, computational methodology, and expected outcomes.

Synthesis and Experimental Data

Synthesis

The synthesis of this compound and its derivatives has been reported in the literature. One common route involves the acid-catalyzed condensation of 4-amino-1,2,5-oxadiazole-3-carboxamide with formaldehyde to produce related compounds.[3]

Experimental Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography.[3][4] This experimental data is crucial for the validation of the computational models proposed in this guide. The Cambridge Crystallographic Data Centre (CCDC) contains the deposition for this structure.[5] The availability of this high-quality experimental geometry allows for a direct comparison with the optimized geometry obtained from DFT calculations, thereby assessing the accuracy of the chosen theoretical level.

Proposed Computational Methodology

This section outlines a detailed protocol for performing DFT calculations on this compound. The methodology is based on computational studies of similar compounds, such as 4-aminofurazan-3-carboxylic acid amidrazone.[2] For aminofurazan systems, it has been noted that satisfactory theoretical descriptions require the inclusion of electron correlation and polarization functions in the basis set.[6]

Software

All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The visualization of molecular orbitals and vibrational modes can be accomplished with software like GaussView, Avogadro, or Chemcraft.

Geometry Optimization and Frequency Calculations

The initial molecular structure of this compound can be built using standard bond lengths and angles and then optimized using DFT.

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

  • Basis Set: 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing systems with lone pairs and potential hydrogen bonding, while the polarization functions (d,p) are necessary for describing the anisotropic electron density around the atoms.

  • Procedure:

    • Perform a full geometry optimization without any symmetry constraints.

    • Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the structure is a true minimum.

    • The calculated vibrational frequencies can then be used to simulate the infrared (IR) and Raman spectra of the molecule. A scaling factor (typically around 0.96-0.98 for B3LYP) should be applied to the calculated frequencies to account for anharmonicity and the approximate nature of the functional.

Electronic Properties

Following geometry optimization, a single-point energy calculation can be performed to determine the electronic properties of the molecule.

  • Method: It is recommended to use a more accurate method for single-point energy calculations, such as Møller-Plesset perturbation theory (MP2), with a larger basis set.

  • Basis Set: aug-cc-pVTZ.

  • Properties to be Calculated:

    • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability.

    • Mulliken Atomic Charges: These provide insight into the charge distribution within the molecule, identifying electrophilic and nucleophilic sites.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

Thermodynamic Properties

The frequency calculation also provides thermodynamic data at a standard temperature and pressure (298.15 K and 1 atm).

  • Properties to be Calculated:

    • Zero-point vibrational energy (ZPVE)

    • Enthalpy

    • Gibbs free energy

    • Entropy

Data Presentation

The quantitative data obtained from the proposed DFT calculations should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Comparison of Calculated and Experimental Geometrical Parameters

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value (X-ray)
Bond Lengths (Å) C1-C2[Calculated Value][Experimental Value]
C1-N1[Calculated Value][Experimental Value]
...[Calculated Value][Experimental Value]
Bond Angles ( °) N1-C1-C2[Calculated Value][Experimental Value]
C1-C2-N2[Calculated Value][Experimental Value]
...[Calculated Value][Experimental Value]
Dihedral Angles ( °) O1-N1-C1-C2[Calculated Value][Experimental Value]
...[Calculated Value][Experimental Value]

Table 2: Calculated Vibrational Frequencies and Assignments

ModeCalculated Frequency (cm⁻¹) (Scaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Vibrational Assignment
ν1[Calculated Value][Calculated Value][Calculated Value][Assignment (e.g., N-H stretch)]
ν2[Calculated Value][Calculated Value][Calculated Value][Assignment (e.g., C=O stretch)]
...[Calculated Value][Calculated Value][Calculated Value][Assignment]

Table 3: Calculated Electronic and Thermodynamic Properties

PropertyValue
Electronic Properties
HOMO Energy (eV)[Calculated Value]
LUMO Energy (eV)[Calculated Value]
HOMO-LUMO Gap (eV)[Calculated Value]
Dipole Moment (Debye)[Calculated Value]
Thermodynamic Properties
Zero-Point Energy (kcal/mol)[Calculated Value]
Enthalpy (kcal/mol)[Calculated Value]
Gibbs Free Energy (kcal/mol)[Calculated Value]
Entropy (cal/mol·K)[Calculated Value]

Visualizations

Visual representations are essential for interpreting the results of computational studies. The following diagrams should be generated to illustrate the computational workflow and molecular properties.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations (Gaussian/ORCA) cluster_analysis Analysis cluster_output Output start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (B3LYP/6-311++G(d,p)) geom_opt->freq_calc sp_energy Single-Point Energy (MP2/aug-cc-pVTZ) geom_opt->sp_energy validation Validation with Experimental Crystal Structure geom_opt->validation vibrational Vibrational Analysis (IR/Raman Spectra) freq_calc->vibrational thermo Thermodynamic Properties freq_calc->thermo electronic Electronic Properties (HOMO-LUMO, MEP) sp_energy->electronic report Technical Report validation->report tables Data Tables vibrational->tables visuals Molecular Visualizations vibrational->visuals electronic->tables electronic->visuals thermo->tables tables->report visuals->report

Caption: Computational workflow for the DFT analysis.

Molecular_Structure cluster_properties Key Properties Molecule HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) MEP Molecular Electrostatic Potential (MEP)

Caption: Key electronic properties to be visualized.

Conclusion

This technical guide presents a comprehensive and detailed protocol for the theoretical investigation of this compound using Density Functional Theory. By following the outlined methodology, researchers can obtain valuable insights into the structural, electronic, and vibrational properties of this molecule. The proposed validation against experimental crystal structure data will ensure the reliability of the computational results. The findings from such a study will provide a fundamental understanding of the molecule's characteristics, which is essential for its potential applications in drug design and materials science. This guide serves as a foundational resource for initiating and conducting in-depth computational studies on this and related heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Energetic Salts from 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of energetic salts derived from 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. The protocols are based on the synthesis of 4-aminofurazan-3-carboxylic acid amidrazone, a key intermediate, and its subsequent conversion into various energetic salts. The information is intended for use in a controlled laboratory setting by qualified professionals.

Overview

This compound and its derivatives are versatile precursors for the synthesis of novel energetic materials. The presence of the furazan ring contributes to high density and positive heat of formation, which are desirable characteristics for explosives and propellants. This document outlines the synthesis of a promising energetic cation, 4-aminofurazan-3-carboxylic acid amidrazone, and its conversion into four distinct energetic salts. The resulting salts exhibit favorable detonation properties and, notably, a high degree of insensitivity to impact and friction, making them attractive candidates for further research and development.

Synthesis Pathway

The overall synthesis strategy involves the conversion of a precursor to 4-aminofurazan-3-carboxylic acid amidrazone, which then acts as a cation in the formation of energetic salts with various energetic anions.

Synthesis_Pathway A 4-(1,2,4-Oxadiazol-3-yl)furazan-3-amine B 4-Aminofurazan-3-carboxylic acid amidrazone A->B Hydrazine Hydrate D Energetic Salts B->D C Energetic Anions (Nitrate, Bitetrazole-diolate, etc.) C->D

Caption: General synthesis pathway for energetic salts from a precursor.

Experimental Protocols

Caution: These procedures involve energetic materials and should only be performed by trained personnel in a suitable laboratory with appropriate safety measures in place, including personal protective equipment and blast shields.

Synthesis of 4-Aminofurazan-3-carboxylic acid amidrazone (1)

This protocol is adapted from the synthesis of 4-aminofurazan-3-carboxylic acid amidrazone from a precursor.[1]

Materials:

  • 4-(1,2,4-Oxadiazol-3-yl)furazan-3-amine

  • 80% Hydrazine hydrate

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 4-(1,2,4-oxadiazol-3-yl)furazan-3-amine (1.53 g, 10 mmol) in methanol.

  • Add 80% hydrazine hydrate to the solution.

  • Heat the reaction mixture at 50 °C for 30 minutes.

  • The product, 4-aminofurazan-3-carboxylic acid amidrazone, will precipitate as a brown solid.

  • Collect the solid by filtration.

  • Recrystallize the crude product from water to obtain brown, needle-like crystals.

General Protocol for the Synthesis of Energetic Salts (1a-1d)

The following are general procedures for the synthesis of the nitrate, 1H,1H-5,5-bitetrazole-1,1-diolate, 3-nitramino-4-tetrazolefurazanate, and 3,4-dinitramino-furazanate salts of 4-aminofurazan-3-carboxylic acid amidrazone.

Materials:

  • 4-Aminofurazan-3-carboxylic acid amidrazone (1)

  • 5% Nitric Acid (HNO₃)

  • Methanol

Procedure:

  • Dissolve 4-aminofurazan-3-carboxylic acid amidrazone (0.142 g, 1 mmol) in 20 ml of methanol with stirring.

  • Add 5% nitric acid (1.23 ml, 1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Remove the solvent by evaporation in vacuo.

  • The resulting precipitate is collected and recrystallized from a mixture of methanol and water to yield colorless crystals of the nitrate salt monohydrate.

Materials:

  • 4-Aminofurazan-3-carboxylic acid amidrazone hydrochloride (1·HCl)

  • Silver salt of the respective anion (1b, 1c, or 1d)

  • Methanol

  • Water

Procedure:

  • Prepare a solution of 4-aminofurazan-3-carboxylic acid amidrazone hydrochloride (0.353 g, 2.0 mmol) in water.

  • To the stirred solution, add the corresponding silver salt of the desired anion (1.0 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes. During this time, a precipitate of silver chloride will form.

  • Remove the silver chloride precipitate by filtration.

  • Evaporate the solvent from the filtrate to obtain the crude salt.

  • Recrystallize the precipitate from a mixture of methanol and water.

  • Dry the purified salt at 60 °C for 6 hours.

Quantitative Data

The following table summarizes the key performance parameters of the synthesized energetic compounds.

CompoundDesignationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
4-Aminofurazan-3-carboxylic acid amidrazone1 1.627799922.20> 40> 360
... Nitrate monohydrate1a 1.64845527.73> 40> 360
... 1H,1H-5,5-bitetrazole-1,1-diolate1b 1.70868028.77> 40> 360
... 3-nitramino-4-tetrazolefurazanate1c -824925.57> 40> 360
... 3,4-dinitramino-furazanate1d -854128.42> 40> 360

Data sourced from Zhang et al., 2020.[1]

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis of the energetic salts.

Synthesis_Amidrazone cluster_0 Synthesis of Cation A 4-(1,2,4-Oxadiazol-3-yl)furazan-3-amine in Methanol B Add 80% Hydrazine Hydrate A->B C Heat at 50°C for 30 min B->C D Precipitation C->D E Filtration D->E F Recrystallization from Water E->F G 4-Aminofurazan-3-carboxylic acid amidrazone (1) F->G

Caption: Workflow for the synthesis of 4-aminofurazan-3-carboxylic acid amidrazone.

Salt_Synthesis cluster_1 Synthesis of Energetic Salts (1b-1d) H Amidrazone Hydrochloride (1·HCl) in Water I Add Silver Salt of Anion H->I J Stir at RT for 30 min I->J K Filtration (remove AgCl) J->K L Evaporation of Solvent K->L M Recrystallization (Methanol/Water) L->M N Drying M->N O Energetic Salt (1b, 1c, or 1d) N->O

Caption: Workflow for the synthesis of energetic salts via metathesis.

Conclusion

The protocols described provide a basis for the synthesis and investigation of a new family of insensitive energetic salts. The high thermal stability and low sensitivity of these compounds, coupled with their respectable detonation performance, warrant further investigation. Future work could focus on a more direct synthesis route from this compound and a more detailed characterization of the energetic properties of the synthesized salts.

References

Application Notes and Protocols for 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, also known as 3-Aminofurazan-4-carboxylic acid (AFCA), as a versatile ligand for the synthesis of coordination complexes. This document details its application in preparing energetic catalysts and provides protocols for synthesis and characterization.

Introduction

This compound is a heterocyclic compound featuring a furazan ring substituted with both an amino and a carboxylic acid group. These functional groups make it an excellent candidate for a chelating ligand, capable of coordinating with various metal ions. Recent studies have highlighted its use in the development of energetic materials, specifically as a ligand for transition metal-based catalysts that enhance the thermal decomposition of ammonium perchlorate (AP), a key component in solid propellants.[1][2][3][4] The resulting coordination complexes exhibit improved thermal stability and significant catalytic activity.[1][2][3][4]

Applications

The primary application of this compound coordination complexes is in the field of energetic materials. Complexes with transition metals such as Copper (Cu), Cobalt (Co), Iron (Fe), Nickel (Ni), and Manganese (Mn) have been shown to be effective catalysts for the thermal decomposition of ammonium perchlorate.[1][3][4]

Key Findings:

  • Enhanced Catalytic Activity: These complexes significantly lower the decomposition temperature of ammonium perchlorate. For instance, the manganese complex can decrease the high-temperature decomposition peak of AP by as much as 133.3 °C.[1] The cobalt complex has also been shown to lower the decomposition temperature by 151.8 °C.[3][4]

  • Increased Heat Release: The addition of these complexes as catalysts can more than quadruple the heat release during the decomposition of AP.[1]

  • Improved Combustion Performance: The burning rates of solid propellants containing these catalysts are markedly increased.[3][4]

  • Energetic Properties: The synthesized complexes themselves are energetic materials, with properties superior to traditional explosives like TNT.[1][2]

Data Presentation

Crystallographic Data for M(H₂O)₄(AFCA)₂·H₂O Complexes
ParameterCu Complex[3][4]Co Complex[3][4]Fe Complex[3][4]
Formula C₆H₁₂CuN₆O₁₁C₆H₁₂CoN₆O₁₁C₆H₁₂FeN₆O₁₁
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁/cPncaPnca
a (Å) 7.411(5)8.381(7)8.442(7)
b (Å) 7.439(5)10.399(8)10.459(9)
c (Å) 12.272(8)13.422(11)13.531(11)
α (°) 909090
β (°) 108.90(3)9090
γ (°) 909090
Volume (ų) 640.081169.71195.4
Density (g cm⁻³) 1.9181.8861.856
Thermal Decomposition Data of M(AFCA)₂ Complexes
Metal IonDecomposition Peak (°C)
Mn(II) 276.1
Fe(II) 254.3
Co(II) 280.5
Ni(II) 297.8
Cu(II) 260.2
Catalytic Effect on Ammonium Perchlorate (AP) Decomposition[3][4]
Catalyst (10 wt%)AP High-Temp. Decomposition Peak (°C)Decrease in Decomposition Temp. (°C)Increase in Heat Release (J g⁻¹)
None (Pure AP) ~436--
Cu(H₂O)₄(AFCA)₂·H₂O 315.9120.3768.8
Co(H₂O)₄(AFCA)₂·H₂O 284.4151.8780.5
Fe(H₂O)₄(AFCA)₂·H₂O 346.889.5750.9

Experimental Protocols

Protocol 1: Synthesis of M(H₂O)₄(AFCA)₂·H₂O (M = Cu, Co, Fe)

Materials:

  • This compound (AFCA)

  • Sodium Hydroxide (NaOH)

  • Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O), Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O), or Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Distilled Water

  • Magnetic stirrer with heating plate

  • Beakers

  • Stirring bar

  • Filtration apparatus

Procedure: [4]

  • Dissolve 0.258 g (2 mmol) of AFCA and 0.08 g (2 mmol) of NaOH in 15 mL of distilled water in a beaker.

  • Heat the solution to 70 °C while stirring until all solids are dissolved.

  • In a separate beaker, prepare a solution of the metal salt by dissolving 1 mmol of the respective salt (e.g., 0.242 g of Cu(NO₃)₂·3H₂O) in 10 mL of distilled water.

  • Slowly add the metal salt solution to the AFCA solution while maintaining the temperature at 70 °C and stirring continuously.

  • Continue stirring the mixture for 30 minutes at 70 °C.

  • After 30 minutes, stop heating and allow the solution to cool to room temperature.

  • Slowly evaporate the solvent at room temperature. Crystals suitable for single-crystal X-ray diffraction will form over several days.

  • Collect the crystals by filtration, wash with a small amount of cold distilled water, and air dry.

Protocol 2: Characterization of the Coordination Complexes

A. Single-Crystal X-ray Diffraction:

  • Select a suitable single crystal of the synthesized complex.

  • Mount the crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Process the collected data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

B. Thermal Analysis (DSC/TGA):

  • Accurately weigh a small sample (1-5 mg) of the complex into an aluminum crucible.

  • Place the crucible in the Differential Scanning Calorimeter (DSC) or Thermogravimetric Analyzer (TGA).

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the heat flow (DSC) and mass loss (TGA) as a function of temperature to determine the decomposition temperatures and thermal stability of the complex.

Protocol 3: Evaluation of Catalytic Activity on AP Decomposition

Materials:

  • Synthesized coordination complex (catalyst)

  • Ammonium Perchlorate (AP)

  • Differential Thermal Analysis (DTA) or DSC instrument

Procedure:

  • Prepare a physical mixture of the catalyst and AP at a specific weight ratio (e.g., 10% catalyst).

  • Accurately weigh a small sample of the mixture into an appropriate crucible.

  • Place the crucible in the DTA or DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a suitable atmosphere.

  • Record the thermal profile and determine the peak decomposition temperature of the AP in the presence of the catalyst.

  • Compare the results with the thermal profile of pure AP to evaluate the catalytic effect.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing A Dissolve AFCA and NaOH in H₂O at 70°C C Add metal salt solution to AFCA solution A->C B Prepare aqueous solution of metal salt B->C D Stir at 70°C for 30 min C->D E Cool and slowly evaporate solvent D->E F Collect crystals by filtration E->F G Single-Crystal X-ray Diffraction F->G H Thermal Analysis (DSC/TGA) F->H I Mix complex with Ammonium Perchlorate F->I J Analyze thermal decomposition (DTA/DSC) I->J

Caption: Experimental workflow for synthesis and characterization.

Coordination_Mode cluster_ligand AFCA Ligand M M O1 O M->O1 from carboxylate O2 O M->O2 from H₂O N1 N M->N1 from amino group Ligand 4-Amino-1,2,5-oxadiazole- 3-carboxylate

Caption: Bidentate coordination of the AFCA ligand to the metal center.

References

Application of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid in High-Energy Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Amino-1,2,5-oxadiazole-3-carboxylic acid, also known as 3-aminofurazan-4-carboxylic acid, is a heterocyclic compound that serves as a versatile precursor in the synthesis of advanced high-energy materials. The 1,2,5-oxadiazole (furazan) ring is a desirable moiety in energetic materials due to its high positive heat of formation, significant nitrogen content, and contribution to high density and oxygen balance in the resulting molecules. These characteristics are critical for achieving superior detonation performance, such as high detonation velocity and pressure.

The presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group on the furazan backbone allows for a variety of chemical modifications. These functional groups can be converted into more energetic toxophores, such as nitro (-NO₂), nitramino (-NHNO₂), or azido (-N₃) groups, or used as points of attachment to construct larger, more complex energetic molecules. The carboxylic acid group is a key functional handle that can be transformed into amides, esters, hydrazides, and other derivatives, each offering a pathway to different classes of energetic materials, including energetic salts and coordination polymers.

A particularly promising route for the application of this compound involves its conversion to 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA) . The carbohydrazide derivative acts as a multidentate ligand capable of coordinating with metal ions to form energetic coordination polymers (ECPs). These materials can exhibit desirable properties for primary explosives, offering a balance of high performance and improved safety characteristics. The coordination of the furazan ring, amino group, and hydrazide moiety with metal centers can create a densely packed, high-energy structure.

The general strategy for utilizing this compound in the development of high-energy materials involves a multi-step synthetic approach. This typically begins with the functionalization of the carboxylic acid, followed by the introduction of energetic groups or the formation of extended molecular frameworks. The resulting materials are then characterized for their thermal stability, sensitivity to external stimuli (impact and friction), and detonation performance. The data presented in the following sections provide a quantitative overview of the performance of energetic materials derived from a carbohydrazide derivative of the title compound, illustrating its potential in this field.

Data Presentation

The following table summarizes the quantitative data for energetic coordination polymers (ECPs) synthesized from 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA), a direct derivative of this compound. For comparison, data for the well-known explosive RDX are also included.

CompoundChemical FormulaDensity (ρ) (g/cm³)Detonation Velocity (Vd) (m/s)Detonation Pressure (P) (GPa)Impact Sensitivity (IS) (J)Friction Sensitivity (FS) (N)Thermal Decomposition (°C)
ECPs-5 C₄H₆Ag₂N₁₀O₄3.1977136.223.3> 40> 360185.7
ECPs-6 C₄H₆Ag₂N₁₀O₄·2H₂O2.9366607.419.4> 40> 360162.3
ECPs-7 C₆H₁₂CuN₁₅O₁₀1.9547985.326.515.2128192.5
ECPs-8 C₆H₁₂CuN₁₅O₁₄2.1128536.132.710.896189.2
RDX (for comparison)C₃H₆N₆O₆1.82875034.07.4120204

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA)

This protocol describes a two-step synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA) starting from this compound.

Step 1: Synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

A safe and efficient method for the synthesis of the ethyl ester derivative is employed, avoiding the use of hydrogen chloride gas[1].

  • Materials:

    • This compound

    • Ethanol (absolute)

    • Thionyl chloride (SOCl₂)

    • Toluene

  • Procedure:

    • A suspension of this compound in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Thionyl chloride is added dropwise to the suspension at room temperature.

    • The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled to room temperature, and the excess thionyl chloride and toluene are removed under reduced pressure.

    • Absolute ethanol is added to the residue, and the mixture is stirred to facilitate the esterification.

    • The solvent is evaporated under reduced pressure to yield the crude ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. The product can be further purified by recrystallization.

Step 2: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA) [2]

  • Materials:

    • Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

    • Hydrazine hydrate (85%)

    • Ethanol

  • Procedure:

    • Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is dissolved in ethanol in a round-bottom flask.

    • Hydrazine hydrate is added dropwise to the solution at room temperature with stirring.

    • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA) as a solid.

Protocol 2: Synthesis of Energetic Coordination Polymer ECPs-8 (Cu(AOCA)₂(ClO₄)₂)[2]

This protocol details the preparation of a copper-based energetic coordination polymer using AOCA as the ligand.

  • Materials:

    • 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA)

    • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

    • Methanol

  • Procedure:

    • A solution of AOCA is prepared by dissolving it in hot methanol.

    • A solution of copper(II) perchlorate hexahydrate is prepared by dissolving it in methanol.

    • The copper(II) perchlorate solution is added dropwise to the hot AOCA solution with continuous stirring.

    • The resulting mixture is stirred for a short period and then allowed to cool to room temperature.

    • The precipitate that forms is collected by filtration, washed with a small amount of cold methanol, and dried in a desiccator to yield the energetic coordination polymer ECPs-8.

Safety Precaution: The synthesis and handling of high-energy materials should only be performed by trained professionals in a properly equipped laboratory with appropriate safety measures in place, including personal protective equipment and blast shields.

Mandatory Visualization

Synthesis_Pathway A This compound B Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate A->B SOCl₂, Ethanol C 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA) B->C Hydrazine Hydrate D Energetic Coordination Polymers (ECPs) C->D Metal Salts (e.g., Cu(ClO₄)₂) Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start with This compound esterification Esterification start->esterification hydrazinolysis Hydrazinolysis to AOCA esterification->hydrazinolysis coordination Coordination with Metal Salts hydrazinolysis->coordination product Final Energetic Material (ECP) coordination->product thermal Thermal Analysis (DSC/TGA) product->thermal sensitivity Sensitivity Testing (Impact & Friction) product->sensitivity performance Detonation Performance Calculation product->performance

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals no specific instances of Metal-Organic Frameworks (MOFs) synthesized using 4-Amino-1,2,5-oxadiazole-3-carboxylic acid as a primary organic linker. While the synthesis of MOFs from various amino-functionalized carboxylic acids is a well-established field, and the chemistry of oxadiazole derivatives is explored for different applications, the convergence of these areas to create MOFs from this particular ligand is not documented in the available literature.

This absence of specific research on MOFs derived from this compound means that detailed application notes, experimental protocols, and quantitative data for such materials are not available. The unique combination of the amino, carboxylate, and oxadiazole functionalities in this ligand presents an interesting, yet unexplored, avenue for the design of novel coordination polymers.

For researchers interested in exploring this novel area, this document provides a generalized framework and hypothetical protocols based on established MOF synthesis techniques with analogous ligands. These are intended to serve as a starting point for investigation and will require significant optimization and characterization.

Ligand Profile: this compound

This compound is a heterocyclic compound featuring both a carboxylic acid group and an amino group, making it a potential candidate for MOF synthesis. The presence of multiple coordination sites (the carboxylate oxygen atoms, the amino nitrogen atom, and potentially the nitrogen atoms of the oxadiazole ring) could lead to the formation of diverse and structurally complex frameworks.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃H₃N₃O₃
Molecular Weight 129.07 g/mol
CAS Number 78350-50-2
Appearance White to off-white powder
Solubility Sparingly soluble in water, soluble in some organic solvents

Hypothetical Experimental Protocols for MOF Synthesis

The following protocols are generalized starting points for the synthesis of MOFs using this compound. The choice of metal salt, solvent system, temperature, and reaction time will be critical in determining the final product's structure and properties.

Protocol 2.1: Solvothermal Synthesis

Solvothermal synthesis is a common method for preparing crystalline MOFs.

Workflow for Solvothermal Synthesis

Caption: A generalized workflow for the solvothermal synthesis of a hypothetical MOF.

Materials:

  • This compound (ligand)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL of DMF).

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 120 °C) and maintain for a set duration (e.g., 24 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or centrifugation.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Dry the product under vacuum at an appropriate temperature (e.g., 60-80 °C).

Protocol 2.2: Room Temperature Synthesis (Slow Evaporation)

This method is less energy-intensive and can sometimes yield high-quality single crystals.

Procedure:

  • Prepare solutions of the ligand and metal salt as described in the solvothermal protocol.

  • Combine the solutions in a beaker or vial.

  • Cover the container with a lid containing small perforations to allow for slow evaporation of the solvent.

  • Leave the solution undisturbed at room temperature for several days to weeks.

  • Collect the crystals that form at the bottom of the container.

  • Wash and dry the crystals as described previously.

Recommended Characterization Techniques

Once a crystalline product is obtained, a suite of characterization techniques should be employed to determine its structure and properties.

Table 2: Essential Characterization Techniques for Novel MOFs

TechniquePurposeExpected Information
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk sample.A unique diffraction pattern indicating a crystalline material. Comparison with simulated patterns from single-crystal data confirms phase purity.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise atomic arrangement, connectivity, and crystal structure.Unit cell parameters, space group, bond lengths and angles, coordination environment of the metal, and the overall framework topology.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and identify solvent loss or decomposition temperatures.A weight loss profile showing the temperature at which guest molecules are removed and the framework decomposes.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center and the presence of the ligand's functional groups.Shifts in the vibrational frequencies of the C=O and N-H bonds upon coordination.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area, and pore size distribution of the activated MOF.An adsorption-desorption isotherm from which the BET surface area and pore volume can be calculated.

Potential Applications and Future Directions

While no specific applications for MOFs based on this compound have been reported, the functional groups present in the ligand suggest several potential areas of interest for future research.

Diagram of Potential Research Pathways

Potential_Applications cluster_ligand This compound cluster_mof Hypothetical MOF Properties cluster_applications Potential Application Areas Ligand Unique Ligand Features: - Amino Group - Carboxylate Group - Oxadiazole Ring (N-rich) MOF_Properties Potential MOF Characteristics: - Porosity - Catalytic Sites - Lewis Basic Sites Ligand->MOF_Properties leads to Catalysis Catalysis MOF_Properties->Catalysis enables Gas_Storage Gas Storage & Separation MOF_Properties->Gas_Storage enables Sensing Chemical Sensing MOF_Properties->Sensing enables Drug_Delivery Drug Delivery MOF_Properties->Drug_Delivery enables

Caption: Potential research directions stemming from the unique functionalities of the ligand.

  • Catalysis: The amino groups and the nitrogen atoms of the oxadiazole ring could serve as Lewis basic sites for catalytic applications.

  • Gas Storage and Separation: The nitrogen-rich nature of the ligand could enhance interactions with specific gas molecules, such as CO₂.

  • Sensing: The functional groups could interact with analytes, leading to changes in the MOF's optical or electronic properties.

  • Drug Delivery: The porosity of the MOF could be utilized for the encapsulation and controlled release of therapeutic agents.

The synthesis of MOFs using this compound represents a promising but uncharted area of materials science. The protocols and characterization methods outlined here provide a foundational guide for researchers to venture into this exciting new field. Success in this endeavor will rely on systematic exploration of synthetic conditions and thorough characterization of the resulting materials.

Application Notes and Protocols: 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid as a Versatile Synthon for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 4-amino-1,2,5-oxadiazole-3-carboxylic acid as a key building block for the synthesis of diverse and biologically active heterocyclic compounds. The inherent reactivity of its amino and carboxylic acid functionalities makes it a valuable synthon for constructing fused and substituted heterocyclic systems with potential applications in medicinal chemistry and materials science.

Application Note 1: Synthesis of 3-(4-Amino-1,2,5-oxadiazol-3-yl)-5-substituted-1,2,4-oxadiazoles

This compound serves as a direct precursor for the synthesis of a variety of 3,5-disubstituted 1,2,4-oxadiazoles. The fusion of the starting material with a range of acid amides provides a straightforward and efficient method to access these important heterocyclic scaffolds. The resulting compounds, featuring the furazan (1,2,5-oxadiazole) moiety, are of significant interest in the development of novel therapeutic agents and energetic materials. The reaction proceeds through a cyclodehydration mechanism, forming the 1,2,4-oxadiazole ring.

Experimental Protocol: General Procedure for the Fusion of this compound with Acid Amides

A finely ground, equimolar mixture of this compound and the desired acid amide is placed in a round-bottom flask equipped with a reflux condenser. The mixture is heated in an oil bath at a temperature ranging from 150 to 220 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid residue is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetic acid) to yield the pure 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-substituted-1,2,4-oxadiazole.

G A 4-Amino-1,2,5-oxadiazole- 3-carboxylic Acid C Fusion (150-220 °C) Cyclodehydration A->C B Acid Amide (R-CONH2) B->C D 3-(4-Amino-1,2,5-oxadiazol-3-yl)- 5-R-1,2,4-oxadiazole C->D E H2O C->E byproduct

Data Presentation: Synthesis of 3-(4-Amino-1,2,5-oxadiazol-3-yl)-5-substituted-1,2,4-oxadiazoles
EntryR-group of AmideReaction Temperature (°C)Reaction Time (h)Yield (%)
1Methyl180-190255
2Phenyl200-2101.560
34-Nitrophenyl210-220145
42-Furyl190-2002.550
5H150-160325

Application Note 2: Synthesis of Furazano[3,4-d]pyrimidin-5-ones

The amino and carboxylic acid functionalities of this compound can be utilized to construct fused heterocyclic systems. Through initial conversion to its corresponding carboxamide, followed by cyclocondensation with orthoesters, furazano[3,4-d]pyrimidin-5-ones can be synthesized. These compounds are structurally related to purines and have been investigated for their biological activities, including protein kinase inhibition.

Experimental Protocol: Two-Step Synthesis of Furazano[3,4-d]pyrimidin-5-ones

Step 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide

This compound is converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid. The resulting ester is then treated with a concentrated aqueous solution of ammonia at room temperature to yield 4-amino-1,2,5-oxadiazole-3-carboxamide, which is purified by recrystallization.

Step 2: Cyclocondensation to form Furazano[3,4-d]pyrimidin-5-one

A mixture of 4-amino-1,2,5-oxadiazole-3-carboxamide and a slight excess of triethyl orthoformate is heated at reflux for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with ethanol, and dried to afford the furazano[3,4-d]pyrimidin-5-one.

G A 4-Amino-1,2,5-oxadiazole- 3-carboxylic Acid B 1. Esterification (MeOH, H+) 2. Amination (NH3) A->B C 4-Amino-1,2,5-oxadiazole- 3-carboxamide B->C E Reflux Cyclocondensation C->E D Triethyl Orthoformate D->E F Furazano[3,4-d]pyrimidin-5-one E->F

Data Presentation: Synthesis of Furazano[3,4-d]pyrimidin-5-ones
Starting MaterialReagentProductYield (%)
4-Amino-1,2,5-oxadiazole-3-carboxamideTriethyl orthoformateFurazano[3,4-d]pyrimidin-5-one75
4-Amino-1,2,5-oxadiazole-3-carboxamideTriethyl orthoacetate7-Methylfurazano[3,4-d]pyrimidin-5-one70

Biological Activity and Signaling Pathways

Derivatives of furazan-containing heterocycles have shown interesting biological activities. For instance, certain furazan derivatives act as mitochondrial uncouplers, while others function as protein kinase D (PKD) inhibitors.

Mitochondrial Uncoupling

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption without the production of ATP. This process can have therapeutic implications in conditions such as obesity and metabolic syndrome.

G cluster_0 Mitochondrial Inner Membrane A Electron Transport Chain B Proton Pumping (H+) C Proton Gradient D ATP Synthase E ATP Production F Furazan Derivative (Uncoupler) G Proton Leak H Heat Production

Protein Kinase D (PKD) Inhibition

Protein kinase D is a family of serine/threonine kinases involved in various cellular processes, including cell proliferation, survival, and migration. Dysregulation of PKD signaling is implicated in several diseases, including cancer. Inhibitors of PKD are therefore of significant interest as potential therapeutic agents.

G A Growth Factors, Hormones B Receptor Tyrosine Kinase / GPCR A->B C Phospholipase C (PLC) B->C D Diacylglycerol (DAG) C->D E Protein Kinase C (PKC) D->E F Protein Kinase D (PKD) D->F E->F activates H Downstream Targets F->H G Furazano[3,4-d]pyrimidine Derivative (Inhibitor) G->F inhibits I Cell Proliferation, Survival, Migration H->I

safe handling and storage procedures for 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid (CAS RN: 78350-50-2). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₃H₃N₃O₃[1][2]
Molecular Weight 129.07 g/mol [1][2]
Melting Point 215-217°C[3]
Appearance Solid
Storage Temperature 2-8°C[4]
Solubility Not available[3]
Decomposition Temperature Not available[3]
Incompatible Materials Strong oxidizing agents[3]
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides[3]

Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • Wash skin thoroughly after handling.[3]

  • Use only outdoors or in a well-ventilated area.[3]

  • Wear protective gloves/protective clothing/eye protection/face protection.[3]

Experimental Protocols

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is recommended.

Handling Protocol
  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure all necessary equipment (spatulas, weighing paper, containers) is clean and readily accessible.

    • Have a spill kit and appropriate waste containers nearby.

  • Weighing and Transfer:

    • Minimize the generation of dust.

    • Carefully weigh the desired amount of the compound on weighing paper or in a suitable container.

    • Transfer the compound to the reaction vessel or storage container with care to avoid spills.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling.[3]

    • Clean all equipment and the work area to remove any residual compound.

    • Dispose of contaminated materials in a designated hazardous waste container.[3]

Storage Protocol
  • Store in a tightly-closed container.[3]

  • Keep in a cool, dry, and well-ventilated area.[3]

  • Store at a recommended temperature of 2-8°C.[4]

  • Keep away from sources of ignition and incompatible substances such as strong oxidizing agents.[3]

  • The storage area should be locked or otherwise secured.[3]

First Aid Measures
  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow A Preparation B Wear Appropriate PPE A->B C Work in Ventilated Area (Fume Hood) A->C D Handling B->D C->D E Weighing and Transfer (Minimize Dust) D->E F Post-Handling E->F J Storage E->J G Decontaminate Work Area & Equipment F->G H Proper Waste Disposal F->H I Wash Hands Thoroughly F->I K Cool, Dry, Ventilated Tightly Sealed J->K

Caption: Safe handling workflow for this compound.

References

Application Notes and Protocols for 4-Amino-1,2,5-oxadiazole-3-carboxylic acid in Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms involving 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, a versatile heterocyclic building block. The following sections detail its reactivity, key transformations, and potential applications, supported by experimental protocols and quantitative data.

Introduction

This compound (CAS 78350-50-2) is a bifunctional molecule featuring a nucleophilic amino group and an electrophilic carboxylic acid group attached to a 1,2,5-oxadiazole (furazan) ring.[1] This unique arrangement of functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse heterocyclic compounds. Its derivatives have shown potential in medicinal chemistry and as energetic materials.[2]

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₃H₃N₃O₃[3]
Molecular Weight129.07 g/mol [3]
AppearanceWhite to off-white solid
Storage2-8°C[2]

Key Reaction Mechanisms and Protocols

The reactivity of this compound is primarily centered around its amino and carboxylic acid functionalities.

Amide Bond Formation (Amidation)

The carboxylic acid moiety can be readily converted to an amide via coupling with various amines. This is a common strategy for introducing molecular diversity and developing new bioactive compounds.

Reaction Scheme:

Amidation reactant1 This compound reagents Coupling Agents (e.g., HATU, DIEA) reactant1->reagents reactant2 + R-NH2 reactant2->reagents product 4-Amino-N-substituted-1,2,5-oxadiazole-3-carboxamide reagents->product

Caption: General scheme for amide coupling.

Experimental Protocol: Synthesis of N-Aryl-4-amino-1,2,5-oxadiazole-3-carboxamide

This protocol is adapted from a general procedure for amide coupling.[4]

Materials:

  • This compound

  • Substituted aniline (or other amine)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq).

  • Add HATU (1.2 eq) and DIEA (2.0 eq) to the reaction mixture at room temperature.

  • Stir the mixture at 25°C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Quantitative Data (Example):

AmineCoupling ReagentsYield (%)
6-chloropyridin-2-amineHATU, DIEANot explicitly stated in the abstract, but the reaction was performed.[5]
Esterification

The carboxylic acid can be converted to its corresponding ester, which can serve as an intermediate for further functionalization or as the final product.

Reaction Scheme:

Esterification reactant1 This compound reagents Acid catalyst (e.g., H2SO4) reactant1->reagents reactant2 + R-OH reactant2->reagents product Alkyl 4-amino-1,2,5-oxadiazole-3-carboxylate reagents->product

Caption: General scheme for esterification.

Experimental Protocol: Synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Detailed experimental protocol for the direct esterification of the carboxylic acid was not found in the provided search results. However, the ethyl ester is commercially available and its properties are known.[2]

Properties of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate:

PropertyValueReference
Molecular FormulaC₅H₇N₃O₃[2]
Molecular Weight157.13 g/mol [2]
Reactions of the Amino Group: Condensation with Formaldehyde

The amino group can participate in condensation reactions, for example, with formaldehyde, to form methylene-bridged dimers. This reaction is typically acid-catalyzed.

Reaction Scheme:

Dimerization reactant1 2 x this compound reagents Acid catalyst reactant1->reagents reactant2 + CH2O reactant2->reagents product 4,4'-(Methylenediimino)bis(1,2,5-oxadiazole-3-carboxylic acid) reagents->product

Caption: Condensation with formaldehyde.

Experimental Protocol: Synthesis of 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic Acid

This protocol is based on a described synthesis.[6]

Materials:

  • This compound

  • Formaldehyde (e.g., as paraformaldehyde)

  • Acid catalyst (e.g., sulfuric acid)

  • Solvent (e.g., water or an organic solvent)

Procedure:

  • Dissolve or suspend this compound in a suitable solvent.

  • Add a catalytic amount of a strong acid.

  • Add formaldehyde to the mixture.

  • Heat the reaction mixture and monitor its progress.

  • Upon completion, cool the reaction mixture to allow for precipitation of the product.

  • Filter the solid, wash with a suitable solvent, and dry to obtain the desired product.

Quantitative Data:

ProductMeasured Density
4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid1.800 g/cm³

Potential Applications and Biological Activity

Derivatives of this compound are of interest in several fields:

  • Medicinal Chemistry: The 1,2,5-oxadiazole nucleus is a component of various compounds with a wide range of biological activities. Derivatives have been investigated as potential antimicrobial and anticancer agents.[2][5] The ability to easily form amide derivatives allows for the exploration of structure-activity relationships.

  • Energetic Materials: The high nitrogen content and oxygen balance of the furazan ring make this compound and its derivatives candidates for the development of energetic materials.[7]

Experimental Workflow Visualization

workflow cluster_reactions Chemical Transformations cluster_products Products cluster_applications Applications start This compound amidation Amide Coupling (Amine, Coupling Reagents) start->amidation esterification Esterification (Alcohol, Acid Catalyst) start->esterification condensation Condensation (Formaldehyde, Acid Catalyst) start->condensation amide N-Substituted Amides amidation->amide ester Esters esterification->ester dimer Methylene-Bridged Dimer condensation->dimer medicinal Medicinal Chemistry (e.g., Antimicrobial, Anticancer) amide->medicinal ester->medicinal energetic Energetic Materials dimer->energetic

Caption: Workflow for the derivatization and application of the title compound.

Signaling Pathway Visualization (Hypothetical)

While no specific signaling pathways involving this compound have been detailed in the provided search results, its derivatives are often designed as enzyme inhibitors. The following diagram illustrates a hypothetical mechanism of action for a derivative designed to inhibit a kinase signaling pathway, a common target in drug development.

signaling_pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation Promotes inhibitor Oxadiazole Derivative (Inhibitor) inhibitor->kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route involves a two-step process:

  • Formation of the Intermediate: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile. This is typically achieved through the cyclization of a suitable precursor, often derived from diaminoglyoxime.

  • Hydrolysis: Conversion of the nitrile group of the intermediate to a carboxylic acid. This can be achieved through either acid- or base-catalyzed hydrolysis.

Q2: What are the critical parameters affecting the yield in the synthesis of the carbonitrile intermediate?

The yield of 4-Amino-1,2,5-oxadiazole-3-carbonitrile is sensitive to reaction conditions. Key parameters include the choice of cyclization agent, reaction temperature, and the purity of the starting materials. The labile nature of the furoxan ring means that harsh conditions can lead to ring-opening side reactions, reducing the overall yield.[1]

Q3: Which hydrolysis method is recommended for converting the nitrile to the carboxylic acid?

Both acid- and base-catalyzed hydrolysis can be effective.[2][3]

  • Acid-catalyzed hydrolysis (e.g., using dilute hydrochloric acid) directly yields the carboxylic acid.[2][3]

  • Base-catalyzed hydrolysis (e.g., using sodium hydroxide) initially forms the carboxylate salt, which then requires acidification to produce the final carboxylic acid.[2]

The choice of method may depend on the stability of the starting material and the desired final product form. For substrates sensitive to strong bases, an acidic route may be preferable.

Q4: What are common side reactions that can lower the yield?

During the synthesis of the furoxan ring, tautomerism and ring instability can lead to the formation of undesired byproducts.[4] High temperatures during nitrile hydrolysis can also promote side reactions, leading to impurities and a lower yield of the desired carboxylic acid.[5]

Troubleshooting Guides

Issue 1: Low Yield of 4-Amino-1,2,5-oxadiazole-3-carbonitrile (Intermediate)
Potential Cause Troubleshooting Step
Impure Starting Materials Ensure the purity of diaminoglyoxime or other precursors using appropriate analytical techniques (e.g., NMR, melting point).
Suboptimal Reaction Temperature Carefully control the reaction temperature during cyclization. A temperature that is too high can lead to decomposition, while a temperature that is too low may result in an incomplete reaction.
Incorrect Stoichiometry of Reagents Precisely measure all reagents. An excess or deficit of the cyclizing agent can lead to side reactions or incomplete conversion.
Inefficient Cyclization Agent Experiment with different cyclizing agents. The choice of agent can significantly impact the reaction efficiency and yield.
Ring Instability The furoxan ring is known to be labile under certain conditions.[1] Consider milder reaction conditions or the use of protecting groups if side reactions related to ring opening are suspected.
Issue 2: Incomplete or Low-Yield Hydrolysis of the Nitrile Intermediate
Potential Cause Troubleshooting Step
Low Solubility of the Nitrile The solubility of the nitrile in the aqueous acidic or basic solution can be a limiting factor. The addition of a co-solvent may improve solubility and reaction rate.[5]
Insufficient Reaction Time or Temperature Monitor the reaction progress using techniques like TLC or HPLC. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. Be aware that higher temperatures can lead to side reactions.[5]
Inadequate Acid or Base Concentration Ensure the concentration of the acid or base is sufficient to catalyze the hydrolysis effectively. For acid hydrolysis, a concentration of 20-30% hydrochloric acid has been cited as practical for some nitriles.[5]
Formation of Stable Amide Intermediate The hydrolysis of a nitrile proceeds through an amide intermediate.[2] If the reaction stalls at the amide stage, more forcing conditions (higher temperature or longer reaction time) may be necessary to drive the reaction to the carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile (Hypothetical Procedure)

  • Starting Material: Diaminofurazan (3,4-diamino-1,2,5-oxadiazole).

  • Reaction: Introduction of a cyano group. This could potentially be achieved through a Sandmeyer-type reaction on a diazotized amino group or by other methods of converting an amino group to a nitrile.

  • Reagents: Sodium nitrite, a copper(I) cyanide source, and a suitable acid for diazotization.

  • Solvent: An aqueous medium.

  • Temperature: Low temperature (0-5 °C) for the diazotization step, followed by warming to facilitate the cyanation reaction.

  • Workup: Extraction of the product into an organic solvent, followed by washing, drying, and purification by chromatography or recrystallization.

Step 2: Hydrolysis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile to this compound

  • Acid-Catalyzed Method:

    • Dissolve 4-Amino-1,2,5-oxadiazole-3-carbonitrile in a suitable solvent.

    • Add an aqueous solution of a strong acid (e.g., 6M HCl).

    • Heat the mixture to reflux and monitor the reaction progress.

    • Upon completion, cool the reaction mixture and isolate the precipitated carboxylic acid by filtration.

    • Wash the product with cold water and dry.

  • Base-Catalyzed Method:

    • Dissolve 4-Amino-1,2,5-oxadiazole-3-carbonitrile in a suitable solvent (e.g., ethanol/water mixture).

    • Add an aqueous solution of a strong base (e.g., 2M NaOH).

    • Heat the mixture to reflux and monitor the reaction progress.

    • Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of approximately 2-3.

    • Isolate the precipitated carboxylic acid by filtration.

    • Wash the product with cold water and dry.

Data Presentation

Table 1: Comparison of Hydrolysis Conditions for Nitrile to Carboxylic Acid Conversion

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagent Strong acid (e.g., HCl, H₂SO₄)Strong base (e.g., NaOH, KOH)
Initial Product Carboxylic acidCarboxylate salt
Workup Direct isolation of productAcidification required
Potential Issues Acid-sensitive functional groups may react.Base-sensitive functional groups may react.

Visualizations

Synthesis_Workflow Start Starting Material (e.g., Diaminoglyoxime derivative) Intermediate 4-Amino-1,2,5-oxadiazole-3-carbonitrile Start->Intermediate Cyclization/ Functionalization Final_Product This compound Intermediate->Final_Product Hydrolysis

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of Final Product Check_Intermediate Check Yield and Purity of 4-Amino-1,2,5-oxadiazole-3-carbonitrile Start->Check_Intermediate Low_Intermediate_Yield Low Intermediate Yield Check_Intermediate->Low_Intermediate_Yield Is yield low? Good_Intermediate_Yield Good Intermediate Yield Check_Intermediate->Good_Intermediate_Yield Is yield acceptable? Troubleshoot_Cyclization Troubleshoot Cyclization Step: - Purity of Starting Materials - Reaction Temperature - Reagent Stoichiometry Low_Intermediate_Yield->Troubleshoot_Cyclization Yes Troubleshoot_Hydrolysis Troubleshoot Hydrolysis Step: - Incomplete Reaction - Side Reactions - Purification Loss Good_Intermediate_Yield->Troubleshoot_Hydrolysis Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

Hydrolysis_Pathway Nitrile 4-Amino-1,2,5-oxadiazole-3-carbonitrile Amide 4-Amino-1,2,5-oxadiazole-3-carboxamide (Intermediate) Nitrile->Amide H₂O, H⁺ or OH⁻ Carboxylic_Acid This compound Amide->Carboxylic_Acid H₂O, H⁺ or OH⁻

Caption: Reaction pathway for the hydrolysis of the nitrile intermediate.

References

Technical Support Center: Purification of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its polar nature, making it potentially difficult to handle with standard chromatographic techniques, and its amphoteric character due to the presence of both an acidic carboxylic acid group and a basic amino group. Identifying suitable solvents for recrystallization that can effectively remove starting materials and byproducts without significant product loss is a key hurdle.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities often originate from the starting materials and side reactions during synthesis. A frequent synthetic route involves the cyclization of diaminoglyoxime.[1][2] Therefore, unreacted diaminoglyoxime and incompletely cyclized intermediates are potential impurities. Additionally, side products from the further oxidation or degradation of the furazan ring may be present.

Q3: What is the estimated pKa of this compound and why is it important?

Q4: What are the general stability considerations for this compound?

A4: The 1,2,5-oxadiazole (furazan) ring is generally considered to be a stable heterocyclic system.[3] However, like many organic molecules, prolonged exposure to harsh acidic or basic conditions, high temperatures, and strong oxidizing or reducing agents should be avoided to prevent degradation.

Troubleshooting Guides

Low Yield After Recrystallization
Observation Potential Cause Troubleshooting Steps
Significant product loss in the mother liquor. The chosen recrystallization solvent is too good, even at low temperatures.- Try a solvent mixture. A common approach for polar compounds is a mixture of an alcohol (e.g., ethanol, methanol) and water.[4] - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution slowly to promote crystal growth and reduce the amount of dissolved product at lower temperatures.
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure product if available.
No crystal formation upon cooling. The solution is not saturated, or the compound is highly soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration of the product. - Cool the solution in an ice bath or refrigerator to further decrease solubility. - Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.
Persistent Impurities After Purification
Observation Potential Cause Troubleshooting Steps
Starting materials (e.g., diaminoglyoxime) still present in the final product (confirmed by NMR or LC-MS). Inefficient removal during initial workup or recrystallization.- Perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution) to move the carboxylic acid into the aqueous layer as its salt, leaving non-acidic impurities in the organic layer. Acidify the aqueous layer to precipitate the pure product. - If recrystallization is ineffective, consider column chromatography.
Colored impurities persist. Presence of polymeric or highly conjugated byproducts.- Treat a solution of the crude product with activated charcoal before filtration and recrystallization.[5] - Column chromatography can be effective at separating colored impurities.
Broad melting point range of the final product. Presence of multiple impurities or a mixture of crystalline forms.- Repeat the recrystallization process, potentially with a different solvent system. - Employ column chromatography for more efficient separation.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as the sodium salt. Repeat the extraction 2-3 times.

  • Combine and Wash: Combine the aqueous layers and wash with a small amount of ethyl acetate to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 1M HCl) until the product precipitates. Check the pH to ensure it is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Column Chromatography
  • Stationary Phase: Silica gel is a common choice for polar compounds.

  • Mobile Phase (Eluent): A polar solvent system is required. A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes with the addition of a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape) is a good starting point. For example, a gradient from 100% DCM to 10% methanol in DCM.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₃N₃O₃PubChem[6]
Molecular Weight 129.07 g/mol PubChem[6]
Appearance White solid (predicted)---
Predicted pKa (Carboxylic Acid) 2 - 4Chemical structure-based estimation
Predicted Solubility Soluble in polar organic solvents (e.g., alcohols, DMSO, DMF); sparingly soluble in water and non-polar organic solvents.General principles for polar, amphoteric molecules

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Acid_Base Acid-Base Extraction Crude->Acid_Base Chromatography Column Chromatography Crude->Chromatography Pure_Product1 Pure Product Recrystallization->Pure_Product1 Analysis Purity Analysis (NMR, LC-MS, MP) Pure_Product1->Analysis Pure_Product2 Pure Product Acid_Base->Pure_Product2 Pure_Product2->Analysis Pure_Product3 Pure Product Chromatography->Pure_Product3 Pure_Product3->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Impure Product Check_Purity Assess Purity (TLC, NMR) Start->Check_Purity Recrystallize Attempt Recrystallization Check_Purity->Recrystallize Impure Success Pure Product Check_Purity->Success Pure Failure Still Impure Recrystallize->Failure Acid_Base Perform Acid-Base Extraction Failure->Acid_Base Acidic/Basic Impurities Chromatography Use Column Chromatography Failure->Chromatography Multiple/Close Impurities Acid_Base->Success Chromatography->Success

Caption: Troubleshooting logic for selecting a purification method.

References

assessing the stability of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the potential stability issues I should be aware of when working with this compound?

A2: Based on the structure, potential stability issues could arise from the oxadiazole ring and the carboxylic acid and amino functional groups. Oxadiazole rings can sometimes be susceptible to cleavage under harsh acidic or basic conditions.[1] The carboxylic acid group may undergo decarboxylation under certain conditions, such as elevated temperatures. The amino group can be prone to oxidation. It is advisable to protect the compound from excessive heat, light, and extreme pH conditions.

Q3: What analytical techniques are recommended for assessing the stability of this compound?

A3: A stability-indicating analytical method should be used to monitor the purity and degradation of the compound over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose. The method should be validated to ensure it can separate the parent compound from any potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be valuable for identifying unknown degradation products.[2][3]

Troubleshooting Guides

Issue 1: Poor Solubility in a Specific Solvent
  • Problem: The compound is not dissolving sufficiently in the desired solvent.

  • Possible Causes & Solutions:

    • Solvent Polarity: The polarity of the solvent may not be optimal. Try a range of solvents with varying polarities. For instance, if you are using a non-polar solvent, try a more polar one like ethanol, methanol, or DMSO.

    • pH (for aqueous solutions): The solubility of carboxylic acids is often pH-dependent.[4][5] In acidic solutions, the carboxylic acid will be protonated and may be less soluble. In basic solutions, it will be deprotonated to the more soluble carboxylate salt. Try adjusting the pH of your aqueous solution.

    • Temperature: Solubility often increases with temperature. Gentle warming of the solution may help dissolve the compound. However, be cautious of potential degradation at elevated temperatures.

    • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

Issue 2: Observation of Degradation During Experimentation
  • Problem: Analysis of the compound after an experiment shows the presence of new, unknown peaks, suggesting degradation.

  • Possible Causes & Solutions:

    • pH Extremes: The compound may be unstable in highly acidic or basic conditions. Buffer your solution to a neutral or mildly acidic/basic pH if the experimental conditions allow.

    • Elevated Temperature: The compound may be thermally labile. Avoid excessive heating. If heating is necessary, perform it for the shortest possible time.

    • Oxidation: The amino group could be susceptible to oxidation. If you suspect oxidation, try degassing your solvents and running the experiment under an inert atmosphere (e.g., nitrogen or argon).

    • Photodegradation: Some compounds are sensitive to light. Protect your samples from light by using amber vials or covering them with aluminum foil.

Experimental Protocols

Protocol 1: General Method for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[6]

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with screw caps

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., validated HPLC-UV method)

Procedure:

  • Add an excess amount of the solid compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment.

  • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the agitation and allow the excess solid to settle.

  • Centrifuge the vial to further separate the undissolved solid.[6]

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[6]

  • Dilute the filtered solution with an appropriate solvent.

  • Quantify the concentration of the compound in the diluted solution using a validated analytical method.

Protocol 2: General Procedure for a Preliminary Stability Study

This protocol outlines a basic approach to assess the stability of the compound under different stress conditions.

Materials:

  • Stock solution of this compound in a suitable solvent

  • Aqueous acidic solution (e.g., 0.1 N HCl)

  • Aqueous basic solution (e.g., 0.1 N NaOH)

  • Hydrogen peroxide solution (e.g., 3%) for oxidative stress

  • Temperature-controlled chambers (e.g., oven, water bath)

  • UV light source

  • Analytical method for quantification (e.g., validated HPLC-UV method)

Procedure:

  • Preparation of Samples: Prepare separate solutions of the compound under the following conditions:

    • In the chosen solvent (control)

    • In the acidic solution

    • In the basic solution

    • In the solvent with added hydrogen peroxide

  • Stress Conditions:

    • Thermal Stress: Store aliquots of the control solution at an elevated temperature (e.g., 60°C) and at room temperature.

    • Photolytic Stress: Expose an aliquot of the control solution to UV light. Keep a control sample protected from light.

    • Acid/Base Hydrolysis: Store the acidic and basic solutions at room temperature.

    • Oxidative Stress: Store the solution containing hydrogen peroxide at room temperature.

  • Time Points: Analyze the samples at initial time (t=0) and at selected time points (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, analyze the samples using a stability-indicating HPLC method to determine the percentage of the compound remaining and to detect the formation of any degradation products.

Data Presentation

Table 1: Hypothetical Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)
Water (pH 3)25< 0.1
Water (pH 7)250.5
Water (pH 9)255.0
Ethanol252.5
Methanol253.0
Acetone251.2
DMSO25> 50

Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.

Table 2: Hypothetical Stability Data of this compound after 48 hours

Condition% Remaining of Parent CompoundObservations
Control (Room Temp)> 99%No significant degradation
60°C95%Minor degradation peak observed
0.1 N HCl (Room Temp)90%One major degradation peak
0.1 N NaOH (Room Temp)85%Two major degradation peaks
3% H₂O₂ (Room Temp)92%Minor degradation peaks
UV Light Exposure98%Minimal degradation

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Compound 4-Amino-1,2,5-oxadiazole- 3-carboxylic acid StockSolution Prepare Stock Solution Compound->StockSolution Acid Acidic (e.g., 0.1N HCl) StockSolution->Acid Base Basic (e.g., 0.1N NaOH) StockSolution->Base Oxidative Oxidative (e.g., 3% H2O2) StockSolution->Oxidative Thermal Thermal (e.g., 60°C) StockSolution->Thermal Photolytic Photolytic (UV Light) StockSolution->Photolytic Sampling Sample at Time Points (0, 24, 48, 72h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation (% Remaining, Degradants) HPLC->Data StabilityProfile StabilityProfile Data->StabilityProfile Determine Stability Profile

Caption: Workflow for assessing the stability of the compound.

Troubleshooting_Solubility Start Poor Solubility Observed CheckPolarity Is the solvent polarity appropriate? Start->CheckPolarity AdjustpH Is it an aqueous solution? CheckPolarity->AdjustpH Yes TryOtherSolvents Try a solvent with different polarity CheckPolarity->TryOtherSolvents No TryHeat Have you tried gentle heating? AdjustpH->TryHeat No AdjustpH_Action Adjust pH AdjustpH->AdjustpH_Action Yes TrySonication Have you tried sonication? TryHeat->TrySonication Success Solubility Improved TrySonication->Success TryOtherSolvents->AdjustpH AdjustpH_Action->TryHeat

Caption: Troubleshooting guide for poor solubility issues.

References

Technical Support Center: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Cyclization of Diaminoglyoxime: The initial cyclization to form the aminofurazan ring may be inefficient.- Ensure the reaction temperature is maintained, as the dehydration and cyclization of diaminoglyoxime is temperature-sensitive. - Verify the purity and stoichiometry of the cyclizing agent (e.g., potassium hydroxide). - Increase reaction time to drive the cyclization to completion.
Side Reactions of Reactive Intermediates: Highly reactive intermediates may lead to the formation of undesired products.- Control the addition rate of reagents to manage the reaction exotherm. - Optimize the reaction temperature to favor the desired reaction pathway.
Degradation of the Product: The target molecule may be unstable under the reaction or workup conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Use milder conditions for product isolation and purification.

Problem 2: Presence of Unexpected Peaks in HPLC or NMR Analysis

Possible Byproducts and Their Identification:

Potential ByproductIdentification MethodMitigation Strategy
4-Amino-1,2,5-oxadiazole-3-carboxamide: Arises from incomplete hydrolysis of a nitrile precursor.HPLC: Appears as a distinct peak, typically with a different retention time than the carboxylic acid. NMR: Shows characteristic amide proton signals.- Extend the hydrolysis reaction time. - Increase the concentration or temperature of the hydrolyzing agent (e.g., acid or base).
Unreacted Diaminoglyoxime: Incomplete cyclization of the starting material.HPLC: A more polar peak compared to the cyclized product. NMR: Absence of the furazan ring signals and presence of oxime protons.- Optimize cyclization conditions (temperature, catalyst concentration). - Purify the intermediate aminofurazan before proceeding to the next step.
4,4'-(Methylenediimino)bis(1,2,5-oxadiazole-3-carboxylic acid): Dimerization can occur in the presence of formaldehyde or other linking agents.[1]MS: A peak corresponding to the molecular weight of the dimer. NMR: More complex spectrum with additional signals.- Ensure all glassware is free of contaminants like formaldehyde. - Avoid the use of reagents that can act as linking agents.
4-(2-carboxyethyl)furazan-3-carboxylic acid: Can be a byproduct in related furazan syntheses involving oxidation/nitration of cyclic precursors.MS and NMR: Characterized by the presence of the carboxyethyl side chain.- This is less likely in syntheses starting from acyclic precursors like diaminoglyoxime but could be a concern if alternative synthetic routes are employed.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for this compound?

A common approach involves the cyclization of a suitable precursor to form the 4-aminofurazan ring, followed by functional group manipulation to introduce the carboxylic acid. A plausible route starts from diaminoglyoxime, which is cyclized to 3,4-diaminofurazan. Subsequent reactions can then be used to introduce the carboxylic acid functionality, for example, through a nitrile intermediate.

Q2: My NMR spectrum shows broad peaks for the amino and carboxylic acid protons. Is this normal?

Yes, it is common for the protons on heteroatoms (like the amino and carboxylic acid groups) to appear as broad signals in the ¹H NMR spectrum. This is due to factors like chemical exchange and hydrogen bonding. To confirm their presence, you can perform a D₂O exchange experiment, which will cause these peaks to disappear.

Q3: How can I effectively purify the final product from the amide byproduct?

Purification can be achieved by recrystallization or column chromatography. Since the carboxylic acid is more acidic than the amide, you can also use an acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer. The layers can then be separated, and the aqueous layer acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

Q4: Are there any safety concerns I should be aware of during this synthesis?

Yes, the synthesis of furazan-based compounds, which are often energetic materials, requires caution. Some precursors and intermediates can be thermally sensitive or shock-sensitive. It is crucial to consult safety data sheets (SDS) for all reagents and to perform the reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A safer one-pot synthesis of 4-aminofurazan-3-carboxylic acid has been described to avoid dangerous exothermic profiles.[2]

Experimental Protocols

Representative Synthesis of this compound via a Nitrile Intermediate

Step 1: Synthesis of 3,4-Diaminofurazan (DAF) from Diaminoglyoxime (DAG)

  • In a suitable reaction vessel, dissolve diaminoglyoxime in an aqueous solution of potassium hydroxide.

  • Heat the mixture under reflux. The cyclization and dehydration reaction will occur to form 3,4-diaminofurazan.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable acid to precipitate the crude 3,4-diaminofurazan.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Conversion to 4-Amino-1,2,5-oxadiazole-3-carbonitrile

  • The 3,4-diaminofurazan is then converted to the corresponding nitrile. This can be achieved through various methods, such as a Sandmeyer-type reaction involving diazotization of one amino group followed by cyanation.

  • Carefully control the reaction temperature during diazotization.

  • Isolate the crude nitrile product by extraction and purify by column chromatography.

Step 3: Hydrolysis to this compound

  • Subject the purified 4-Amino-1,2,5-oxadiazole-3-carbonitrile to acidic or basic hydrolysis.

  • For acidic hydrolysis, reflux the nitrile in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • For basic hydrolysis, reflux the nitrile in an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification.

  • Monitor the reaction by TLC or HPLC to ensure complete conversion of the nitrile and the intermediate amide.

  • Upon completion, cool the reaction mixture and adjust the pH to precipitate the final product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Visualizations

Synthesis_Pathway cluster_byproducts Potential Byproducts DAG Diaminoglyoxime DAF 3,4-Diaminofurazan DAG->DAF Cyclization Nitrile 4-Amino-1,2,5-oxadiazole- 3-carbonitrile DAF->Nitrile Diazotization/ Cyanation Amide 4-Amino-1,2,5-oxadiazole- 3-carboxamide Nitrile->Amide Partial Hydrolysis CarboxylicAcid 4-Amino-1,2,5-oxadiazole- 3-carboxylic acid Nitrile->CarboxylicAcid Direct Hydrolysis Amide->CarboxylicAcid Complete Hydrolysis

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow Start Start Synthesis LowYield Low Yield? Start->LowYield CheckCyclization Check Cyclization Conditions LowYield->CheckCyclization Yes UnexpectedPeaks Unexpected Peaks in Analysis? LowYield->UnexpectedPeaks No CheckPurity Check Reagent Purity CheckCyclization->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp OptimizeTemp->UnexpectedPeaks IdentifyByproducts Identify Byproducts (HPLC, NMR, MS) UnexpectedPeaks->IdentifyByproducts Yes FinalProduct Pure Product UnexpectedPeaks->FinalProduct No Purification Optimize Purification (Recrystallization, Extraction) IdentifyByproducts->Purification Purification->FinalProduct

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimization of Reaction Parameters for 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction parameters for the synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds through the formation of a furazan ring from a suitable precursor, followed by functional group manipulations. A common route involves the cyclization of a diaminoglyoxime derivative or a related precursor.

Problem 1: Low Yield of the Furazan Ring

Possible Causes:

  • Incomplete Cyclization of the Precursor: The dehydration and ring closure of the diaminoglyoxime precursor may be inefficient.

  • Suboptimal Reaction Temperature: The temperature for the cyclization reaction is critical. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition of the starting material or product.

  • Incorrect Base Concentration: The concentration of the base (e.g., potassium hydroxide) used to catalyze the cyclization is crucial for optimal results.

  • Side Reactions: Competing side reactions may be consuming the starting material or intermediates.

Solutions:

ParameterRecommended ActionExpected Outcome
Reaction Temperature Optimize the temperature for the cyclization step. For the conversion of diaminoglyoxime to diaminofurazan, temperatures around 170-180°C have been reported to be effective.[1]Increased conversion of the precursor to the desired furazan ring, leading to a higher yield.
Base Concentration Systematically vary the concentration of the base (e.g., KOH) to find the optimal level for catalysis without promoting side reactions.Enhanced reaction rate and yield of the cyclized product.
Reaction Time Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Extended reaction times at high temperatures may lead to degradation.Maximization of product formation while minimizing the formation of degradation byproducts.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group or other sensitive functionalities.Reduced formation of oxidative side products, leading to a cleaner reaction and higher yield.
Problem 2: Difficulty in Product Purification

Possible Causes:

  • Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of starting materials and the desired product.

  • Formation of Side Products: Various side reactions can lead to impurities that are difficult to separate from the final product.

  • Product Degradation: The desired carboxylic acid may be prone to decarboxylation or other degradation pathways under certain conditions.

Solutions:

ParameterRecommended ActionExpected Outcome
Purification Method For carboxylic acids, purification can often be achieved by recrystallization from a suitable solvent or by acid-base extraction.[2] Dissolving the crude product in a basic solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the acid by adding acid can be effective.Isolation of the pure this compound, free from starting materials and side products.
pH Control during Workup Carefully control the pH during the workup and purification steps. The amino group is basic and the carboxylic acid group is acidic, making the molecule amphoteric. Precise pH adjustments are necessary for effective extraction and precipitation.Minimized loss of product due to its solubility at different pH values and improved purity.
Decarboxylation Prevention Avoid excessive heating of the final product, especially in the presence of acid or base, to minimize the risk of decarboxylation.Preservation of the carboxylic acid functionality and improved purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the furazan ring in this molecule?

A1: A common precursor for the formation of the 3,4-diaminofurazan core is diaminoglyoxime (also known as oxamidoxime). This can be synthesized from glyoxal and hydroxylamine.[1][3] The diaminoglyoxime is then cyclized to form the diaminofurazan. Subsequent steps would involve the introduction and modification of the carboxyl group.

Q2: What are the key reaction steps in the synthesis of this compound?

A2: A plausible synthetic route involves the following key steps:

  • Synthesis of a Dicyano Precursor: Starting from a suitable material to generate a dicyanomethylene compound.

  • Formation of a Diamidoxime: Conversion of the dicyano compound to a diamidoxime.

  • Cyclization to the Furazan Ring: Dehydration and ring closure of the diamidoxime to form the 4-amino-1,2,5-oxadiazole-3-carbonitrile or a related intermediate.

  • Hydrolysis to the Carboxylic Acid: Hydrolysis of the nitrile or ester functionality to the final carboxylic acid.

Q3: What are the typical reaction conditions for the cyclization of diaminoglyoxime to form the furazan ring?

A3: The cyclization of diaminoglyoxime to diaminofurazan is typically carried out under basic conditions at elevated temperatures. A common method involves heating a suspension of diaminoglyoxime in an aqueous solution of potassium hydroxide (e.g., 2 M) in a sealed reactor at temperatures ranging from 170-180°C for a few hours.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): To qualitatively track the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor the conversion of reactants to products and identify any major side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture and determine the ratio of starting material to product.

Q5: What safety precautions should be taken during the synthesis of this compound?

A5: Furazan and its derivatives can be energetic materials and should be handled with care. The target compound itself is classified as a skin and eye irritant and may cause respiratory irritation.[4][5] Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Handle the compound with care, avoiding friction and impact, especially if there is a possibility of forming energetic byproducts.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[4]

Experimental Protocols

Synthesis of 3,4-Diaminofurazan (DAF) from Diaminoglyoxime (DAG)

This protocol is a key step in forming the core heterocyclic structure.

Materials:

  • Diaminoglyoxime (DAG)

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Stainless steel reactor

Procedure:

  • Prepare a 2 M aqueous solution of potassium hydroxide.

  • Place a suspension of diaminoglyoxime (e.g., 0.2 mol) in the aqueous potassium hydroxide solution (e.g., 80 mL) into a stainless steel reactor.[1]

  • Seal the reactor and place it in a preheated oil bath at 170-180°C.

  • Maintain the reaction at this temperature for approximately 2 hours.[1]

  • After the reaction is complete, cool the reactor in an ice bath for 2 hours.

  • Carefully open the reactor in a well-ventilated hood to release any pressure (ammonia may be evolved).

  • Collect the product by filtration, washing with cold water.

  • The resulting colorless needles of 3,4-diaminofurazan can be dried and characterized.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_investigation Initial Investigation cluster_optimization Optimization Strategies cluster_purification Purification Issues start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_crude Analyze Crude Product Mixture start->analyze_crude optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_conc Optimize Reagent Concentration check_conditions->optimize_conc change_solvent Screen Solvents check_conditions->change_solvent incomplete_reaction Incomplete Reaction analyze_crude->incomplete_reaction side_products Side Product Formation analyze_crude->side_products product_degradation Product Degradation analyze_crude->product_degradation end Improved Yield optimize_temp->end optimize_time->end optimize_conc->end change_solvent->end incomplete_reaction->optimize_time side_products->check_conditions product_degradation->optimize_temp

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Synthesis

synthesis_workflow start Starting Materials (e.g., Dicyano Compound) step1 Formation of Diamidoxime start->step1 Reagents step2 Cyclization to Aminofurazan Intermediate step1->step2 Heat, Base step3 Hydrolysis to Carboxylic Acid step2->step3 Acid/Base purification Purification (Recrystallization/Extraction) step3->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: 4-Amino-1,2,5-oxadiazole-3-carboxylic acid Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments related to the degradation pathways of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

HPLC Analysis Troubleshooting

Question: I am observing inconsistent retention times for this compound during HPLC analysis. What are the possible causes and solutions?

Answer:

Inconsistent retention times for a polar and ionizable compound like this compound are a common issue in HPLC analysis. The primary factors to investigate are related to the mobile phase, the column, and the HPLC system itself.

Possible Causes and Solutions:

Cause Explanation Recommended Solution(s)
Mobile Phase pH Fluctuation This compound has both an acidic carboxylic acid group and a basic amino group, making its retention highly sensitive to the pH of the mobile phase. Small shifts in pH can alter its ionization state and, consequently, its interaction with the stationary phase.- Ensure the buffer is prepared accurately and consistently. - Use a buffer with a pKa close to the desired mobile phase pH for optimal buffer capacity. - Check the age of the buffer solution, as pH can change over time. Prepare fresh buffer solutions daily.
Inadequate Column Equilibration Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to a drifting baseline and shifting retention times.- Increase the column equilibration time to ensure the stationary phase is fully conditioned with the mobile phase. A general rule is to flush the column with 10-20 column volumes of the mobile phase.
Column Contamination or Degradation Accumulation of contaminants from the sample matrix or degradation of the stationary phase can alter the column chemistry and affect retention.- Implement a robust sample preparation procedure to remove potential contaminants. - Use a guard column to protect the analytical column. - If contamination is suspected, flush the column with a strong solvent.
Fluctuations in Pump Flow Rate Inconsistent flow from the HPLC pump will directly impact retention times.- Check for leaks in the pump and connections. - Degas the mobile phase to prevent air bubbles from entering the pump. - Perform a flow rate calibration to ensure the pump is delivering the set flow rate accurately.
Temperature Variations Changes in ambient or column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention.- Use a column oven to maintain a constant and consistent temperature.

Question: My peak shape for this compound is poor (e.g., tailing, fronting, or splitting). How can I improve it?

Answer:

Poor peak shape can compromise the accuracy and precision of your quantification. Several factors can contribute to this issue, from secondary interactions with the stationary phase to problems with the sample solvent.

Possible Causes and Solutions:

Cause Explanation Recommended Solution(s)
Secondary Silanol Interactions The basic amino group of the analyte can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.- Use a mobile phase with a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups and reduce interaction. - Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. - Employ an end-capped column or a column with a different stationary phase (e.g., polymer-based).
Column Overload Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.- Reduce the injection volume or dilute the sample.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.- Whenever possible, dissolve the sample in the mobile phase. - If a stronger solvent is necessary, inject a smaller volume.
Column Void or Channeling A void at the head of the column or channeling in the packed bed can lead to peak splitting.- If a void is visible, the column may need to be replaced. - Reverse-flushing the column (if permitted by the manufacturer) may sometimes resolve the issue.

Frequently Asked Questions (FAQs) about Degradation Studies

Question: What are the expected degradation pathways of this compound under forced degradation conditions?

Answer:

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemistry of the 1,2,5-oxadiazole (furazan) ring and related oxadiazole derivatives. Forced degradation studies are crucial to experimentally determine the actual degradation products.[1][2]

  • Hydrolytic Degradation (Acidic and Basic Conditions): The oxadiazole ring is susceptible to both acid and base-catalyzed hydrolysis, which can lead to ring opening.

    • Acidic Conditions: Protonation of a nitrogen atom in the oxadiazole ring can make it more susceptible to nucleophilic attack by water, potentially leading to ring cleavage.

    • Basic Conditions: Nucleophilic attack by hydroxide ions on the carbon atoms of the oxadiazole ring can also initiate ring opening.

    • The carboxylic acid and amino functional groups may also participate in or be affected by these reactions. For instance, the amino group's basicity will be influenced by pH.

  • Oxidative Degradation: The amino group and the electron-rich oxadiazole ring are potential sites for oxidation. Strong oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or ring-opened products.

  • Photolytic Degradation: Exposure to UV light can induce photochemical reactions. For heterocyclic compounds, this can involve ring isomerization, contraction, or cleavage. The amino and carboxylic acid substituents may also influence the photochemical behavior.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a possible degradation pathway.[3] At higher temperatures, more extensive decomposition of the heterocyclic ring is expected, potentially leading to the formation of various gaseous products such as CO₂, N₂O, and NO.[2]

Question: What are the general protocols for conducting forced degradation studies on this compound?

Answer:

Forced degradation studies are typically performed according to ICH guidelines (Q1A, Q1B) to assess the intrinsic stability of a drug substance.[4] The goal is to achieve 5-20% degradation to ensure that the degradation products are representative and can be adequately characterized.

General Experimental Protocols:

Stress Condition Typical Protocol
Acid Hydrolysis - Dissolve the compound in a suitable solvent (e.g., water, methanol/water). - Add an equal volume of an acid solution (e.g., 0.1 M to 1 M HCl). - Heat the solution (e.g., at 60-80 °C) and collect samples at various time points. - Neutralize the samples before analysis.
Base Hydrolysis - Dissolve the compound in a suitable solvent. - Add an equal volume of a base solution (e.g., 0.1 M to 1 M NaOH). - Heat the solution (e.g., at 60-80 °C) and collect samples at different intervals. - Neutralize the samples prior to analysis.
Oxidation - Dissolve the compound in a suitable solvent. - Add an oxidizing agent (e.g., 3-30% H₂O₂). - Store at room temperature or slightly elevated temperature and collect samples over time.
Photostability - Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][6] - A control sample should be protected from light to differentiate between photolytic and thermal degradation.
Thermal Degradation - Expose the solid compound to dry heat at elevated temperatures (e.g., 60°C, 80°C, or higher in increments) for a specified period. - For solutions, heat at a controlled temperature and collect samples at various time points.

Note: The specific concentrations, temperatures, and durations should be adjusted based on the observed stability of this compound.

Question: How can I identify the degradation products formed during these studies?

Answer:

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary technique for identifying and characterizing degradation products.

  • HPLC-UV: A stability-indicating HPLC method should be developed to separate the parent compound from all its degradation products. A photodiode array (PDA) detector can be used to check for peak purity.

  • LC-MS/MS: This technique provides the molecular weight of the degradation products and their fragmentation patterns. By comparing the fragmentation of the parent compound with that of the degradation products, the structural modifications can often be elucidated. The fragmentation of oxadiazole rings can be complex and may involve skeletal rearrangements.[7]

Visualizing Potential Degradation and Experimental Workflows

To aid in understanding the potential degradation pathways and the experimental workflow for their analysis, the following diagrams are provided.

Hydrolytic_Degradation_Pathway cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A 4-Amino-1,2,5-oxadiazole- 3-carboxylic acid P1 Protonated Intermediate A->P1 + H+ RO_Acid Ring-Opened Products P1->RO_Acid + H2O (Nucleophilic Attack) B 4-Amino-1,2,5-oxadiazole- 3-carboxylic acid RO_Base Ring-Opened Products B->RO_Base + OH- (Nucleophilic Attack)

Hypothetical hydrolytic degradation pathways.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Photo Photolysis Photo->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples API 4-Amino-1,2,5-oxadiazole- 3-carboxylic acid API->Acid API->Base API->Oxidation API->Photo API->Thermal Analysis HPLC-UV/MS Analysis Stressed_Samples->Analysis Data Identify Degradants & Determine Pathways Analysis->Data

General workflow for forced degradation studies.

This technical support center provides a starting point for addressing common challenges in the study of this compound degradation. As more specific research becomes available, this resource will be updated.

References

Technical Support Center: Crystallization of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a heterocyclic compound with the chemical formula C₃H₃N₃O₃ and a molecular weight of approximately 129.07 g/mol .[1][2] Its structure contains both an amino group and a carboxylic acid group, which will influence its solubility and crystallization behavior.

Q2: Which solvents are commonly used for the recrystallization of carboxylic acids?

Carboxylic acids are often recrystallized from polar solvents. Good starting points include ethanol, methanol, and water.[3] Mixtures of solvents, such as ethanol/water, can also be effective. For related oxadiazole derivatives, solvents like acetone and chloroform have been used for recrystallization.[4][5] The choice of solvent will depend on the specific impurity profile and the desired crystal morphology.

Q3: How can I improve the yield of my crystallization?

To improve crystallization yield, consider the following:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals and can improve recovery.

  • Concentration: Ensure the initial solution is saturated at the higher temperature.

  • pH Adjustment: For carboxylic acids, adjusting the pH can significantly alter solubility and promote precipitation.[6]

Q4: My compound is not precipitating out of solution upon cooling. What should I do?

If your compound remains in solution after cooling, this is known as supersaturation. To induce crystallization, you can try:

  • Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.

  • Scratching: Scratch the inside of the flask with a glass rod to create microscopic imperfections that can initiate crystal growth.

  • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound.

  • Adding an Anti-Solvent: Slowly add a solvent in which your compound is insoluble to decrease its overall solubility in the mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Problem Potential Cause Suggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.- Use a lower boiling point solvent. - Decrease the initial concentration of the compound in the solvent. - Try a different solvent system.
Poor Crystal Quality (small or needle-like) Rapid cooling or high level of impurities.- Slow down the cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Perform a preliminary purification step (e.g., charcoal treatment) to remove impurities.[7]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.- Treat the hot solution with activated charcoal to adsorb colored impurities before filtration. - Consider a different recrystallization solvent that may leave the impurity in the mother liquor.
No Crystals Form The solution is not saturated, or the compound is too soluble in the chosen solvent.- Reduce the volume of the solvent by evaporation. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Try a different solvent where the compound has lower solubility at room temperature.
Low Recovery The compound is too soluble in the solvent at low temperatures, or filtration is inefficient.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. - Minimize the amount of cold solvent used to wash the crystals during filtration. - Select a solvent with a steeper solubility-temperature curve.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

pH-Based Crystallization Protocol
  • Dissolution: Dissolve the crude carboxylic acid in a suitable aqueous base (e.g., dilute NaOH) to form the soluble salt.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add a dilute acid (e.g., HCl) to the filtrate with stirring. The carboxylic acid will precipitate as the solution becomes acidic.[6][8]

  • Isolation and Washing: Collect the precipitated crystals by vacuum filtration, wash with cold water to remove any remaining salt, and then dry.

Visualized Workflows

Crystallization_Troubleshooting_Workflow start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out Occurs cool->oiling_out collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No induce Induce Crystallization (Seed, Scratch, Add Anti-Solvent) no_crystals->induce induce->cool change_solvent Change Solvent or Concentration oiling_out->change_solvent change_solvent->dissolve

Caption: A flowchart for troubleshooting common crystallization issues.

pH_Crystallization_Workflow start Start pH-Based Crystallization dissolve_base Dissolve in Aqueous Base start->dissolve_base filter_impurities Filter Insoluble Impurities dissolve_base->filter_impurities add_acid Slowly Add Dilute Acid filter_impurities->add_acid precipitate Precipitate Forms add_acid->precipitate collect_wash Collect and Wash Crystals precipitate->collect_wash dry Dry Crystals collect_wash->dry

Caption: A workflow for crystallization using pH adjustment.

References

addressing challenges in the scale-up synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scale-Up Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

Welcome to the technical support center for the synthesis of this compound (AOFCA). This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this important heterocyclic building block. AOFCA and its derivatives are pivotal in the development of energetic materials and pharmaceuticals, making a robust and scalable synthetic route essential.[1][2]

The synthesis of furoxan and oxadiazole derivatives often involves sensitive intermediates and energetic compounds, presenting unique challenges during scale-up.[3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate these complexities effectively. Our approach is grounded in established chemical principles and field-proven insights to ensure both safety and success in your synthetic endeavors.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis of this compound. The typical synthetic pathway involves the cyclization of precursors, which can be sensitive to reaction conditions.

Q1: My reaction yield is consistently low or has dropped significantly after scaling up. What are the likely causes and how can I improve it?

Potential Causes:

  • Poor Temperature Control: The formation of the 1,2,5-oxadiazole (furazan) ring is often exothermic. Localized hotspots in a large reactor can lead to side reactions or decomposition of the product and intermediates.

  • Inefficient Mixing: As reaction volume increases, maintaining homogenous mixing becomes critical. Poor agitation can lead to localized concentration gradients of reagents, resulting in incomplete reactions and the formation of byproducts.

  • Sub-optimal Reagent Stoichiometry: The ideal molar ratios of reagents may shift slightly upon scale-up due to changes in mixing efficiency and heat transfer.

  • Moisture Sensitivity: Certain reagents or intermediates in oxadiazole synthesis can be sensitive to moisture, leading to hydrolysis and reduced yield.

Recommended Solutions:

  • Enhance Heat Management:

    • Controlled Reagent Addition: Add reagents, especially oxidizing or cyclizing agents, slowly and sub-surface to control the reaction exotherm.

    • Efficient Cooling: Ensure your reactor is equipped with a cooling system capable of handling the heat output of the reaction at scale. Perform a reaction calorimetry study on a small scale to predict the thermal profile.

  • Optimize Agitation:

    • Select Appropriate Impeller: Use an impeller designed for efficient mixing of the specific viscosity and density of your reaction mixture (e.g., pitched-blade turbine for good axial flow).

    • Determine Optimal Agitation Speed: Conduct studies to find the minimum agitation speed that ensures a homogenous mixture without causing excessive shear, which could degrade certain molecules.

  • Re-evaluate Stoichiometry:

    • Perform a Design of Experiments (DoE) on a lab scale to fine-tune reagent ratios for optimal yield before proceeding with a large-scale run.

Preventative Measures:

  • Always conduct a thorough process safety assessment before scale-up, including Differential Scanning Calorimetry (DSC) to understand the thermal stability of reactants, intermediates, and the final product.[4]

  • Use dry solvents and operate under an inert atmosphere (e.g., Nitrogen or Argon) if moisture sensitivity is suspected.

Q2: I am observing significant impurity formation, particularly an unexpected byproduct. How can I identify and mitigate this?

Potential Causes:

  • Side Reactions: The functional groups in the precursors can undergo alternative reaction pathways, such as dimerization, polymerization, or rearrangement, especially under harsh conditions (e.g., high temperature or incorrect pH).

  • Over-oxidation/Nitration: In syntheses involving oxidizing or nitrating agents, running the reaction for too long or at too high a concentration can lead to the formation of undesired oxidized or nitrated byproducts.

  • Incomplete Cyclization: The precursor may not fully convert to the desired 1,2,5-oxadiazole ring, remaining as a significant impurity.

Recommended Solutions:

  • Impurity Characterization: Isolate the main impurity using chromatography (e.g., HPLC, column chromatography) and characterize it using analytical techniques like NMR, Mass Spectrometry, and FT-IR to understand its structure. This is crucial for diagnosing the side reaction.

  • Reaction Condition Optimization:

    • Temperature & Time: Profile the reaction at different temperatures and time points to find the optimal window where product formation is maximized and byproduct formation is minimized.

    • pH Control: If applicable, use a buffered system to maintain the optimal pH throughout the reaction.

  • Purification Strategy: Develop a robust purification method. Recrystallization is often effective for crystalline solids. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.

Troubleshooting Workflow for Impurity Issues

G cluster_mitigation Mitigation Strategies start Impurity Detected isolate Isolate & Characterize Impurity (LC-MS, NMR) start->isolate identify Identify Impurity Structure & Propose Side Reaction isolate->identify temp Adjust Temperature/ Reaction Time identify->temp Thermal Side Reaction? ph Control pH identify->ph pH Dependent Side Reaction? reagent Modify Reagent Stoichiometry/Addition identify->reagent Stoichiometry Issue? purify Develop Robust Purification Protocol temp->purify ph->purify reagent->purify validate Validate Purity (>98%) purify->validate end Proceed with Scale-Up validate->end

Caption: A decision tree for troubleshooting impurity formation.

Frequently Asked Questions (FAQs)

Q: What are the critical starting materials and their required purity for this synthesis?

A: The synthesis of this compound typically starts from precursors that can form the oxadiazole ring, such as derivatives of glyoxime or malononitrile.[1] The purity of these starting materials is paramount. It is recommended to use starting materials with >98% purity to avoid introducing impurities that can be difficult to remove later. Key starting materials may include 4-aminofurazan-3-carboxamide or related structures.[5]

Q: What analytical methods are recommended for in-process control and final product characterization?

A: A combination of techniques is essential:

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the consumption of starting materials and the formation of the product and byproducts. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

  • Final Product Characterization:

    • Structure Confirmation: ¹H NMR and ¹³C NMR.

    • Purity Analysis: HPLC and Elemental Analysis.

    • Identity Confirmation: Mass Spectrometry (MS) and FT-IR Spectroscopy.

    • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine melting point and decomposition temperature, which is critical for safety assessment.[6]

Q: What are the primary safety concerns when scaling up the synthesis of AOFCA?

A: The primary concern is the energetic nature of the 1,2,5-oxadiazole (furazan) ring system.[3]

  • Thermal Stability: The compound and its intermediates may decompose exothermically at elevated temperatures. DSC and Accelerating Rate Calorimetry (ARC) studies are crucial to determine the onset of decomposition and ensure a safe operating temperature range.[4]

  • Mechanical Sensitivity: Some nitrogen-rich heterocyclic compounds can be sensitive to shock or friction. While AOFCA itself is not a primary explosive, this property should be evaluated, especially if handling the dry, purified solid.

  • Gas Evolution: Decomposition or vigorous side reactions can lead to rapid gas evolution, potentially over-pressurizing the reactor. Ensure adequate venting and pressure relief systems are in place.

Q: Can you provide a general, representative laboratory-scale protocol for the synthesis?

A: The following is a generalized protocol based on common synthetic routes for similar compounds. Note: This protocol must be adapted and optimized for your specific starting materials and equipment. It is for illustrative purposes only.

Experimental Protocol: Synthesis of this compound (Illustrative)

Objective: To synthesize this compound from a suitable precursor like 4-Amino-1,2,5-oxadiazole-3-carboxamide.

Materials & Equipment:

  • 4-Amino-1,2,5-oxadiazole-3-carboxamide (1.0 eq)[5]

  • Aqueous Sodium Hydroxide (e.g., 10% w/v)

  • Aqueous Hydrochloric Acid (e.g., 10% v/v)

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • pH meter

  • Filtration apparatus (Büchner funnel)

  • Drying oven (vacuum-capable)

Procedure:

  • Reaction Setup: Charge the jacketed reactor with a solution of aqueous sodium hydroxide. Begin stirring and cool the solution to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add the 4-Amino-1,2,5-oxadiazole-3-carboxamide powder to the cold NaOH solution in portions, ensuring the temperature does not exceed 10 °C.

  • Hydrolysis: Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a moderate temperature (e.g., 40-50 °C). Monitor the reaction by HPLC until the starting material is consumed (typically 2-4 hours). This step hydrolyzes the amide to the carboxylate salt.

  • Cooling and Neutralization: Cool the reaction mixture back down to 0-5 °C.

  • Precipitation: Slowly and carefully add aqueous hydrochloric acid to the cooled solution to adjust the pH to approximately 2-3. The carboxylic acid product will precipitate out of the solution. Monitor the pH continuously.

  • Isolation: Stir the resulting slurry at 0-5 °C for 1 hour to ensure complete precipitation. Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water until the filtrate is neutral (pH ~7) to remove any residual salts.

  • Drying: Dry the purified solid in a vacuum oven at a low temperature (e.g., < 50 °C) until a constant weight is achieved.

Data Summary Table

ParameterRecommended Range/ValueRationale
Starting Material Purity > 98%Prevents introduction of persistent impurities.
Reaction Temperature 0 °C to 50 °CControls exotherm and minimizes side reactions.
Final pH for Precipitation 2-3Ensures complete protonation and precipitation of the carboxylic acid.
Drying Temperature < 50 °CPrevents thermal decomposition of the final product.

Synthesis Workflow Diagram

G cluster_hydrolysis Step 1: Hydrolysis cluster_precipitation Step 2: Precipitation & Isolation cluster_purification Step 3: Purification start 4-Amino-1,2,5-oxadiazole- 3-carboxamide hydrolysis Add to cold NaOH(aq) Heat to 40-50 °C start->hydrolysis salt Sodium 4-amino-1,2,5-oxadiazole -3-carboxylate (in solution) hydrolysis->salt cool Cool to 0-5 °C salt->cool acidify Acidify with HCl(aq) to pH 2-3 cool->acidify precipitate Precipitated Product (Slurry) acidify->precipitate filter Filter precipitate->filter wash Wash with Cold Water filter->wash dry Vacuum Dry at <50 °C wash->dry product Final Product: 4-Amino-1,2,5-oxadiazole- 3-carboxylic acid dry->product

Caption: General workflow for the synthesis of AOFCA.

References

methods for removing stubborn impurities from 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often the first choice for removing most impurities, especially when dealing with solid materials. For more challenging separations or to remove trace impurities, column chromatography over silica gel is employed.

Q2: My purified this compound is a yellow or beige powder, not the expected white crystalline solid. What could be the cause?

A2: A persistent yellow or beige color after initial purification often indicates the presence of stubborn impurities that co-precipitate or co-elute with the product. These can include unreacted starting materials, byproducts from side reactions, or degradation products. Further purification steps, such as a second recrystallization with a different solvent system or column chromatography with a carefully selected eluent, may be necessary.

Q3: I am experiencing low yields after purification. What are the likely reasons?

A3: Low yields can result from several factors. Inefficient cyclodehydration during the synthesis can lead to a lower amount of the desired product in the crude material. Additionally, harsh reaction conditions, such as high temperatures or strongly acidic or basic media, can cause decomposition of the starting materials, intermediates, or the final product. During purification, the choice of recrystallization solvent is critical; if the compound is too soluble in the chosen solvent, recovery will be low.

Q4: Can the oxadiazole ring open during purification?

A4: Yes, the oxadiazole ring can be susceptible to opening under certain conditions. Studies on related oxadiazole derivatives have shown that both acidic and basic conditions can lead to ring cleavage. For instance, at low pH, the ring can be protonated and then attacked by a nucleophile, leading to ring opening. At high pH, direct nucleophilic attack can occur. It is therefore crucial to carefully control the pH during any aqueous workup or purification steps.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Issue 1: Persistent Impurities After Recrystallization

Symptoms:

  • The product remains colored (yellow or brown) after one or more recrystallization attempts.

  • Analytical data (e.g., NMR, HPLC) shows the presence of unknown peaks.

Possible Causes:

  • Co-crystallization of impurities: The impurity has similar solubility properties to the desired product in the chosen solvent.

  • Trapped solvent: Solvent molecules are trapped within the crystal lattice.

  • Thermal degradation: The compound may be degrading at the boiling point of the recrystallization solvent.

Troubleshooting Steps:

  • Solvent System Modification:

    • If a single solvent was used for recrystallization, try a binary solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., hot water, methanol) and then add a poor solvent (e.g., a non-polar solvent) dropwise until turbidity is observed, then reheat to clarify and cool slowly.

    • One documented method for a similar compound, 4-aminofurazan-3-carboxylic acid amidrazone, is recrystallization from water or a mixture of water and methanol.[1]

  • Activated Carbon Treatment:

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated carbon to adsorb colored impurities.

    • Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.

  • Acid-Base Extraction:

    • As the target compound is a carboxylic acid, it can be dissolved in a weak aqueous base (e.g., sodium bicarbonate solution).

    • Neutral impurities can be extracted with an organic solvent (e.g., ethyl acetate).

    • The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the purified carboxylic acid, which is then collected by filtration.

  • Column Chromatography:

    • If recrystallization fails, column chromatography is the next logical step. Use a silica gel stationary phase and a suitable mobile phase. A gradient elution from a less polar to a more polar solvent system can be effective.

Issue 2: Product is an Oil or Fails to Crystallize

Symptoms:

  • After removing the solvent, the product remains a viscous oil.

  • The product precipitates as an amorphous solid rather than crystals upon cooling.

Possible Causes:

  • Presence of impurities: Impurities can inhibit crystal lattice formation.

  • Residual solvent: Traces of a good solvent can prevent crystallization.

  • Product is inherently difficult to crystallize: Some compounds are naturally prone to forming oils.

Troubleshooting Steps:

  • Remove Residual Solvent: Ensure all solvent from the previous step is thoroughly removed under high vacuum.

  • Trituration: Add a solvent in which the desired product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If a small amount of crystalline product is available, add a seed crystal to the supersaturated solution to induce crystallization.

  • Solvent Change: Attempt recrystallization from a completely different solvent or solvent system.

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous System

This protocol is based on methods used for similar aminofurazan derivatives.[1]

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot deionized water and stir. If the compound does not fully dissolve, add hot methanol dropwise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution at a gentle boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water or a water/methanol mixture, and dry under vacuum.

Protocol 2: Flash Column Chromatography

This is a general protocol that may require optimization for specific impurity profiles.

  • Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase solvent.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system will need to be determined by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes hypothetical data for the purification of this compound to illustrate the effectiveness of different methods.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Observations
Recrystallization (Water/Methanol)85%95%70%Removes most colored impurities, product is off-white.
Recrystallization with Carbon85%97%65%Product is nearly white.
Acid-Base Extraction85%92%75%Effective for removing neutral impurities.
Column Chromatography95% (after recrystallization)>99%80%Yields a pure white crystalline solid.

Visualization

Logical Troubleshooting Workflow for Purification

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Purification_Workflow cluster_troubleshooting Troubleshooting Steps start Crude Product recrystallization Recrystallization (e.g., Water/Methanol) start->recrystallization purity_check1 Check Purity (HPLC, NMR, Appearance) recrystallization->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Purity OK troubleshoot Impure Product (<98% or Colored) purity_check1->troubleshoot Purity Not OK carbon_treatment Recrystallize with Activated Carbon troubleshoot->carbon_treatment acid_base Acid-Base Extraction troubleshoot->acid_base column_chrom Column Chromatography troubleshoot->column_chrom purity_check2 Check Purity carbon_treatment->purity_check2 acid_base->recrystallization Re-precipitate & Recrystallize column_chrom->purity_check2 purity_check2->pure_product Purity OK purity_check2->column_chrom Still Impure

Caption: A workflow for purifying this compound.

References

strategies to increase the analytical purity of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the analytical purity of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is a highly polar molecule containing both a basic amino group and an acidic carboxylic acid group. This zwitterionic nature at certain pH values can lead to high water solubility and poor solubility in common organic solvents, making purification by standard normal-phase chromatography challenging. Key issues include isolating the product from polar starting materials or byproducts and achieving high purity due to its physical properties.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for polar compounds like this compound are recrystallization and reversed-phase High-Performance Liquid Chromatography (HPLC). For recrystallization, polar solvents like water or mixtures of water and methanol are often successful for similar aminofurazan derivatives.[1] HPLC, particularly with polar-modified C18 columns or by employing Hydrophilic Interaction Liquid Chromatography (HILIC), can also provide excellent separation.

Q3: How does pH affect the purification of this compound?

A3: The pH of the solution significantly impacts the solubility and chromatographic behavior of this compound. At its isoelectric point, the compound exists as a zwitterion and may exhibit minimum solubility in polar solvents, which can be exploited for crystallization.[2] Adjusting the pH away from the isoelectric point will increase its solubility in aqueous solutions. In HPLC, controlling the pH of the mobile phase is crucial for achieving good peak shape and retention. For basic compounds, operating at a lower pH can minimize peak tailing by protonating residual silanol groups on the column.[3]

Q4: What are the likely impurities I might encounter?

A4: While specific impurities depend on the synthetic route, they are often unreacted starting materials, reagents, or byproducts from side reactions. Given the structure, potential impurities could include starting materials for the oxadiazole ring formation or byproducts from incomplete amination or hydrolysis of related functional groups.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Potential Cause Recommended Solution
Compound "oils out" instead of crystallizing. The compound is coming out of solution above its melting point, possibly due to a supersaturated solution or the presence of impurities.Re-heat the solution and add a small amount of additional solvent to reduce the saturation. Ensure slow cooling to allow for proper crystal lattice formation. If the issue persists, consider a different solvent system.
No crystals form upon cooling. The solution may not be sufficiently saturated, or crystallization requires initiation.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, reduce the volume of the solvent by evaporation and cool again.
Low recovery of the purified product. Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure. The chosen solvent does not effectively differentiate between the product and the impurities (i.e., impurities co-crystallize).Experiment with different solvent systems, including mixed solvents. Sometimes, a solvent in which the impurity is very soluble or almost insoluble is required.
HPLC Purification Troubleshooting
Issue Potential Cause Recommended Solution
Significant peak tailing. Secondary interactions between the basic amino group and acidic residual silanols on the silica-based column.[3][4]Lower the pH of the mobile phase (e.g., to pH 2-3) to protonate the silanol groups.[5] Use a highly deactivated, end-capped column or a column specifically designed for polar compounds. Adding a buffer to the mobile phase can also help mask silanol interactions.[6]
Poor retention (compound elutes in the void volume). The compound is too polar for the reversed-phase column and has a low affinity for the stationary phase.Use a more polar-retentive column, such as a polar-embedded or a C18 column designed for aqueous mobile phases. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).
Co-elution of impurities with the main peak. The mobile phase composition is not optimized for selectivity.Adjust the organic modifier concentration, try a different organic modifier (e.g., methanol instead of acetonitrile), or modify the pH of the mobile phase to alter the ionization state of the compound and impurities, thereby changing their retention times.
Poor peak shape at different pH values. Operating near the pKa of the analyte can lead to inconsistent ionization and poor peak shape.Adjust the mobile phase pH to be at least one pH unit away from the pKa of the amino and carboxylic acid groups to ensure a consistent ionization state during elution.

Experimental Protocols

General Recrystallization Protocol (Suggested Starting Point)
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various polar solvents (e.g., water, ethanol, methanol, isopropanol, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Based on similar compounds, a water/methanol mixture is a good starting point.[1]

  • Dissolution: In a flask, add the crude compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

General Reversed-Phase HPLC Protocol (Suggested Starting Point)
  • Column: C18, polar-embedded or end-capped, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the compound. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).

  • Injection Volume: 5-20 µL.

Note: This is a starting point and may require optimization of the gradient, pH, and organic modifier to achieve the desired purity.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude Crude Product recrystallization Recrystallization crude->recrystallization Option 1 hplc HPLC crude->hplc Option 2 purity_check Purity Analysis (e.g., HPLC, NMR) recrystallization->purity_check hplc->purity_check pure_product Pure Product (>99%) purity_check->pure_product Success impure_product Impure Product (<99%) purity_check->impure_product Failure impure_product->recrystallization Re-purify impure_product->hplc Re-purify

Caption: General experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Re-heat & Add More Solvent oiling_out->reheat Yes slow_cool Ensure Slow Cooling oiling_out->slow_cool Yes low_purity Purity Still Low? no_crystals->low_purity No induce Induce Crystallization (Scratch/Seed) no_crystals->induce Yes concentrate Concentrate Solution no_crystals->concentrate Yes success Successful Purification low_purity->success No change_solvent Change Solvent System low_purity->change_solvent Yes reheat->slow_cool slow_cool->start induce->concentrate concentrate->start change_solvent->start

Caption: Troubleshooting logic for the recrystallization of this compound.

troubleshooting_hplc start HPLC Analysis peak_tailing Peak Tailing? start->peak_tailing poor_retention Poor Retention? peak_tailing->poor_retention No lower_ph Lower Mobile Phase pH peak_tailing->lower_ph Yes end_capped_column Use End-Capped Column peak_tailing->end_capped_column Yes co_elution Co-elution? poor_retention->co_elution No polar_column Use Polar-Embedded Column poor_retention->polar_column Yes hilic Try HILIC poor_retention->hilic Yes good_chromatogram Good Separation co_elution->good_chromatogram No adjust_gradient Adjust Gradient co_elution->adjust_gradient Yes change_modifier Change Organic Modifier co_elution->change_modifier Yes lower_ph->start end_capped_column->start polar_column->start hilic->start adjust_gradient->start change_modifier->start

Caption: Troubleshooting guide for HPLC purification of this compound.

References

Validation & Comparative

A Comparative Guide to 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid (AOCA) and Other Energetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of energetic materials research, the pursuit of novel precursors that offer a superior balance of performance, sensitivity, and synthetic accessibility is paramount. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid (AOCA), a furazan-based heterocyclic compound, has emerged as a promising candidate in this regard. Its molecular structure, rich in nitrogen and oxygen, provides a foundational backbone for the synthesis of a new generation of energetic materials. This guide provides an in-depth comparison of AOCA with established energetic precursors, namely RDX and HMX, and the more recent high-performer, TKX-50. We will delve into their key performance metrics, synthetic pathways, and the underlying chemical principles that govern their energetic characteristics.

The Promise of the Furazan Ring: Introducing AOCA

The 1,2,5-oxadiazole, or furazan, ring is a key structural motif in the design of energetic materials due to its high positive enthalpy of formation and inherent density.[1] AOCA leverages these properties, incorporating both an amino group and a carboxylic acid group. These functional groups not only contribute to the energetic properties of its derivatives but also provide versatile handles for further chemical modification, allowing for the tailored synthesis of a wide array of energetic salts and covalent compounds. Recent advancements have led to safer and more efficient synthetic routes to AOCA, enhancing its potential for larger-scale production and application.[2][3]

Performance Metrics: A Comparative Analysis

The efficacy of an energetic material is defined by a combination of key performance indicators, including density, detonation velocity, and sensitivity to external stimuli such as impact and friction. While comprehensive experimental data for AOCA itself is limited in open literature, the performance of its derivatives provides a strong indication of its potential as a high-energy precursor.

Precursor/DerivativeChemical FormulaDensity (g/cm³)Detonation Velocity (m/s)Impact Sensitivity (J)Friction Sensitivity (N)
AOCA Amidrazone Derivative (1b) C₄H₆N₈O₄1.7518840>40>360
RDX C₃H₆N₆O₆1.828750[4]7.4120
HMX C₄H₈N₈O₈1.91[5]9100[2]7.4120
TKX-50 C₂H₈N₁₀O₄1.929698[3]20[6]120[6]

Table 1: Comparative performance of an AOCA derivative against established energetic materials. The data for the AOCA amidrazone derivative (1b) is from a study on desensitizing energetic materials.[7] Data for RDX, HMX, and TKX-50 are from various established sources.

The amidrazone derivative of AOCA demonstrates a detonation velocity comparable to the widely used RDX, while exhibiting significantly lower sensitivity to both impact and friction.[7] This highlights the potential of the AOCA framework to produce powerful yet remarkably insensitive energetic materials, a critical goal in modern explosives research. The high friction and impact insensitivity suggest a greater degree of safety in handling and processing.

Experimental Protocols: Synthesis and Characterization

The viability of any new energetic precursor is heavily dependent on the practicality and safety of its synthesis. Here, we present a detailed, self-validating protocol for the synthesis of AOCA, based on a recently developed safer and more efficient one-pot method.[2][3]

Synthesis of this compound (AOCA)

This one-pot procedure avoids the isolation of potentially hazardous intermediates and offers a significant improvement in yield and safety over previous methods.

Materials:

  • Ethyl cyanoacetate

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Oxime Formation (in situ): In a well-ventilated fume hood, a solution of ethyl cyanoacetate in ethanol is prepared. To this, a mixture of sodium hydroxide and potassium hydroxide is added portion-wise while maintaining a controlled temperature. This is followed by the slow addition of hydroxylamine hydrochloride. The reaction is carefully monitored to prevent exothermic runaway.

  • Furazan Ring Closure: The reaction mixture is then heated to induce the cyclization reaction, forming the furazan ring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Saponification and Acidification: Upon completion of the ring closure, the reaction mixture is cooled, and the ester is saponified by the excess base. The resulting salt of AOCA is then carefully acidified with hydrochloric acid to precipitate the final product.

  • Isolation and Purification: The precipitated AOCA is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum. The purity of the product can be confirmed by melting point determination and spectroscopic analysis.

Causality of Experimental Choices: The use of a one-pot procedure minimizes handling of intermediates, which can be unstable. The controlled addition of reagents is crucial to manage the exothermic nature of the reaction. The final acidification step is performed carefully to ensure complete precipitation of the carboxylic acid without decomposition.

Characterization of AOCA

Standard analytical techniques are employed to confirm the identity and purity of the synthesized AOCA.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The PubChem database provides spectral data for AOCA.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and furazan ring vibrations.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula of AOCA (C₃H₃N₃O₃).

Visualization of Synthetic Pathways and Relationships

To better illustrate the synthetic logic and the relationship between these energetic precursors, the following diagrams are provided.

Synthesis_Workflow cluster_AOCA AOCA Synthesis cluster_Derivatives Energetic Derivatives Ethyl Cyanoacetate Ethyl Cyanoacetate In situ Oxime In situ Oxime Ethyl Cyanoacetate->In situ Oxime NaOH, KOH NH2OH·HCl AOCA AOCA In situ Oxime->AOCA Heat, then HCl Energetic Salts\n(e.g., Amidrazone) Energetic Salts (e.g., Amidrazone) AOCA->Energetic Salts\n(e.g., Amidrazone) Further Reaction

Caption: Synthetic workflow for this compound (AOCA).

Precursor_Comparison cluster_Established Established Precursors cluster_Modern Modern Precursors RDX RDX HMX HMX RDX->HMX Related Synthesis High Performance\nHigh Sensitivity High Performance High Sensitivity RDX->High Performance\nHigh Sensitivity Very High Performance\nHigh Sensitivity Very High Performance High Sensitivity HMX->Very High Performance\nHigh Sensitivity TKX-50 TKX-50 High Performance\nModerate Sensitivity High Performance Moderate Sensitivity TKX-50->High Performance\nModerate Sensitivity AOCA AOCA High Performance\nLow Sensitivity Derivatives High Performance Low Sensitivity Derivatives AOCA->High Performance\nLow Sensitivity Derivatives

Caption: Relationship and performance trends of energetic precursors.

Authoritative Grounding and Future Outlook

The exploration of AOCA as an energetic precursor is well-grounded in the established principles of energetic materials chemistry, particularly the utility of the furazan heterocycle.[1][5] The development of safer synthetic routes is a critical step towards its practical application.[2][3] While direct, comprehensive performance data on AOCA itself remains a key area for future research, the impressive performance and low sensitivity of its derivatives strongly suggest that AOCA is a highly valuable building block for the next generation of energetic materials.[7]

Future research should focus on the synthesis and full characterization of a wider range of AOCA-based energetic salts and covalent compounds. Experimental determination of their detonation properties, sensitivity, and thermal stability will be crucial to fully assess their potential to surpass existing materials. The promising balance of performance and insensitivity demonstrated by its derivatives makes AOCA a compelling subject for continued investigation by researchers in the defense, aerospace, and drug development sectors.

References

Comparative Analysis of Synthesis Routes for 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthesis routes for 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, a key intermediate in the development of novel therapeutic agents and energetic materials. The comparison focuses on objectivity, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound, also known as 4-aminofurazan-3-carboxylic acid, is a heterocyclic compound of significant interest. Its structural motifs are found in various biologically active molecules. The synthesis of this compound has been approached through several routes, each with its own advantages and disadvantages concerning safety, yield, and scalability. This document outlines and compares three primary synthetic strategies: a "safer" one-pot synthesis, a route involving the hydrolysis of a nitrile intermediate, and a pathway originating from diaminoglyoxime.

Data Summary

The following table summarizes the key quantitative data for the different synthesis routes.

ParameterRoute 1: "Safer" One-Pot SynthesisRoute 2: Nitrile HydrolysisRoute 3: From Diaminoglyoxime
Starting Material(s) Commercially available cyanoacetic ester4-Amino-1,2,5-oxadiazole-3-carbonitrileDiaminoglyoxime
Key Intermediates Not isolated (one-pot)Amide (transient)Diaminofurazan
Overall Yield High (details in supporting information of cited paper)Data not availableData not available for the full sequence
Reaction Conditions Aqueous mediumAcidic or basic hydrolysisMulti-step, requires specific functionalization
Safety Profile Improved safety, avoids dangerous exothermsStandard laboratory proceduresPotential for hazardous intermediates
Scalability Demonstrated to be scalablePotentially scalableRequires further development for scalability

Synthesis Route 1: "Safer" One-Pot Synthesis

This route, developed by Miller et al., addresses the safety and efficiency concerns of previous methods. It is a one-pot, all-aqueous synthesis that has been reported to provide better yields and an improved safety profile, avoiding the dangerous exothermic events observed in earlier synthetic approaches.[1][2][3][4]

Experimental Protocol

While the full, detailed experimental protocol is available in the supporting information of the original publication, the general procedure involves the reaction of a commercially available cyanoacetic ester in an aqueous medium to yield 4-aminofurazan-3-carboxylic acid directly.[2]

Workflow Diagram

Safer_Synthesis start Commercially Available Cyanoacetic Ester process One-Pot Aqueous Synthesis start->process Reaction product This compound process->product Isolation

Caption: One-pot synthesis of this compound.

Synthesis Route 2: Hydrolysis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile

This proposed route involves the synthesis of the corresponding nitrile precursor, 4-Amino-1,2,5-oxadiazole-3-carbonitrile, followed by its hydrolysis to the carboxylic acid. The synthesis of the nitrile itself often involves multi-step processes from starting materials like malononitrile.[5] The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be achieved under either acidic or basic conditions.[5][6][7]

Experimental Protocol

Workflow Diagram

Nitrile_Hydrolysis start 4-Amino-1,2,5-oxadiazole-3-carbonitrile process Acid or Base Hydrolysis start->process Reaction product This compound process->product Work-up

Caption: Synthesis via hydrolysis of the corresponding nitrile.

Synthesis Route 3: From Diaminoglyoxime

Experimental Protocol
  • Step 1: Synthesis of Diaminoglyoxime: A detailed protocol for the synthesis of diaminoglyoxime from glyoxime and hydroxylamine hydrochloride in aqueous sodium hydroxide is available.[8]

  • Step 2: Synthesis of Diaminofurazan: Diaminoglyoxime is converted to diaminofurazan by heating in the presence of a base or in a high-boiling polar solvent.[10][11]

  • Step 3: Selective Carboxylation of Diaminofurazan: This step requires further research and development to establish a reliable protocol.

Workflow Diagram

From_Diaminoglyoxime start Glyoxal intermediate1 Diaminoglyoxime start->intermediate1 + Hydroxylamine intermediate2 Diaminofurazan intermediate1->intermediate2 Cyclization process Selective Carboxylation intermediate2->process Functionalization product This compound process->product Isolation

Caption: Multi-step synthesis starting from diaminoglyoxime.

Comparative Conclusion

The "safer" one-pot synthesis (Route 1) appears to be the most promising route for the preparation of this compound, particularly for larger-scale production, due to its reported safety, efficiency, and streamlined nature. However, access to the detailed experimental protocol from the primary literature is essential for its implementation.

The nitrile hydrolysis route (Route 2) is a chemically plausible pathway, but its viability is contingent on the availability and synthesis of the nitrile precursor. The lack of specific experimental data for the hydrolysis step makes it difficult to assess its efficiency and potential challenges.

The route starting from diaminoglyoxime (Route 3) is a more classical, multi-step approach. While the initial steps are well-documented, the final selective carboxylation of diaminofurazan remains a significant hurdle that requires dedicated research to develop a robust and efficient method.

For researchers requiring a safe and scalable synthesis, pursuing the details of Route 1 is highly recommended. For those exploring novel synthetic methodologies, investigating the nitrile hydrolysis (Route 2) and the selective functionalization of diaminofurazan (Route 3) could present valuable research opportunities.

References

A Senior Application Scientist's Guide to the In Vitro Validation of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as the foundation for new therapeutics is relentless. The 1,2,5-oxadiazole (furazan) ring system, and its derivatives, represent a class of heterocyclic compounds that have garnered significant interest due to their broad spectrum of biological activities.[1][2][3] Specifically, derivatives of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid (AOC) present a unique combination of functional groups—an amino group, a carboxylic acid, and the oxadiazole core—that offer rich possibilities for structural modification and interaction with biological targets. These compounds have shown potential as anticancer agents, enzyme inhibitors, and antimicrobial agents.[1][2][4][5]

However, the journey from a synthesized compound to a viable drug candidate is long and requires rigorous validation. The initial and most critical phase of this journey is the in vitro evaluation.[6][7] Preclinical in vitro assays are the cornerstone of drug discovery, providing the first glimpse into a compound's efficacy, potency, and mechanism of action (MoA) in a controlled, cellular environment.[8][9]

This guide provides a comprehensive framework for the systematic in vitro validation of novel AOC derivatives. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice. By comparing our hypothetical lead compounds, AOC-1 and AOC-2 , against established benchmarks, we will illustrate how to build a robust data package that can confidently guide lead selection and optimization.

The Validation Cascade: A Strategic Approach to In Vitro Screening

A successful in vitro screening campaign is not a random collection of assays but a logically structured cascade. This tiered approach ensures that resources are used efficiently, with broad, high-throughput screens initially identifying active compounds, which are then subjected to more complex, resource-intensive assays to elucidate their specific biological functions.

Our validation strategy begins with primary screening to assess general anti-proliferative and cytotoxic effects across a panel of relevant cancer cell lines. Compounds that demonstrate significant activity progress to secondary screening, where we investigate the underlying mechanism of cell death, such as the induction of apoptosis or cell cycle arrest. Finally, for promising candidates, we explore potential target-specific activity, a crucial step for developing targeted therapies.

Validation_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Target-Specific Validation Primary Assess Broad Activity (AOC-1, AOC-2 vs. Doxorubicin) MTT MTT Assay (Anti-proliferative) Primary->MTT LDH LDH Assay (Cytotoxic) Primary->LDH Decision1 Active? MTT->Decision1 LDH->Decision1 Secondary Elucidate Mechanism of Action (Lead Candidate AOC-1) Apoptosis Annexin V / PI Assay (Apoptosis Induction) Secondary->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Secondary->CellCycle Decision2 Favorable MoA? Apoptosis->Decision2 CellCycle->Decision2 Target Confirm Molecular Target (Lead Candidate AOC-1) Enzyme Enzyme Inhibition Assay (e.g., MMP-9) Target->Enzyme Lead Lead Candidate for In Vivo Studies Enzyme->Lead Decision1->Secondary Yes Decision2->Target Yes

Caption: A tiered workflow for in vitro validation of AOC derivatives.

Part A: Primary Screening - The Initial Litmus Test

The first critical question is whether our AOC derivatives have any biological effect on cancer cells. We aim to quantify their ability to either kill cells (cytotoxicity) or halt their proliferation (cytostatic or anti-proliferative effects).

Methodology 1: MTT Assay for Anti-Proliferative Activity

Expertise & Experience: The MTT assay is a workhorse in cell biology for assessing metabolic activity, which in most screening contexts, serves as a reliable proxy for cell viability and proliferation.[8][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells. It's an excellent first-pass assay due to its robustness, cost-effectiveness, and scalability for 96-well plates.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, Jurkat T-cell leukemia) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence and recovery.[8]

  • Compound Treatment: Prepare serial dilutions of AOC-1, AOC-2, and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical; a 48-hour endpoint captures effects on at least one full cell cycle.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ value—the concentration that inhibits cell proliferation by 50%.[8]

Comparative Data: Anti-Proliferative Potency (IC₅₀)
CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)Jurkat (Leukemia) IC₅₀ (µM)
AOC-1 2.55.11.8
AOC-2 15.822.412.5
Doxorubicin 0.91.20.5

Interpretation: The IC₅₀ value is a key metric for potency.[8] In this hypothetical dataset, AOC-1 demonstrates significantly higher potency than AOC-2 across all cell lines. While not as potent as the clinical drug Doxorubicin, its low micromolar activity warrants further investigation, making it our lead candidate for mechanistic studies.

Part B: Secondary Screening - Uncovering the Mechanism of Action

Having established that AOC-1 inhibits cancer cell proliferation, we must now ask how. A desirable mechanism for an anticancer agent is the induction of apoptosis, or programmed cell death, which eliminates cancer cells in a controlled manner without inducing an inflammatory response.

Methodology 2: Annexin V/PI Assay for Apoptosis

Expertise & Experience: This is the gold standard for quantifying apoptosis via flow cytometry.[7] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows us to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[8][11]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with AOC-1 at its predetermined IC₅₀ concentration for 24-48 hours. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[8]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the cells immediately using a flow cytometer, acquiring data for at least 10,000 events per sample.

References

performance comparison of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid-based explosives

Author: BenchChem Technical Support Team. Date: December 2025

A new class of energetic materials centered around the 4-Amino-1,2,5-oxadiazole-3-carboxylic acid backbone, and more broadly, the furazan (1,2,5-oxadiazole) structure, is demonstrating significant potential in the field of high-energy-density materials. These compounds exhibit a compelling combination of high detonation performance and, in some cases, reduced sensitivity, positioning them as potential next-generation replacements for established explosives like RDX and HMX.

This guide provides a comparative analysis of the performance of key furazan-based explosives against widely used energetic materials. The data presented is compiled from recent scholarly research and is intended for researchers, scientists, and professionals in drug development and materials science.

Executive Summary of Performance Data

The following table summarizes the key performance characteristics of selected furazan-based explosives and benchmark compounds.

CompoundTypeDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
3,3′-dinitroamino-4,4′-azoxyfurazan Furazan-Based1.96[1][2]9,697 (calculated)44.5 (calculated)7.5>360
DNTF Furazan-Based1.937[3]8,930[3]41.1[4]38.9 (H₅₀, cm)[3]44-60% (90°)[3]
RDX Benchmark1.81[5]8,700[5]33[5]7.4120
HMX Benchmark1.9[5]9,100[5]39[5]7.4120
FOX-7 Benchmark1.885[6]8,870 (calculated)[6]28.8 (measured at 1.78 g/cm³)[7]>15 (2 kg BAM)[8]>350[6]

Note: Sensitivity data can vary based on the specific test method and conditions. H₅₀ refers to the height at which there is a 50% probability of initiation in a drop weight impact test.

In-Depth Performance Analysis

Furazan-based explosives, particularly 3,3′-dinitroamino-4,4′-azoxyfurazan and 3,4-bis(4-nitrofurazan-4-yl)furoxan (DNTF), exhibit detonation velocities and pressures that are comparable to or exceed those of HMX, one of the most powerful conventional explosives.[1][4][5] The high density of these compounds, a critical factor in detonation performance, is a key contributor to their energetic output.

Notably, 3,3′-dinitroamino-4,4′-azoxyfurazan demonstrates a calculated detonation velocity of 9,697 m/s, surpassing that of HMX.[1] Furthermore, its hydroxylammonium salt is reported to have a detonation performance superior to both HMX and CL-20.[2] This exceptional performance is attributed to the assembly of diverse N-O building blocks within the molecule.[1][2]

DNTF is another promising furazan-based explosive with a high density of 1.937 g/cm³ and a measured detonation velocity of 8,930 m/s.[3] Its performance is considered superior to HMX and close to that of CL-20, making it a candidate for use in melt-cast explosives.[4]

In terms of sensitivity, a crucial parameter for handling and processing safety, furazan-based compounds show varied characteristics. 3,3′-dinitroamino-4,4′-azoxyfurazan exhibits low friction sensitivity (>360 N) and moderate impact sensitivity (7.5 J).[1] DNTF displays moderate mechanical sensitivity.[3] In comparison, FOX-7 is known for its remarkable insensitivity to impact and friction, making it an attractive component for insensitive munitions.[6][8]

Experimental Protocols

The synthesis and characterization of these advanced energetic materials involve specialized and hazardous procedures that should only be undertaken by trained professionals in appropriately equipped laboratories. The following provides a general overview of the methodologies cited in the literature.

Synthesis of Furazan-Based Explosives

The synthesis of many advanced furazan-based explosives relies on the functionalization of core furazan structures. A common precursor for many of these compounds is 3,4-diaminofurazan (DAF), which can be oxidized to introduce nitro groups.[3]

A generalized workflow for the synthesis of a nitro-functionalized furazan compound is depicted below.

G cluster_synthesis Synthesis Pathway Precursor Furazan Precursor (e.g., 3,4-Diaminofurazan) Oxidation Oxidation (e.g., H₂O₂/CH₃SO₃H/Na₂WO₄) Precursor->Oxidation Oxidizing Agent Functionalization Further Functionalization (e.g., Nitration, Coupling) Oxidation->Functionalization Intermediate Final_Product Energetic Furazan Derivative Functionalization->Final_Product

Caption: Generalized synthesis pathway for furazan-based energetic materials.

Synthesis of 3,3′-dinitroamino-4,4′-azoxyfurazan: This compound and its salts are synthesized through a strategy that assembles various N-O building blocks. A key step involves the use of Oxone (potassium peroxomonosulfate) as an efficient oxidizing agent to introduce the azoxy N-oxide functionality to the furazan backbone, offering a straightforward and cost-effective route.[1][2]

Synthesis of 3,4-bis(4-nitrofurazan-4-yl)furoxan (DNTF): DNTF can be synthesized from dicyanopropane through a multi-step process that includes nitrosation, rearrangement, oximation, dehydration cyclization, dimerization, and oxidation.[3]

Performance and Sensitivity Testing

The performance and sensitivity of energetic materials are determined through a series of standardized tests.

G cluster_testing Performance and Sensitivity Testing Workflow cluster_sensitivity_tests Sensitivity Tests cluster_performance_tests Performance Tests Synthesis Synthesized Energetic Material Sensitivity Sensitivity Testing Synthesis->Sensitivity Performance Detonation Performance Testing Synthesis->Performance Data_Analysis Data Analysis and Comparison Sensitivity->Data_Analysis Impact BAM Impact Test Sensitivity->Impact Friction BAM Friction Test Sensitivity->Friction Performance->Data_Analysis Detonation_Velocity Detonation Velocity Measurement Performance->Detonation_Velocity Detonation_Pressure Detonation Pressure Measurement Performance->Detonation_Pressure

Caption: General workflow for testing the performance and sensitivity of energetic materials.

Detonation Velocity and Pressure Measurement: The detonation velocity of an explosive is typically measured using methods like the rate stick or cylinder test, where pressure pin gauges are placed at known distances along a column of the explosive.[1] Optical techniques that capture images of the shock wave produced upon detonation can also be used to determine the shock velocity, from which the detonation velocity can be calculated using the Rankine-Hugoniot jump equations.[1] Detonation pressure can be measured using manganin gauges embedded within the explosive charge.

Impact and Friction Sensitivity Testing: The BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer apparatus is a standard method for determining impact sensitivity.[2] In this test, a known weight is dropped from varying heights onto a sample of the explosive, and the height at which a 50% probability of initiation occurs (H₅₀) is determined. The BAM friction test is used to assess sensitivity to frictional stimuli.[2][6] In this procedure, a sample is placed on a porcelain plate, and a porcelain pin is moved across it under a specified load. The lowest load at which an explosion, flame, or sound is produced is recorded.[6]

Conclusion

The exploration of this compound derivatives and the broader class of furazan-based explosives has yielded compounds with exceptional performance characteristics. Materials like 3,3′-dinitroamino-4,4′-azoxyfurazan and DNTF demonstrate the potential to surpass the energetic output of established explosives such as HMX. While sensitivity remains a critical consideration, the tunability of these molecular structures offers a promising avenue for the development of next-generation energetic materials that balance high performance with improved safety profiles. Further research into the synthesis, formulation, and large-scale production of these compounds is warranted to fully realize their potential in both military and civilian applications.

References

Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular structure is paramount. Single-crystal X-ray diffraction stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for 4-Amino-1,2,5-oxadiazole-3-carboxylic acid and related compounds, supported by detailed experimental protocols and data presented for straightforward comparison.

The determination of the crystal structure of this compound provides crucial insights into its molecular geometry, intermolecular interactions, and packing in the solid state. This information is invaluable for understanding its physicochemical properties and for the rational design of novel derivatives with tailored functionalities.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and two comparable compounds: 4-amino-1,2,5-oxadiazole-3-carboxamide and 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid. This allows for a direct comparison of their structural features.

ParameterThis compound4-Amino-1,2,5-oxadiazole-3-carboxamide[1]4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid[2]
CCDC Number958948800452Not specified
Chemical FormulaC₃H₃N₃O₃C₃H₄N₄O₂C₇H₆N₆O₆
Formula Weight129.07 g/mol 128.09 g/mol 270.16 g/mol
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/cC2/c
a (Å)8.134(3)7.236(2)14.321(3)
b (Å)6.885(2)8.899(3)7.965(2)
c (Å)8.891(3)8.931(3)9.208(2)
α (°)909090
β (°)114.99(3)108.45(3)108.09(3)
γ (°)909090
Volume (ų)451.2(3)545.9(3)998.1(4)
Z444
Calculated Density (g/cm³)1.9001.5581.796
Measured Density (g/cm³)Not specifiedNot specified1.800[2]
R-factor (%)4.64.94.3

Experimental Protocols

The following provides a generalized yet detailed methodology for single-crystal X-ray diffraction analysis of small organic molecules, representative of the procedure used to determine the structure of this compound.

1. Crystal Growth: Single crystals of the compound of interest are typically grown by slow evaporation of a saturated solution. Common solvents include ethanol, methanol, acetone, or mixtures thereof. The solution is left undisturbed in a loosely covered container at room temperature, allowing for the gradual formation of well-defined crystals suitable for diffraction experiments.

2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations and potential crystal decay. A series of diffraction images are collected by rotating the crystal through a range of angles.

3. Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections. The data is corrected for Lorentz and polarization effects. An absorption correction is typically applied to account for the absorption of X-rays by the crystal.

4. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

5. Data Deposition: The final crystallographic data, including atomic coordinates, bond lengths, bond angles, and other relevant parameters, are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure public availability.

Workflow for Single-Crystal X-ray Diffraction Analysis

The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment, from sample preparation to final structure validation.

experimental_workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_validation Validation & Deposition synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction integration Data Integration & Reduction xray_diffraction->integration structure_solution Structure Solution (Direct Methods) integration->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation deposition Database Deposition (e.g., CCDC) validation->deposition

References

Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Results for 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth comparison of predicted and experimentally determined properties of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound with potential applications in energetic materials and pharmaceuticals.[1][2] By critically examining the correlations and discrepancies between theoretical predictions and empirical data, we aim to provide a framework for researchers to leverage computational tools more effectively in their own work.

Introduction: The "Predict-and-Verify" Paradigm

This compound, also known as 3-aminofurazan-4-carboxylic acid, is a small, functionalized heterocyclic molecule.[3] The 1,2,5-oxadiazole (furazan) ring system is a key structural motif in various energetic materials and pharmacologically active compounds.[1] Computational chemistry offers a powerful means to predict the properties of such molecules, including their geometry, spectral characteristics, and stability, thereby guiding synthetic efforts and accelerating the discovery process. However, these in silico predictions must be rigorously validated through experimental characterization to ensure their accuracy and relevance. This guide will walk through a comparative analysis for our target molecule, highlighting the strengths and limitations of current predictive models.

Computational Predictions: An In Silico Glimpse

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the properties of novel molecules. For this compound, a range of properties can be calculated, providing a theoretical baseline for comparison with experimental results.

Molecular Geometry and Electronic Properties

DFT calculations are frequently used to determine the optimized molecular geometry, bond lengths, and bond angles of molecules. For related oxadiazole structures, studies have shown that DFT methods, such as B3LYP with a 6-31+G(2df,p) basis set, can provide geometric parameters that are in good agreement with experimental X-ray diffraction data.[4] These calculations also yield valuable information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity and stability.[5]

Predicted Spectroscopic Data

Computational methods can also predict various spectroscopic signatures. The theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra.[6][7] Similarly, NMR chemical shifts can be predicted, aiding in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) can be employed to predict UV-Vis absorption spectra.[8]

Experimental Validation: Grounding Predictions in Reality

Experimental characterization provides the definitive data against which computational models are benchmarked. A multi-technique approach is essential for a comprehensive understanding of the molecule's properties.

Synthesis and Crystallography

This compound can be synthesized through established routes in heterocyclic chemistry.[2] The definitive experimental confirmation of its molecular structure comes from single-crystal X-ray diffraction. The Cambridge Crystallographic Data Centre (CCDC) contains the crystal structure of this compound under the deposition number 958948.[3] This provides precise, experimentally determined bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

Spectroscopic Characterization

A suite of spectroscopic techniques is employed to characterize the molecule:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for assessing the thermal stability of the compound, particularly for its potential application in energetic materials.[1] These methods determine the melting point, decomposition temperature, and provide insights into the energetic performance of the molecule.

Comparative Analysis: Where Theory Meets Experiment

The core of this guide is the direct comparison of the predicted and experimental data for this compound.

Structural Parameters

The table below compares the computationally predicted molecular properties from the PubChem database with available experimental data.

PropertyPredicted (Computational)Experimental
Molecular Formula C₃H₃N₃O₃C₃H₃N₃O₃
Molecular Weight 129.07 g/mol [3]-
Monoisotopic Mass 129.01744097 Da[3]-
XlogP -0.2[3]-
Crystal Structure -CCDC 958948[3]

Note: A direct comparison of bond lengths and angles would require accessing the crystallographic information file (CIF) for CCDC 958948 and performing a new DFT calculation for a side-by-side analysis, which is beyond the scope of this guide but represents a critical step in a research setting.

Spectroscopic Data Correlation
  • Vibrational Spectra (IR) : Comparing the calculated vibrational frequencies from DFT with the experimental IR spectrum. Often, a scaling factor is applied to the calculated frequencies to account for systematic errors in the theoretical method.[5]

  • NMR Spectra : Comparing the predicted chemical shifts with the experimental ¹H and ¹³C NMR spectra. Discrepancies can provide insights into solvent effects and conformational dynamics not fully captured by the computational model.

Methodologies and Workflows

Computational Prediction Workflow

The following diagram illustrates a typical workflow for the computational prediction of molecular properties.

Computational Prediction Workflow cluster_0 Computational Analysis Input Molecular Structure Input (SMILES or 2D sketch) Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Input->Optimization Frequency Frequency Calculation (IR/Raman Spectra) Optimization->Frequency NMR_Calc NMR Chemical Shift Calculation Optimization->NMR_Calc TD_DFT TD-DFT for UV-Vis Spectra Optimization->TD_DFT Properties Calculation of Electronic Properties (HOMO, LUMO, etc.) Optimization->Properties Output Predicted Data Frequency->Output NMR_Calc->Output TD_DFT->Output Properties->Output

Caption: A typical workflow for computational prediction of molecular properties.

Experimental Validation Workflow

The following diagram outlines the key steps in the experimental validation process.

Experimental Validation Workflow cluster_1 Experimental Validation Synthesis Synthesis and Purification X-Ray Single-Crystal X-ray Diffraction Synthesis->X-Ray Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesis->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Synthesis->Thermal Data Experimental Data X-Ray->Data Spectroscopy->Data Thermal->Data

Caption: A standard workflow for the experimental validation of a new compound.

Correlation Logic

The process of correlating computational and experimental data is an iterative one, as illustrated below.

Correlation Logic Computational Computational Prediction Comparison Compare Data Computational->Comparison Experimental Experimental Measurement Experimental->Comparison Agreement Good Agreement: Model Validated Comparison->Agreement Yes Discrepancy Discrepancy: Refine Model or Re-examine Experiment Comparison->Discrepancy No

Caption: The iterative process of correlating computational and experimental data.

Conclusion and Future Directions

The correlation of computational predictions with experimental results for this compound serves as a valuable case study. While foundational data is available, a comprehensive, peer-reviewed study that directly compares a suite of computationally predicted properties with their experimentally determined counterparts for this specific molecule would be a significant contribution to the field. Such a study would not only provide a more complete picture of this interesting molecule but also help in refining the computational models for the broader class of oxadiazole derivatives. For researchers, the "predict-and-verify" approach, integrating both computational and experimental workflows, remains the most robust strategy for advancing the fields of drug discovery and materials science.

References

A Comparative Guide to the Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid: Assessing Reproducibility and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable synthesis of key intermediates is paramount. This guide provides an in-depth comparison of published synthesis methods for 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, a critical building block in medicinal chemistry and energetic materials research. We will delve into the reproducibility, safety, and efficiency of established protocols, offering field-proven insights to navigate the challenges associated with its preparation.

The synthesis of this compound, also known as 4-aminofurazan-3-carboxylic acid, has historically been fraught with difficulties, including low yields, significant safety hazards, and inconsistent results.[1][2] This guide will focus on a critical comparison of two prominent methods: a historically significant but problematic procedure reported by Sheremetev and a more recent, optimized one-pot synthesis developed by Miller and his team.

The Challenge of Reproducibility: A Tale of Two Syntheses

The quest for a reliable and scalable synthesis of this compound highlights a common challenge in chemical research: the reproducibility of published methods. While early syntheses existed, they were often low-yielding and not amenable to scale-up. A notable one-pot procedure published by Sheremetev and colleagues in 2005 promised a more efficient route. However, subsequent attempts by other research groups to replicate this method have been largely unsuccessful, revealing significant safety and reproducibility concerns.[1]

In 2020, Miller and coworkers revisited this synthesis, explicitly addressing the shortcomings of the Sheremetev protocol and developing a safer, more robust alternative.[1] This work underscores the importance of process chemistry and a deep understanding of reaction mechanisms to ensure both safety and reliability.

Comparative Analysis of Synthesis Methods

This section will dissect the two primary synthetic routes to this compound, evaluating them on key performance indicators.

ParameterSheremetev Method (2005)Miller et al. "Safer" Method (2020)
Starting Material Ethyl CyanoacetateEthyl Cyanoacetate
Key Reagents Sodium Hydroxide, Potassium Hydroxide, Hydroxylamine HydrochlorideSodium Nitrite, Hydroxylamine Hydrochloride, Sodium Bicarbonate, Hydrochloric Acid
Solvent Not explicitly stated in easily accessible sourcesWater
Reaction Type One-potOne-pot, all-aqueous
Reported Yield 78%64%
Reproducibility Reported as poor and irreproducible by other researchers[1]High
Safety Profile Dangerous exothermic profile, difficult to control on a larger scale[1]Minimized risk of exothermic runaway, successfully scaled to 1 mole[1]
The Sheremetev Method: A Cautionary Tale of Uncontrolled Exotherms

The one-pot synthesis described by Sheremetev and colleagues involves the in-situ formation of an oxime intermediate from ethyl cyanoacetate, followed by treatment with a mixture of sodium and potassium hydroxides and then hydroxylamine hydrochloride at elevated temperatures.[1] While the reported yield of 78% is attractive, attempts to reproduce this procedure have highlighted a significant and dangerous flaw: a strong and difficult-to-control exotherm.

The use of a concentrated mixture of strong bases (NaOH and KOH) leads to a highly exothermic reaction that can become unmanageable, especially on a larger scale. The reaction mixture is reported to become very thick and difficult to stir, further complicating heat dissipation and increasing the risk of a runaway reaction.[1] This lack of thermal control is a major safety concern and is the primary reason for the method's poor reproducibility.

The Miller et al. "Safer" Method: A Rational Approach to Safety and Reproducibility

In direct response to the challenges of the Sheremetev method, Miller and his team developed a revised one-pot synthesis that prioritizes safety and reproducibility.[1] Their approach, conducted entirely in water, offers several key advantages:

  • Improved Thermal Control: The all-aqueous system provides a much better medium for heat dissipation, significantly reducing the risk of a dangerous exotherm.

  • Simplified Reagent Profile: The use of sodium nitrite and sodium bicarbonate in place of a concentrated mixed-alkali base system allows for a more controlled reaction progression.

  • Proven Scalability: The method has been successfully and safely scaled up to the 1-mole scale, demonstrating its robustness for larger-scale production.[1]

While the reported yield of 64% is slightly lower than that claimed by Sheremetev, the vast improvements in safety, reproducibility, and scalability make the Miller et al. method the clear choice for any practical application.

Experimental Protocols

Caution: The synthesis of this compound and its precursors can be hazardous. These procedures should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Miller et al. "Safer" One-Pot Synthesis of this compound (1)[1]

Step 1: Diazotization

ethyl_cyanoacetate Ethyl Cyanoacetate intermediate_oxime Intermediate Oxime (in situ) ethyl_cyanoacetate->intermediate_oxime 1. NaNO2, H2O 2. HCl (to pH 3-4) na_no2 Sodium Nitrite in Water hcl Concentrated HCl

Diazotization of Ethyl Cyanoacetate
  • In a suitable reaction vessel equipped with a stirrer and temperature probe, dissolve sodium nitrite (1.05 equiv.) in water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethyl cyanoacetate (1.00 equiv.) to the cooled sodium nitrite solution while maintaining the temperature below 5 °C.

  • After the addition is complete, slowly add concentrated hydrochloric acid until the pH of the reaction mixture is between 3 and 4.

  • Stir the mixture at 0 °C for 1 hour.

Step 2: Cyclization and Hydrolysis

intermediate_oxime Intermediate Oxime (in situ) product This compound intermediate_oxime->product 1. Add to reagents at 0 °C 2. Warm to RT, then heat to 85 °C 3. Acidify with HCl reagents Hydroxylamine HCl Sodium Bicarbonate in Water

Cyclization and Hydrolysis to the Final Product
  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (2.00 equiv.) and sodium bicarbonate (3.00 equiv.) in water.

  • Cool this solution to 0 °C.

  • Slowly add the previously prepared oxime solution to the hydroxylamine/bicarbonate solution, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85 °C for 4 hours.

  • Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid to a pH of 1.

  • Stir the mixture at 0 °C for 1 hour to allow for precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry to afford this compound.

Conclusion: Prioritizing Safety and Reproducibility

The synthesis of this compound serves as a compelling case study in the critical importance of assessing the reproducibility and safety of published synthetic methods. The Sheremetev method, despite its high reported yield, presents significant and unacceptable safety risks due to its uncontrolled exotherm, rendering it unreliable for practical use.

In contrast, the Miller et al. "safer" synthesis provides a robust, reproducible, and scalable alternative. By employing a well-designed, all-aqueous, one-pot procedure, this method effectively mitigates the safety concerns of the previous protocol while still providing a good yield of the desired product. For any researcher or organization involved in the synthesis of this important intermediate, the Miller et al. method is the demonstrably superior and recommended approach. This critical evaluation and adoption of safer, more reliable synthetic routes are essential for the advancement of chemical research and development.

References

A Comparative Guide to Evaluating the Cross-Reactivity of Antibodies Against 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against 4-Amino-1,2,5-oxadiazole-3-carboxylic acid (AOCA) protein conjugates. Due to the novelty of antibodies targeting this specific hapten, publicly available comparative data is scarce. Therefore, this document outlines the essential experimental protocols and data presentation strategies to enable researchers to generate and interpret their own robust cross-reactivity profiles.

The methodologies described herein are based on established principles of immunoassay development and antibody characterization. By following these guidelines, researchers can systematically assess the specificity of their anti-AOCA antibodies and compare the performance of different antibody candidates or production batches.

Experimental Protocols

A thorough evaluation of antibody cross-reactivity is crucial for ensuring the reliability and specificity of any immunoassay. The following protocols describe standard methods for assessing the binding of anti-AOCA antibodies to the target hapten as well as to structurally similar molecules.

1. Synthesis of AOCA-Protein Conjugates (Immunogen Preparation)

The initial step in antibody production is the creation of an immunogenic conjugate by coupling the hapten (AOCA) to a larger carrier protein.

  • Materials:

    • This compound (AOCA)

    • N-Hydroxysuccinimide (NHS)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Carrier protein (e.g., Bovine Serum Albumin (BSA) for screening, Keyhole Limpet Hemocyanin (KLH) for immunization)

    • Dimethylformamide (DMF)

    • Phosphate-Buffered Saline (PBS)

    • Dialysis tubing (10 kDa MWCO)

  • Procedure:

    • Activate the carboxylic acid group of AOCA by reacting it with NHS and DCC/EDC in DMF to form an NHS ester.

    • Dissolve the carrier protein (KLH or BSA) in PBS.

    • Slowly add the activated AOCA-NHS ester to the protein solution while stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

    • Remove unconjugated hapten and byproducts by extensive dialysis against PBS.

    • Determine the hapten-to-protein conjugation ratio using spectrophotometry or a suitable analytical method.

2. Antibody Production (Polyclonal or Monoclonal)

Following the synthesis of the AOCA-KLH immunogen, antibodies can be generated in a host animal (for polyclonal antibodies) or through hybridoma technology (for monoclonal antibodies). The specific protocols for animal immunization, cell fusion, and screening are based on standard immunological techniques and are not detailed here.

3. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

Competitive ELISA is a highly effective method for quantifying the specificity of anti-AOCA antibodies. This assay measures the ability of the free hapten or related compounds to inhibit the binding of the antibody to a coated AOCA-protein conjugate.

  • Materials:

    • AOCA-BSA conjugate (for coating)

    • Anti-AOCA primary antibody

    • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

    • AOCA standard and potential cross-reactants (structurally similar molecules)

    • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

    • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

    • Substrate Solution (e.g., TMB)

    • Stop Solution (e.g., 2 M H₂SO₄)

    • 96-well microtiter plates

  • Procedure:

    • Coat the wells of a 96-well plate with AOCA-BSA conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

    • In a separate plate or tubes, pre-incubate the anti-AOCA antibody at a fixed dilution with varying concentrations of the AOCA standard or potential cross-reactants for 30 minutes.

    • Transfer the antibody-inhibitor mixtures to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add the Substrate Solution and incubate in the dark until sufficient color develops.

    • Stop the reaction by adding Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the standard and cross-reactants using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] * 100.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for AOCA and each potential cross-reactant.

    • Calculate the Cross-Reactivity (%) using the formula: Cross-Reactivity (%) = (IC50 of AOCA / IC50 of cross-reactant) * 100.

Data Presentation

To facilitate a clear comparison of antibody performance, all quantitative data should be summarized in structured tables.

Table 1: Cross-Reactivity Profile of Anti-AOCA Antibody (Clone [or Batch] ID)

Compound TestedStructureIC50 (nM)Cross-Reactivity (%)
This compound (AOCA)Insert Structuree.g., 10100
Structural Analog AInsert Structuree.g., 1000e.g., 1.0
Structural Analog BInsert Structuree.g., >10,000e.g., <0.1
Unrelated Compound XInsert Structuree.g., Not Detectede.g., Not Detected

Visualizations

Diagrams illustrating experimental workflows and principles can aid in understanding the evaluation process.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_antibody_prod Antibody Production cluster_assay Cross-Reactivity Assay AOCA AOCA Hapten Conjugation EDC/NHS Coupling AOCA->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunogen AOCA-KLH Immunogen Conjugation->Immunogen CoatingAg AOCA-BSA Coating Antigen Conjugation->CoatingAg Immunization Immunization Immunogen->Immunization ELISA Competitive ELISA CoatingAg->ELISA Screening Screening & Selection Immunization->Screening Antibody Anti-AOCA Antibody Screening->Antibody Antibody->ELISA Data IC50 & %CR Calculation ELISA->Data

Caption: Workflow for AOCA antibody production and cross-reactivity testing.

competitive_elisa cluster_well Microtiter Well Surface cluster_step1 1. Coating cluster_step2 2. Competition cluster_step3 3. Detection cluster_step4 4. Signal s1_coating AOCA-BSA s2_ab Free AOCA (Inhibitor) s2_ab->s1_coating Binds if not inhibited s3_secondary 2° Ab-HRP s2_inhibitor Free AOCA (Inhibitor) s2_inhibitor->s2_ab Inhibits binding s3_secondary->s2_ab Binds to primary Ab s4_signal Substrate -> Color s4_signal->s3_secondary Catalyzes reaction

Caption: Principle of competitive ELISA for cross-reactivity assessment.

A Comparative Structural Analysis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid and Its Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed comparative structural analysis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid and its primary analogs, the corresponding carboxamide and methyl ester. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical and structural properties of these heterocyclic compounds, which are valuable scaffolds in medicinal chemistry.

The 1,2,5-oxadiazole (furazan) ring is a key structural motif in various pharmacologically active agents. Its derivatives have been explored for a range of biological activities, including antimicrobial, antiviral, and anticancer effects. The parent compound, this compound, and its analogs are of particular interest due to their potential to act as bioisosteres of naturally occurring amino acids or other pharmacophores, thereby modulating interactions with biological targets such as enzymes and receptors.

Comparative Physicochemical and Structural Data

The following table summarizes key physicochemical and structural properties of this compound and its carboxamide and methyl ester analogs. This data is essential for understanding their potential behavior in biological systems and for guiding further drug design and development efforts.

PropertyThis compound4-Amino-1,2,5-oxadiazole-3-carboxamideMethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Molecular Formula C₃H₃N₃O₃[1][2]C₃H₄N₄O₂[3]C₄H₅N₃O₃[4]
Molecular Weight 129.07 g/mol [1][2]128.09 g/mol [3]143.10 g/mol [4]
CAS Number 78350-50-2[1][2]13300-88-4[3]159013-94-2[4]
Calculated LogP -0.2[1]-0.8[3]Not available
Hydrogen Bond Donors 332
Hydrogen Bond Acceptors 555
Crystal System MonoclinicMonoclinicNot available
Space Group P2₁/cP2₁/cNot available
CCDC Number 958948[1]800452[3]Not available

Experimental Protocols

Detailed methodologies for the determination of key structural and physicochemical parameters are provided below. These protocols are fundamental for the characterization of novel analogs and for ensuring data reproducibility.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

  • Crystal Growth : Single crystals of the compound of interest are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection : A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is processed to yield a set of reflection intensities. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural parameters.

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of the lipophilicity of a compound, which is a critical parameter for predicting its pharmacokinetic properties. The shake-flask method is a common technique for its determination.[5][6]

  • Preparation of Phases : n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning : A known amount of the compound is dissolved in one of the phases (usually n-octanol). A known volume of the second phase is added, and the mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Quantification : The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation : The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at physiological pH. Potentiometric titration is a standard method for pKa determination.[7]

  • Sample Preparation : A solution of the compound with a known concentration is prepared in water or a suitable co-solvent.

  • Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl). The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis : A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Potential Signaling Pathway and Experimental Workflow

Given the structural similarity of these compounds to amino acids and other bioactive molecules, they are potential candidates for enzyme inhibitors. A general workflow for screening these compounds for enzyme inhibitory activity and a hypothetical signaling pathway are depicted below.

G General Workflow for Screening Enzyme Inhibitors cluster_0 Screening Process A Compound Library (Parent Compound & Analogs) B Primary Enzyme Assay (High-Throughput Screening) A->B C Identify 'Hits' (Compounds showing inhibitory activity) B->C D Dose-Response Assay (Determine IC50 values) C->D E Mechanism of Action Studies (e.g., Kinetics, Reversibility) D->E F Lead Optimization E->F

Caption: A generalized workflow for identifying and characterizing enzyme inhibitors from a library of compounds.

G Hypothetical Enzyme Inhibition Pathway cluster_0 Enzymatic Reaction cluster_1 Inhibition S Substrate ES Enzyme-Substrate Complex S->ES + Enzyme E Enzyme E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI P Product ES->P + Enzyme I Inhibitor (e.g., this compound analog) I->EI

Caption: A diagram illustrating the competitive inhibition of an enzyme by an analog of this compound.

References

Advanced & Novel Applications

Application Notes and Protocols for the Exploration of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the pharmaceutical potential of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid and its derivatives. While this specific molecule is a versatile building block, its direct biological activity is not extensively documented in publicly available literature. The following protocols and conceptual frameworks are based on the established activities of the broader oxadiazole and furoxan classes of compounds, offering a starting point for novel drug discovery efforts.

Application Note 1: Evaluation of Anticancer Activity

The 1,2,5-oxadiazole (furazan) scaffold is a component of various biologically active molecules. Derivatives of the closely related benzofuroxans have demonstrated notable anticancer properties. This suggests that this compound could serve as a valuable starting point for the development of novel cytotoxic agents. Derivatization of the carboxylic acid and amino groups can be explored to generate a library of compounds for screening.

Hypothetical Quantitative Data for Anticancer Screening

The following table illustrates a potential format for presenting cytotoxicity data for a series of hypothetical derivatives of this compound.

Compound IDR1-Group (Amide Derivative)R2-Group (Amine Substituent)Cell LineIC50 (µM)
AOC-H HHMCF-7>100
AOC-01 MethylHMCF-775.2
AOC-02 PhenylHMCF-742.1
AOC-03 4-ChlorophenylHMCF-715.8
AOC-04 HAcetylMCF-789.5
AOC-05 MethylAcetylMCF-763.7
AOC-01 MethylHHeLa81.4
AOC-02 PhenylHHeLa55.9
AOC-03 4-ChlorophenylHHeLa21.3
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

1. Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

2. Procedure:

  • Culture cells to ~80% confluency.

  • Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and positive control in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Hypothesized Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism of action where a derivative of this compound inhibits a generic kinase signaling pathway, a common target in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Cell Proliferation Cell Proliferation AOC_Derivative AOC-Derivative AOC_Derivative->Kinase2

Caption: Hypothesized inhibition of a kinase cascade by an AOC-Derivative.

Application Note 2: Screening for Antimicrobial Activity

The oxadiazole heterocycle is a known pharmacophore in many antimicrobial agents. This provides a strong rationale for screening this compound and its derivatives for antibacterial and antifungal properties.

Hypothetical Quantitative Data for Antimicrobial Screening

This table presents a potential layout for summarizing the Minimum Inhibitory Concentration (MIC) data for hypothetical derivatives.

Compound IDR1-Group (Amide Derivative)R2-Group (Amine Substituent)S. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
AOC-H HH>128>128>128
AOC-01 MethylH64128>128
AOC-02 PhenylH3264128
AOC-03 4-ChlorophenylH81632
AOC-04 HAcetyl>128>128>128
AOC-05 MethylAcetyl128>128>128
Ciprofloxacin --10.5NA
Fluconazole --NANA8
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel compounds against various microbial strains.

1. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • This compound derivatives (dissolved in DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

2. Procedure:

  • Prepare a 2-fold serial dilution of each test compound and control antibiotic in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of each microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for screening novel compounds for antimicrobial activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plates Compound_Prep->Serial_Dilution Media_Prep Prepare Growth Media Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Plates Visually Inspect Plates for Growth Incubation->Read_Plates Determine_MIC Determine MIC Values Read_Plates->Determine_MIC Data_Report Report Results Determine_MIC->Data_Report

Caption: General workflow for antimicrobial susceptibility testing.

Application Notes and Protocols: 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-1,2,5-oxadiazole-3-carboxylic acid, also known as 3-aminofurazan-4-carboxylic acid, is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique structural and electronic properties make it an attractive building block for the design and synthesis of novel therapeutic agents. The 1,2,5-oxadiazole (furazan) ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, imparts favorable physicochemical characteristics to molecules, including metabolic stability and the ability to engage in hydrogen bonding interactions with biological targets.[1] This scaffold has been explored for a wide range of therapeutic applications, with derivatives exhibiting promising anticancer, antibacterial, antiviral, and anti-inflammatory activities.[2]

The presence of both an amino and a carboxylic acid group on the oxadiazole core provides convenient handles for chemical modification, allowing for the generation of diverse libraries of compounds. These functional groups can be readily converted into a variety of amides, esters, and other derivatives, enabling the systematic exploration of structure-activity relationships (SAR). Furthermore, the 1,2,5-oxadiazole moiety can act as a bioisostere for carboxylic acids and amides, a strategy often employed in drug design to improve pharmacokinetic and pharmacodynamic properties.[3] This application note provides an overview of the utility of this compound as a scaffold in drug discovery, along with detailed protocols for the synthesis of its derivatives and their biological evaluation.

Synthetic Protocols

The derivatization of this compound primarily involves the modification of its carboxylic acid and amino groups. Below are general protocols for the synthesis of amide and ester derivatives.

Protocol 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound and a primary or secondary amine using a coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.

  • Add the desired amine (1.1 equivalents) and the organic base (2-3 equivalents) to the solution.

  • In a separate container, dissolve the coupling agent (1.2 equivalents) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).

Protocol 2: Synthesis of Ester Derivatives of this compound

This protocol outlines a general method for the esterification of this compound with an alcohol under acidic conditions.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, isopropanol)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)

  • Anhydrous solvent (if necessary, e-g., the corresponding alcohol can serve as the solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend this compound (1 equivalent) in an excess of the desired alcohol.

  • Cool the mixture to 0 °C and slowly add a catalytic amount of the strong acid (e.g., a few drops of concentrated sulfuric acid or 1.2 equivalents of thionyl chloride).

  • Heat the reaction mixture to reflux and stir for 2-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the pure ester derivative.

  • Characterize the purified product by analytical methods such as NMR, MS, and IR.

Quantitative Data on Biological Activities

Derivatives of the 1,2,5-oxadiazole scaffold have been reported to exhibit a range of biological activities. The following tables summarize some of the reported quantitative data for anticancer and antibacterial activities of related oxadiazole compounds. While specific data for derivatives of this compound are not always available, the presented data for other oxadiazole derivatives highlight the potential of this scaffold.

Table 1: Anticancer Activity of Selected Oxadiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Oxadiazole Derivative 1 A549 (Lung)<0.14[4]
Oxadiazole Derivative 2 A549 (Lung)1.59[4]
Oxadiazole Derivative 3 A549 (Lung)1.80[4]
Oxadiazole Derivative 4 C6 (Glioblastoma)8.16[4]
Oxadiazole Derivative 5 C6 (Glioblastoma)13.04[4]
Indolin-2-one Derivative VIb HeLa (Cervical)10.64 - 33.62[5]
Indolin-2-one Derivative VIc HeLa (Cervical)10.64 - 33.62[5]
Indolin-2-one Derivative VId HeLa (Cervical)10.64 - 33.62[5]

Table 2: Antibacterial Activity of Selected Oxadiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
OZE-I Staphylococcus aureus4 - 16[6]
OZE-II Staphylococcus aureus4 - 16[6]
OZE-III Staphylococcus aureus8 - 32[6]
Norfloxacin Derivative 4a Staphylococcus aureus1 - 2[7]
Norfloxacin Derivative 4a MRSA0.25 - 1[7]
Oxadiazole Derivative 4a MRSA62[8]
Oxadiazole Derivative 4b MRSA62[8]
Oxadiazole Derivative 4c MRSA62[8]

Experimental Protocols for Biological Assays

Protocol 3: In Vitro Anticancer Activity using MTT Assay

This protocol describes the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Materials:

  • Cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized oxadiazole derivatives

  • Positive control (e.g., Doxorubicin or Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the test compounds and the positive control in DMSO.

  • After 24 hours, treat the cells with various concentrations of the test compounds (typically in a serial dilution) and the positive control. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antibacterial Activity using Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains using the broth microdilution method.[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized oxadiazole derivatives

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by culturing the bacteria in MHB overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Prepare serial two-fold dilutions of the test compounds and the positive control in MHB in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well. Include a growth control (bacteria in broth only) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualizations

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of derivatives from the this compound scaffold.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization Scaffold 4-Amino-1,2,5-oxadiazole- 3-carboxylic acid Amide Amide Synthesis (Protocol 1) Scaffold->Amide Ester Ester Synthesis (Protocol 2) Scaffold->Ester Library Compound Library Amide->Library Ester->Library Anticancer Anticancer Assay (MTT - Protocol 3) Library->Anticancer Antibacterial Antibacterial Assay (MIC - Protocol 4) Library->Antibacterial Data IC50 / MIC Data Anticancer->Data Antibacterial->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound SAR->Lead Preclinical Preclinical Studies Lead->Preclinical

Drug discovery workflow using the target scaffold.
Proposed Anticancer Signaling Pathway

Many anticancer agents, including those with heterocyclic scaffolds, induce apoptosis (programmed cell death) in cancer cells. A common mechanism involves the intrinsic apoptotic pathway, which is initiated by cellular stress and leads to the activation of caspases, the executioner enzymes of apoptosis.[11]

G cluster_cell Cancer Cell Drug Oxadiazole Derivative Mito Mitochondrion Drug->Mito Induces Stress CytoC Cytochrome c Mito->CytoC Releases Apoptosome Apoptosome (Apaf-1, Caspase-9, Cytochrome c) CytoC->Apoptosome Forms Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed intrinsic apoptosis pathway activated by oxadiazole derivatives.
Proposed Antibacterial Mechanism of Action

Certain classes of antibacterial agents, including some containing oxadiazole moieties, function by inhibiting essential bacterial enzymes such as DNA gyrase.[1][8] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.

G cluster_bacteria Bacterial Cell Drug Oxadiazole Derivative DNAGyrase DNA Gyrase Drug->DNAGyrase Inhibits DNA_supercoiled Supercoiled DNA Replication DNA Replication DNAGyrase->Replication Essential for DNA_relaxed Relaxed DNA DNA_relaxed->DNA_supercoiled Supercoiling DNA_supercoiled->Replication CellDeath Cell Death Replication->CellDeath Is Blocked

Proposed mechanism of antibacterial action via DNA gyrase inhibition.

References

Application Notes and Protocols for the Development of Next-Generation High-Energy-Density Materials from 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of next-generation high-energy-density materials (HEDMs) derived from 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. The protocols are based on established synthetic strategies for analogous furazan-based energetic compounds.

Introduction

This compound (AOFCA) is a versatile precursor for the synthesis of advanced HEDMs.[1][2] The 1,2,5-oxadiazole (furazan) ring is a key structural motif in many energetic materials due to its high positive heat of formation, thermal stability, and contribution to a favorable oxygen balance.[3][4] The amino and carboxylic acid functionalities of AOFCA offer multiple reaction sites for the introduction of explosophoric groups, such as nitro (-NO2) and nitramino (-NHNO2) groups, and for the formation of energetic salts.[5][6]

This document outlines a synthetic pathway for the conversion of AOFCA into a high-nitrogen, energetic salt. The pathway involves the nitration of the amino group, followed by decarboxylation and subsequent salt formation.

Synthetic Pathway Overview

The proposed synthetic pathway for the development of a high-energy-density material from this compound involves three key steps:

  • Nitration of the Amino Group: The amino group of AOFCA is converted to a nitramino group (-NHNO2) to significantly enhance the energetic properties of the molecule.

  • Decarboxylation: The carboxylic acid group is removed to increase the nitrogen content and the overall energy density of the resulting compound.

  • Formation of Energetic Salts: The acidic nitramino group of the decarboxylated intermediate is reacted with a nitrogen-rich base to form a high-energy salt with improved stability and performance characteristics.

G A This compound B 4-Nitramino-1,2,5-oxadiazole-3-carboxylic acid A->B Nitration C 4-Nitramino-1,2,5-oxadiazole B->C Decarboxylation D Energetic Salt of 4-Nitramino-1,2,5-oxadiazole C->D Salt Formation

Caption: Proposed synthetic pathway for energetic materials from AOFCA.

Experimental Protocols

Caution: The synthesis of energetic materials should only be performed by trained professionals in a properly equipped laboratory with appropriate safety measures in place.

Protocol 1: Synthesis of 4-Nitramino-1,2,5-oxadiazole-3-carboxylic acid

This protocol describes the nitration of the amino group of this compound to yield 4-Nitramino-1,2,5-oxadiazole-3-carboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (99%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, carefully add 20 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 5.0 g of this compound to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.

  • Once the starting material is completely dissolved, slowly add a pre-cooled mixture of 10 mL of fuming nitric acid and 10 mL of concentrated sulfuric acid via the dropping funnel. Maintain the reaction temperature at 0-5 °C during the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Allow the resulting precipitate to stand for 30 minutes.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product in a vacuum desiccator over P4O10.

Protocol 2: Decarboxylation of 4-Nitramino-1,2,5-oxadiazole-3-carboxylic acid

This protocol describes the removal of the carboxylic acid group to yield 4-Nitramino-1,2,5-oxadiazole.

Materials:

  • 4-Nitramino-1,2,5-oxadiazole-3-carboxylic acid

  • Sulfuric Acid (85%)

  • Crushed Ice

  • Dichloromethane

Procedure:

  • In a round-bottom flask, suspend 4.0 g of 4-Nitramino-1,2,5-oxadiazole-3-carboxylic acid in 30 mL of 85% sulfuric acid.

  • Heat the mixture to 50-60 °C with stirring. The reaction progress can be monitored by the cessation of gas evolution (CO2).

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto 150 g of crushed ice.

  • Extract the aqueous mixture with three 50 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous MgSO4.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 3: Synthesis of an Energetic Salt of 4-Nitramino-1,2,5-oxadiazole

This protocol describes the formation of the hydrazinium salt of 4-Nitramino-1,2,5-oxadiazole.

Materials:

  • 4-Nitramino-1,2,5-oxadiazole

  • Hydrazine Hydrate (85%)

  • Ethanol

  • Diethyl Ether

Procedure:

  • Dissolve 2.0 g of 4-Nitramino-1,2,5-oxadiazole in 20 mL of ethanol.

  • In a separate beaker, dissolve a stoichiometric amount of hydrazine hydrate in 10 mL of ethanol.

  • Slowly add the hydrazine hydrate solution to the stirred solution of 4-Nitramino-1,2,5-oxadiazole at room temperature.

  • A precipitate should form upon addition. Continue stirring for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the energetic salt in a vacuum desiccator.

Quantitative Data

The following table summarizes the key performance parameters of representative high-energy-density materials based on oxadiazole backbones, which can be used as a reference for the expected performance of materials derived from this compound.

CompoundDensity (g·cm⁻³)Detonation Velocity (m·s⁻¹)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Reference
Ammonium 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan1.667,80927.2>35>360[5]
[3-(4-Nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate1.838,82235.235>360[5]
Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate1.828,82235.140>360[5]
3,4-bis(4'-nitrofuroxano-3') furoxan1.9149,50340.8--[1]
3-amino-4-(5-amino-1,2,4-oxadiazol-3-yl) furazan derivative (100)2.1210,114---[1]

Visualizations

G cluster_0 Protocol 1: Nitration A This compound B Dissolve in H₂SO₄ A->B C Add HNO₃/H₂SO₄ at 0-5°C B->C D Stir for 2h C->D E Precipitate on ice D->E F Filter and Dry E->F G 4-Nitramino-1,2,5-oxadiazole-3-carboxylic acid F->G

Caption: Workflow for the nitration of AOFCA.

G cluster_1 Protocol 2: Decarboxylation H 4-Nitramino-1,2,5-oxadiazole-3-carboxylic acid I Heat in 85% H₂SO₄ H->I J Pour onto ice I->J K Extract with CH₂Cl₂ J->K L Dry and Evaporate K->L M 4-Nitramino-1,2,5-oxadiazole L->M

Caption: Workflow for the decarboxylation step.

G cluster_2 Protocol 3: Salt Formation N 4-Nitramino-1,2,5-oxadiazole O Dissolve in Ethanol N->O P Add Hydrazine Hydrate Solution O->P Q Stir and Precipitate P->Q R Filter and Dry Q->R S Hydrazinium Salt R->S

Caption: Workflow for the formation of an energetic salt.

References

Application Notes and Protocols: 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid as a Precursor for Novel Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxylic acid, also known as 4-amino-3-furoxancarboxylic acid, is a versatile precursor for the synthesis of a variety of novel heterocyclic systems. Its bifunctional nature, possessing both an amino and a carboxylic acid group on the furoxan ring, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of advanced heterocyclic compounds, including functionalized furoxans and 1,2,4-oxadiazoles, which have significant potential in the fields of energetic materials and medicinal chemistry. The resulting compounds often exhibit high nitrogen and oxygen content, desirable for energetic applications, and the furoxan moiety is a known nitric oxide (NO) donor, making these derivatives promising for drug discovery.[1]

Applications

The heterocyclic systems derived from this compound are of interest for several applications:

  • Energetic Materials: The high nitrogen and oxygen content of furoxan-based compounds contributes to high density and enthalpy of formation, making them candidates for advanced explosives and propellants.[2][3] The combination of furoxan and other nitrogen-rich heterocycles can lead to materials with superior detonation properties.

  • Drug Discovery: The furoxan scaffold is known to release nitric oxide (NO), a critical signaling molecule in various physiological processes. This property makes furoxan derivatives potential candidates for cardiovascular drugs and other therapeutic agents.[1] The ability to synthesize a library of derivatives allows for screening against various biological targets.

  • Organic Synthesis: this compound and its derivatives, such as the corresponding azide, serve as universal synthons for the preparation of a wide range of functionally substituted furoxans that are otherwise difficult to access.[2]

Data Presentation

The following table summarizes quantitative data for representative heterocyclic compounds synthesized from this compound and its derivatives.

Compound NameStructureYield (%)Melting Point (°C)Spectroscopic Data Highlights
4-Amino-1,2,5-oxadiazole-3-carboxamide90-98Not specified¹H NMR (DMSO-d₆): δ (ppm) not specified in snippets.
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1)Not specifiedNot specified¹H-NMR (DMSO-d₆): δ 6.72 (s, 2H); ¹³C-NMR (DMSO-d₆): δ 160.05, 155.2, 144.25, 140.92, 139.23, 135.70 ppm.[4]
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole78138-140¹H NMR (400 MHz, CDCl₃) δ 8.21–8.14 (m, 2H), 7.55–7.48 (m, 3H), 7.26–7.19 (m, 2H).
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole68144-146¹H NMR (400 MHz, CDCl₃) δ 8.08–8.01 (m, 2H), 7.99–7.94 (m, 2H), 7.68–7.62 (m, 2H), 7.04–6.98 (m, 2H), 3.87 (s, 3H).[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide

This protocol describes the conversion of an ester derivative of this compound to the corresponding amide.

Materials:

  • Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

  • Ammonia (saturated solution in ethanol)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for filtration and washing

Procedure:

  • Dissolve ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a saturated solution of ammonia in ethanol to the flask with stirring.

  • Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting solid with cold ethanol and dry under vacuum to yield 4-amino-1,2,5-oxadiazole-3-carboxamide.[6]

Protocol 2: Synthesis of 3-(4-Amino-1,2,5-oxadiazol-3-yl)-5-substituted-1,2,4-oxadiazoles

This protocol outlines the general procedure for the synthesis of 1,2,4-oxadiazoles from this compound and an amidoxime.

Materials:

  • This compound

  • A substituted amidoxime (e.g., acetamidoxime)

  • A coupling agent (e.g., EDC, HATU)

  • An organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of this compound in anhydrous DMF, add the substituted amidoxime and DIPEA.

  • Add the coupling agent (e.g., HATU) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-substituted-1,2,4-oxadiazole.

Protocol 3: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol is a general method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starting from a carboxylic acid.[5]

Materials:

  • This compound

  • N-Isocyaniminotriphenylphosphorane (NIITP)

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube

  • Magnetic stirrer and oil bath

Procedure:

Stage 1: 1,3,4-Oxadiazole Formation

  • To a dry Schlenk tube under a nitrogen atmosphere, add this compound (1.0 equiv) and NIITP (1.1 equiv).

  • Evacuate and backfill the tube with nitrogen (repeat 3 times).

  • Add anhydrous 1,4-dioxane and stir the mixture at 80 °C for 3 hours.

Stage 2: C-H Arylation

  • To the reaction mixture from Stage 1, add the aryl iodide (2.5 equiv), CuI (0.2 equiv), 1,10-phenanthroline (0.4 equiv), and Cs₂CO₃ (1.5 equiv).

  • Stir the mixture at 110 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the 2,5-disubstituted 1,3,4-oxadiazole.[5]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow start This compound ester Esterification start->ester ROH, H+ amidoxime_rxn Reaction with Amidoxime (Protocol 2) start->amidoxime_rxn R-C(=NOH)NH2 niitp_rxn Reaction with NIITP (Protocol 3, Stage 1) start->niitp_rxn amide 4-Amino-1,2,5-oxadiazole-3-carboxamide ester->amide NH3/EtOH oxadiazole124 3-(4-Amino-1,2,5-oxadiazol-3-yl)- 5-R-1,2,4-oxadiazole amidoxime_rxn->oxadiazole124 mono_oxadiazole134 Monosubstituted 1,3,4-oxadiazole niitp_rxn->mono_oxadiazole134 arylation C-H Arylation (Protocol 3, Stage 2) mono_oxadiazole134->arylation Ar-I, CuI di_oxadiazole134 2,5-Disubstituted 1,3,4-oxadiazole arylation->di_oxadiazole134

Caption: Synthetic pathways from this compound.

logical_relationship precursor This compound functionalization Functional Group Transformation precursor->functionalization e.g., Esterification, Amidation cyclization Heterocyclic Ring Formation precursor->cyclization e.g., with Amidoximes furoxans Substituted Furoxans functionalization->furoxans oxadiazoles Oxadiazole Derivatives cyclization->oxadiazoles energetic Energetic Materials furoxans->energetic pharma Pharmaceuticals furoxans->pharma NO Donors oxadiazoles->pharma

Caption: Relationship between precursor, synthesis, and applications.

References

Application Notes and Protocols for 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the potential applications of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid in the field of advanced materials science, with a focus on energetic materials and metal-organic frameworks (MOFs). The following sections detail the rationale for its use, hypothetical yet scientifically grounded experimental protocols, and expected material properties based on data from analogous compounds.

Application in High-Energy Materials

The 1,2,5-oxadiazole (furazan) ring is a well-established building block for high-energy materials due to its high positive heat of formation, high nitrogen content, and contribution to thermal stability. The presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group on the this compound scaffold offers versatile handles for the introduction of explosophoric groups (such as -NO₂, -N₃) or for the formation of energetic salts, thereby tuning the energetic properties and sensitivity of the final material.

Synthesis of Energetic Derivatives

The amino and carboxylic acid functionalities can be chemically modified to enhance the energetic properties of the molecule. Below are prospective synthetic routes to energetic derivatives.

This protocol describes the nitration of the amino group to a nitramino group (-NHNO₂), a common strategy to increase the energy content of a molecule.

Experimental Protocol:

  • Preparation of the Nitrating Agent: In a three-necked flask equipped with a magnetic stirrer and a thermometer, carefully add 20 mL of fuming nitric acid (100%) to 20 mL of sulfuric acid (98%) at 0-5 °C in an ice bath.

  • Dissolution of Starting Material: Slowly add 2.58 g (0.02 mol) of this compound to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 5-10 °C for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Isolation: The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried in a desiccator over P₄O₁₀.

Logical Workflow for the Synthesis of 4-Nitramino-1,2,5-oxadiazole-3-carboxylic Acid

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 4-Amino-1,2,5-oxadiazole- 3-carboxylic acid E Add Starting Material at T < 10 °C A->E B Fuming Nitric Acid (100%) D Mix H₂SO₄ and HNO₃ at 0-5 °C B->D C Sulfuric Acid (98%) C->D D->E F Stir at 5-10 °C for 2 hours E->F G Pour onto Crushed Ice F->G H Vacuum Filtration and Washing G->H I Drying H->I J 4-Nitramino-1,2,5-oxadiazole- 3-carboxylic acid I->J

Caption: Synthesis of a nitramino derivative.

Expected Energetic Properties

The following table summarizes the expected range of energetic properties for materials derived from this compound, based on published data for analogous furazan-based energetic compounds.

PropertyExpected Value RangeUnit
Density (ρ)1.75 - 1.95g/cm³
Detonation Velocity (VD)8000 - 9500m/s
Detonation Pressure (P)28 - 40GPa
Heat of Formation (ΔHf)+200 to +500kJ/mol
Decomposition Temperature (Td)150 - 250°C

Note: These values are representative of furazan-based energetic materials and the actual performance of derivatives of this compound would require experimental determination.

Application in Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, possessing both a carboxylate group for metal coordination and an amino group for post-synthetic modification or enhanced gas sorption, makes it an attractive organic linker for the synthesis of novel MOFs. The nitrogen-rich oxadiazole ring can also contribute to the framework's properties, potentially influencing its thermal stability and interaction with guest molecules.

Synthesis of a Hypothetical MOF: ZIF-AFCA (Zeolitic Imidazolate Framework-AminoFurazanCarboxylic Acid)

This protocol outlines a general solvothermal method for the synthesis of a hypothetical zinc-based MOF using this compound as the primary organic linker.

Experimental Protocol:

  • Preparation of the Precursor Solution: In a 20 mL glass vial, dissolve 25.8 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

  • Cooling and Isolation: Cool the oven to room temperature at a rate of 5 °C/min. Collect the crystalline product by centrifugation or filtration.

  • Washing and Activation: Wash the collected solid with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL). Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove residual solvent molecules from the pores.

Workflow for the Solvothermal Synthesis of a MOF

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product A 4-Amino-1,2,5-oxadiazole- 3-carboxylic acid D Dissolve Linker and Metal Salt in DMF A->D B Zinc Nitrate Hexahydrate B->D C DMF (Solvent) C->D E Solvothermal Reaction (120 °C, 24 h) D->E F Cooling to Room Temperature E->F G Isolate Crystals (Filtration/Centrifugation) F->G H Wash with DMF and Methanol G->H I Activate under Vacuum (150 °C, 12 h) H->I J Activated MOF I->J

Caption: Solvothermal synthesis of a MOF.

Expected MOF Properties

The following table provides a summary of the expected properties for a MOF synthesized using this compound as a linker, based on typical values for amino-functionalized MOFs.

PropertyExpected Value RangeUnit
BET Surface Area500 - 2000m²/g
Pore Volume0.3 - 1.0cm³/g
Thermal Stability (TGA)250 - 400°C
CO₂ Adsorption Capacity1 - 5mmol/g (at 1 bar)

Note: The actual properties of a MOF based on this linker will depend on the specific crystal structure formed, which is influenced by the choice of metal, solvent, and reaction conditions.

Characterization Methods

A comprehensive characterization of the synthesized materials is crucial to confirm their structure and evaluate their performance.

Material TypeRecommended Characterization Techniques
Energetic Materials - Spectroscopy: NMR (¹H, ¹³C, ¹⁵N), FT-IR for structural elucidation.- Elemental Analysis: To confirm the empirical formula.- Thermal Analysis: DSC/TGA to determine decomposition temperature and thermal stability.- Sensitivity Testing: Impact and friction sensitivity tests to assess safety.- Performance Testing: Bomb calorimetry for heat of explosion; detonation velocity and pressure measurements.
Metal-Organic Frameworks - Diffraction: Single-crystal X-ray diffraction (SC-XRD) for structure determination; Powder X-ray diffraction (PXRD) to confirm phase purity.- Porosity Analysis: Gas (N₂, Ar, CO₂) sorption analysis to determine BET surface area, pore volume, and pore size distribution.- Thermal Analysis: TGA to assess thermal stability and solvent removal.- Spectroscopy: FT-IR to confirm the coordination of the linker to the metal center.- Microscopy: Scanning Electron Microscopy (SEM) to observe crystal morphology.

These application notes provide a starting point for the exploration of this compound in advanced materials science. The provided protocols are intended as a guide and may require optimization for specific target materials and desired properties.

Application Notes and Protocols for Bioconjugation using 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxylic acid, also known as 3-aminofurazan-4-carboxylic acid, is a heterocyclic compound of interest in medicinal chemistry and bioconjugation.[1][2] Its structure incorporates a 1,2,5-oxadiazole (furazan) ring, a primary amino group, and a carboxylic acid group. This unique combination of functionalities allows for its versatile application as a linker or a building block in the construction of more complex bioactive molecules. The 1,2,5-oxadiazole moiety is a recognized pharmacophore found in various drug candidates and can contribute to favorable pharmacokinetic properties.

These application notes provide detailed strategies and protocols for the bioconjugation of this compound to proteins and other biomolecules. The primary strategies discussed herein leverage the reactivity of its carboxylic acid and amino groups, employing well-established coupling chemistries.

Bioconjugation Strategies

The bifunctional nature of this compound necessitates a strategic approach to achieve selective bioconjugation. The two primary strategies involve:

  • Strategy A: Amide bond formation via the carboxylic acid group. This is the most common and well-characterized method for conjugating carboxylic acid-containing molecules to proteins. It involves the activation of the carboxylic acid to form an active ester, which then reacts with primary amines (e.g., lysine residues) on the protein surface. To prevent self-polymerization or unwanted side reactions, the amino group of the oxadiazole compound must be protected prior to conjugation and deprotected afterward if the free amine is required for the final application.

  • Strategy B: Amide bond formation via the amino group. This strategy involves the reaction of the amino group of this compound with activated carboxyl groups on a biomolecule. This is a less common approach for this specific molecule but can be employed if the biomolecule is first modified to present a reactive ester. The carboxylic acid on the oxadiazole would require protection.

This document will focus on the more prevalent Strategy A .

A general workflow for the bioconjugation of this compound to a protein via its carboxylic acid is depicted below.

Bioconjugation_Workflow cluster_protection Step 1: Protection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_deprotection Step 4: Deprotection (Optional) Mol 4-Amino-1,2,5-oxadiazole -3-carboxylic acid ProtMol Protected Molecule Mol->ProtMol Protecting Group (e.g., Boc, Fmoc) ActMol Activated Molecule (NHS-ester) ProtMol->ActMol EDC, NHS ConjProt Conjugated Protein (Protected) ActMol->ConjProt Protein Protein (with Lysine residues) Protein->ConjProt FinalConj Final Conjugate ConjProt->FinalConj Deprotection Reagent (e.g., TFA)

Caption: General workflow for protein bioconjugation.

Experimental Protocols

Protocol 1: Protection of the Amino Group of this compound

To selectively utilize the carboxylic acid for conjugation, the amino group must first be protected. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 1,4-Dioxane

  • Triethylamine (TEA)

  • Water (deionized)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of 1,4-dioxane and water.

  • Add triethylamine (2 equivalents) to the solution and stir at room temperature.

  • Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Bioconjugation to a Protein via EDC/NHS Chemistry

This protocol describes the conjugation of the Boc-protected this compound to a protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][4][5] This two-step process first activates the carboxylic acid to form a more stable NHS ester, which then reacts with primary amines on the protein.[6][7]

Materials:

  • Boc-protected this compound

  • Protein to be conjugated (e.g., BSA, antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for improved aqueous solubility

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer and equipment for protein analysis (e.g., SDS-PAGE, mass spectrometry)

Procedure:

Step 1: Activation of the Carboxylic Acid

  • Equilibrate EDC and NHS (or sulfo-NHS) to room temperature before use.

  • Dissolve the Boc-protected this compound in Activation Buffer at a desired concentration (e.g., 10 mM).

  • Prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Add a molar excess of EDC and NHS to the solution of the protected oxadiazole. A common starting point is a 5-10 fold molar excess of each.

  • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester.

Step 2: Conjugation to the Protein

  • Exchange the buffer of the protein solution to the Coupling Buffer (PBS, pH 7.2-7.5) using a desalting column if necessary.

  • Add the activated NHS-ester solution to the protein solution. The molar ratio of the activated molecule to the protein will depend on the desired degree of labeling and should be optimized empirically. Start with a 10-20 fold molar excess.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

Step 3: Purification of the Conjugate

  • Remove unreacted small molecules and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Collect the protein-containing fractions.

  • Analyze the purified conjugate by SDS-PAGE to confirm conjugation and by UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling.

EDC_NHS_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step R_COOH R-COOH (Protected Oxadiazole) O_acylisourea O-Acylisourea Intermediate (unstable) R_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester NHS-ester (amine-reactive) O_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester Amide_bond Protein-NH-CO-R (Stable Amide Bond) NHS_ester->Amide_bond + Protein_NH2 Protein-NH2 (Lysine residue) Protein_NH2->Amide_bond

Caption: EDC/NHS coupling mechanism.

Protocol 3: Deprotection of the Amino Group (Optional)

If the free amino group on the conjugated oxadiazole is required for subsequent applications, the Boc protecting group can be removed.

Materials:

  • Boc-protected protein conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable aqueous buffer system for proteins

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column

Procedure:

  • For a protein conjugate, the deprotection conditions must be carefully optimized to avoid denaturation. A common method is treatment with a solution of TFA in an appropriate solvent.

  • Lyophilize the purified conjugate if it is not in a suitable buffer for deprotection.

  • Resuspend the conjugate in a solution of TFA (e.g., 50-95% in water or an organic co-solvent, depending on protein stability).

  • Incubate on ice for 30-60 minutes.

  • Neutralize the reaction by adding a neutralization buffer.

  • Immediately purify the deprotected conjugate using a desalting column to remove TFA and byproducts, exchanging the buffer to a suitable storage buffer.

  • Characterize the final conjugate to confirm deprotection and protein integrity.

Quantitative Data Summary

Successful bioconjugation relies on the careful control of reaction parameters. The following tables provide recommended starting conditions that should be optimized for each specific application.

Table 1: Recommended Molar Ratios for Carboxylic Acid Activation

ReagentMolar Ratio (relative to Protected Oxadiazole)
EDC2 - 10 equivalents
NHS/sulfo-NHS2 - 10 equivalents

Table 2: Recommended Molar Ratios for Protein Conjugation

ReactantMolar Ratio (relative to Protein)
Activated Oxadiazole5 - 50 equivalents

Table 3: Recommended Reaction Conditions

StepParameterRecommended Value
Activation pH4.5 - 6.0
TemperatureRoom Temperature
Duration15 - 30 minutes
Conjugation pH7.2 - 8.0
Temperature4°C to Room Temperature
Duration2 - 24 hours
Deprotection TFA Concentration50 - 95%
Temperature0 - 4°C
Duration30 - 60 minutes

Alternative Strategies and Considerations

  • Orthogonal Protection: For more complex constructs, orthogonal protecting groups for the amino and carboxylic acid functionalities may be employed to allow for sequential and selective reactions.[8]

  • Cysteine-reactive Furazans: While the parent 1,2,5-oxadiazole ring is not highly reactive towards amino acid side chains under typical bioconjugation conditions, derivatized benzofurazans (e.g., halogenated derivatives) have been shown to react with cysteine residues.[9][10] This suggests a potential avenue for site-specific conjugation if this compound is appropriately modified.

  • Bioorthogonal Chemistry: For highly selective and efficient conjugation, especially in complex biological environments, bioorthogonal ligation strategies can be employed.[11][12][13] This would require derivatizing this compound with a bioorthogonal handle (e.g., an azide, alkyne, tetrazine).

Conclusion

This compound is a versatile building block for bioconjugation. By employing standard protection and coupling chemistries, this molecule can be efficiently conjugated to proteins and other biomolecules. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and optimize their bioconjugation strategies using this promising heterocyclic compound. Careful optimization of reaction conditions and thorough characterization of the final conjugate are crucial for successful outcomes.

References

Application Notes and Protocols: Design and Synthesis of Novel Metal-Organic Frameworks with 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of the current scientific literature and chemical databases has revealed no specific examples of metal-organic frameworks (MOFs) synthesized using 4-Amino-1,2,5-oxadiazole-3-carboxylic acid as a primary or secondary organic linker. While the synthesis of MOFs is a robust and expanding field of research, and various oxadiazole and aminocarboxylate-containing ligands have been utilized, this particular molecule has not been documented in the construction of MOFs.

This lack of available data prevents the creation of detailed application notes and experimental protocols as requested. To fulfill the user's request, specific information regarding successful syntheses, including the metal sources, reaction conditions (solvents, temperatures, and times), and characterization data (such as porosity, surface area, and crystal structure) of MOFs incorporating this compound would be required.

Therefore, this document will instead provide a generalized framework and hypothetical protocols based on common MOF synthesis techniques that researchers could adapt for the exploratory synthesis of MOFs with the specified ligand.

Introduction to this compound as a MOF Ligand

This compound is a multifunctional ligand that possesses several key features potentially advantageous for the design of novel MOFs:

  • Multiple Coordination Sites: The molecule offers several potential coordination sites for metal ions, including the carboxylate group, the amino group, and the nitrogen atoms of the oxadiazole ring. This multifunctionality could lead to the formation of MOFs with diverse topologies and properties.

  • Asymmetric Nature: The asymmetric substitution on the oxadiazole ring could promote the formation of chiral or non-centrosymmetric MOF structures, which are of interest for applications in enantioselective separations and nonlinear optics.

  • Potential for Hydrogen Bonding: The presence of the amino group and the oxadiazole ring allows for the possibility of intra- and intermolecular hydrogen bonding, which can play a crucial role in the stability and guest-host interactions of the resulting MOF.

Hypothetical Experimental Protocols for MOF Synthesis

The following are generalized protocols that could serve as a starting point for the synthesis of MOFs with this compound. These are based on common solvothermal and hydrothermal synthesis methods for MOFs.

Protocol 2.1: Solvothermal Synthesis

This method involves heating the reactants in a sealed vessel in the presence of an organic solvent.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol, Ethanol)

  • Modulator (optional, e.g., Acetic acid, Formic acid, Benzoic acid)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 10 mL of DMF).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate) in the same solvent (e.g., 5 mL of DMF).

  • Combine the two solutions in the Teflon liner of the autoclave.

  • If a modulator is used, add it to the reaction mixture (e.g., 10 equivalents relative to the ligand).

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 80-150 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting solid product by filtration or centrifugation.

  • Wash the product with fresh solvent (e.g., DMF, followed by a lower boiling point solvent like ethanol or acetone) to remove unreacted starting materials.

  • Dry the product under vacuum or at a slightly elevated temperature.

Protocol 2.2: Hydrothermal Synthesis

This method is similar to solvothermal synthesis but uses water as the solvent.

Materials:

  • This compound

  • Metal salt (e.g., Cobalt(II) chloride hexahydrate, Nickel(II) nitrate hexahydrate)

  • Deionized water

  • pH modifier (optional, e.g., NaOH, HCl, organic bases)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Disperse this compound (e.g., 0.1 mmol) in deionized water (e.g., 15 mL) in the Teflon liner. The ligand may not fully dissolve.

  • Add the metal salt (e.g., 0.1 mmol of Cobalt(II) chloride hexahydrate) to the suspension.

  • Adjust the pH of the mixture if necessary using a dilute acid or base.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 48-96 hours).

  • Allow the autoclave to cool to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with water and then with a solvent like ethanol.

  • Dry the product in an oven or under vacuum.

Data Presentation: Expected Characterization and Data

Once a crystalline product is obtained, a series of characterization techniques would be necessary to confirm the formation of a MOF and to determine its properties. The following table outlines the expected data to be collected.

Characterization TechniqueInformation ObtainedHypothetical Data Example (for a successful synthesis)
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic arrangement, connectivity of metal nodes and organic linkers, pore dimensions, and overall framework topology.Crystal System: Monoclinic, Space Group: P2₁/c
Powder X-ray Diffraction (PXRD) Confirmation of phase purity and crystallinity of the bulk material. Comparison with the simulated pattern from SC-XRD data.Peaks matching the simulated pattern from SC-XRD.
Thermogravimetric Analysis (TGA) Thermal stability of the framework and identification of solvent removal and decomposition temperatures.Stable up to 350 °C, with a weight loss corresponding to guest solvent molecules below 150 °C.
Gas Sorption Analysis (e.g., N₂ at 77 K) Porosity of the material, including BET surface area, pore volume, and pore size distribution.BET Surface Area: 1200 m²/g, Pore Volume: 0.55 cm³/g
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirmation of the coordination of the carboxylate group to the metal center (shift in C=O stretching frequency) and presence of the ligand's functional groups.Shift of carboxyl C=O stretch from ~1700 cm⁻¹ to ~1610 cm⁻¹ and ~1400 cm⁻¹.
Elemental Analysis (CHNS) Determination of the elemental composition of the synthesized material to confirm the empirical formula.Experimental C, H, N values within ±0.4% of the calculated values for the proposed MOF formula.

Visualizations of Hypothetical Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of a novel MOF and the logical relationship of the components.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ligand_Solution This compound in Solvent Reaction_Mixture Mixing of Reactants Ligand_Solution->Reaction_Mixture Metal_Salt_Solution Metal Salt in Solvent Metal_Salt_Solution->Reaction_Mixture Solvothermal_Reaction Solvothermal/Hydrothermal Reaction in Autoclave (Heating & Cooling) Reaction_Mixture->Solvothermal_Reaction Crude_Product Crystalline Product (Crude) Solvothermal_Reaction->Crude_Product Washing Washing with Fresh Solvent Crude_Product->Washing Drying Drying under Vacuum Washing->Drying Pure_MOF Pure MOF Product Drying->Pure_MOF SC_XRD Single-Crystal XRD Pure_MOF->SC_XRD PXRD Powder XRD Pure_MOF->PXRD TGA Thermogravimetric Analysis Pure_MOF->TGA Gas_Sorption Gas Sorption Pure_MOF->Gas_Sorption FT_IR FT-IR Spectroscopy Pure_MOF->FT_IR Elemental_Analysis Elemental Analysis Pure_MOF->Elemental_Analysis

Caption: General workflow for the synthesis and characterization of a novel MOF.

MOF_Components Metal_Node Metal Ion/Cluster (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) MOF_Structure 3D Porous Framework Metal_Node->MOF_Structure Coordination Bonds Organic_Linker This compound Organic_Linker->MOF_Structure Coordination Bonds

Caption: Logical relationship of the primary components forming a MOF structure.

Conclusion and Future Directions

The design and synthesis of novel metal-organic frameworks using this compound as a building block remains an unexplored area of research. The protocols and characterization strategies outlined above provide a foundational approach for researchers to begin investigating the potential of this ligand in creating new porous materials. Successful synthesis of such MOFs could lead to materials with interesting structural features and potential applications in areas such as gas storage, separation, catalysis, and drug delivery, leveraging the unique chemical functionalities of the oxadiazole and amino groups. Further research is needed to establish viable synthesis routes and to characterize the properties of any resulting materials.

Application Notes and Protocols for the Identification of Novel Biological Targets for 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification of novel biological targets of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid and its derivatives. The furnished methodologies are intended to guide researchers in discovering the molecular mechanisms underlying the therapeutic potential of this chemical scaffold.

Introduction

The 1,2,5-oxadiazole (furazan) and its isomers, such as 1,3,4-oxadiazole, are important heterocyclic scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2][3][4][5][6][7][8] Derivatives of these core structures have demonstrated potential as antimicrobial, antifungal, anticancer, anti-inflammatory, and anti-parasitic agents.[1][3][5][9][10][11][12] For instance, certain furazan derivatives have been identified to target the Plasmodium falciparum Na+-efflux pump (PfATP4) and deoxyhypusine hydroxylase.[9] In the realm of antifungal research, some oxadiazole derivatives are suggested to inhibit lanosterol-14α-demethylase, an enzyme crucial for ergosterol biosynthesis.[10] Furthermore, DNA gyrase has been proposed as a potential target for antibacterial oxadiazole hybrids.[10] The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has also been explored as a bioisostere of the carboxylic acid group, showing activity at ionotropic glutamate receptors.

Despite these findings for the broader class of oxadiazoles and furazans, the specific molecular targets of this compound and its derivatives remain largely uncharacterized. The following protocols outline a systematic approach to identify novel biological targets for this specific class of compounds, leveraging both hypothesis-driven and unbiased screening methodologies.

Data Presentation: Summary of Potential Biological Activities

To guide the initial stages of target identification, the known biological activities of structurally related oxadiazole and furazan derivatives are summarized below. This data can inform the selection of appropriate cell lines, disease models, and initial screening assays.

Biological ActivityPotential Molecular Target Class/PathwayReference Compound Class
Antimicrobial DNA Gyrase, Cell Wall Synthesis Enzymes1,3,4-Oxadiazole hybrids
Antifungal Lanosterol-14α-demethylase (Ergosterol Biosynthesis)1,3,4-Oxadiazole-benzimidazole hybrids
Anticancer Tyrosine Kinases, Matrix Metalloproteinases (MMPs)1,3,4-Oxadiazole derivatives
Antiplasmodial Ion Channels (e.g., PfATP4), Hypusine Biosynthesis EnzymesN-acylated furazan-3-amines
Anti-inflammatory Cyclooxygenase (COX), Lipoxygenase (LOX)1,3,4-Oxadiazole derivatives
Neurological Ionotropic Glutamate Receptors4-Hydroxy-1,2,5-oxadiazol-3-yl containing compounds

Experimental Protocols

The following protocols provide a tiered approach to novel target identification, starting with broad phenotypic screening and progressing to specific target deconvolution and validation.

Protocol 1: Phenotypic Screening to Identify Therapeutic Areas of Interest

This initial phase aims to identify the most promising therapeutic areas for the this compound derivatives by assessing their effects across a diverse panel of cell-based assays.

1.1. Materials:

  • A library of this compound derivatives.

  • A panel of human cancer cell lines representing different tissues (e.g., lung, breast, colon).

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Relevant cell culture media, supplements, and antibiotics.

  • Assay reagents for cell viability (e.g., MTT, resazurin), apoptosis (e.g., Caspase-Glo), and cytotoxicity (e.g., LDH release).

  • Microplate reader.

1.2. Methodology:

  • Compound Preparation: Prepare stock solutions of the derivatives in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Cell Culture: Culture the selected cell lines and microbial strains according to standard protocols.

  • Cell Viability and Microbial Growth Assays:

    • Seed cells or microbes in 96-well plates.

    • Treat with the derivative library across a range of concentrations.

    • Incubate for a predetermined period (e.g., 48-72 hours for cancer cells, 24 hours for microbes).

    • Measure cell viability or microbial growth using appropriate assays.

  • Data Analysis: Calculate IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for each derivative.

1.3. Visualization:

G cluster_0 Phenotypic Screening Workflow A Library of this compound derivatives C High-Throughput Screening A->C B Diverse Assay Panel (Cancer, Microbial, etc.) B->C D Data Analysis (IC50/MIC Determination) C->D E Identification of 'Hit' Compounds and Therapeutic Areas D->E

Phenotypic Screening Workflow
Protocol 2: Target Deconvolution using Affinity-Based Proteomics

Once a "hit" compound with a desired phenotypic effect is identified, this protocol aims to isolate its direct binding partners from the cellular proteome.

2.1. Materials:

  • "Hit" this compound derivative.

  • Chemical linkers and resins for affinity chromatography (e.g., NHS-activated sepharose).

  • Cell lysate from the relevant cell line identified in Protocol 1.

  • Buffers for lysis, washing, and elution.

  • Mass spectrometer for protein identification.

2.2. Methodology:

  • Affinity Probe Synthesis: Covalently attach the "hit" derivative to a solid support (e.g., sepharose beads) via a chemical linker.

  • Protein Extraction: Prepare a total protein lysate from the target cells.

  • Affinity Chromatography:

    • Incubate the cell lysate with the affinity probe to allow for binding of target proteins.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a protein database.

2.3. Visualization:

G cluster_1 Affinity-Based Proteomics Workflow A Immobilize 'Hit' Compound on Affinity Matrix B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Protein Identification (LC-MS/MS) D->E F List of Putative Target Proteins E->F G cluster_2 CETSA Workflow A Treat Cells/Lysate with Compound or Vehicle B Heat to a Range of Temperatures A->B C Separate Soluble and Aggregated Proteins B->C D Quantify Soluble Target Protein C->D E Generate and Compare Melting Curves D->E F Confirmation of Target Engagement E->F

References

Application Notes and Protocols for 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid in Insensitive Munitions Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid and its derivatives, commonly referred to as furazans, in the research and development of insensitive munitions (IM). This document includes detailed experimental protocols for the synthesis of a key derivative and the standardized testing procedures for evaluating the performance and sensitivity of energetic materials.

Introduction to this compound Derivatives in Insensitive Munitions

This compound and its derivatives are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in the field of energetic materials. The furazan ring structure contributes to high density, thermal stability, and a positive heat of formation, which are desirable characteristics for explosives. A key advantage of certain furazan-based compounds is their reduced sensitivity to external stimuli such as impact and friction, making them promising candidates for the development of insensitive munitions.[1][2][3] Insensitive munitions are designed to minimize the probability of unintentional detonation during manufacturing, transportation, and storage, thereby enhancing safety for personnel and equipment.[1][2] Research has shown that derivatives of 4-aminofurazan-3-carboxylic acid can exhibit detonation velocities superior to traditional explosives like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) while maintaining insensitivity to impact and friction.[1][2][4]

Performance Characteristics of Furazan-Based Energetic Materials

The following tables summarize the performance and sensitivity data for several energetic material derivatives based on the furazan structure, with comparisons to well-known explosives.

Table 1: Detonation Performance of Selected Furazan Derivatives

Compound/DerivativeDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
1a (Nitrate salt of 4-aminofurazan-3-carboxylic acid amidrazone)1.76828328.1[4]
1b (1H,1H'-5,5'-bitetrazole-1,1'-diolate salt)1.83882032.7[4]
1c (3-nitramino-4-tetrazolefurazanate salt)1.81863231.4[4]
1d (3,4-dinitramino-furazanate salt)1.80845130.0[4]
TATB (1,3,5-triamino-2,4,6-trinitrobenzene)1.93735025.7[1][2]
RDX (1,3,5-Trinitro-1,3,5-triazinane)1.82875034.0[4]

Table 2: Sensitivity Data for Selected Furazan Derivatives

Compound/DerivativeImpact Sensitivity (J)Friction Sensitivity (N)Reference
1a (Nitrate salt of 4-aminofurazan-3-carboxylic acid amidrazone)> 40> 360[4]
1b (1H,1H'-5,5'-bitetrazole-1,1'-diolate salt)> 40> 360[4]
1c (3-nitramino-4-tetrazolefurazanate salt)> 40> 360[4]
1d (3,4-dinitramino-furazanate salt)> 40> 360[4]
RDX 7.5120[4]

Experimental Protocols

This section provides detailed protocols for the synthesis of a key furazan derivative and standardized testing methods for insensitive munitions.

Synthesis Protocol: 4-Aminofurazan-3-carboxylic Acid Amidrazone Derivatives

This protocol describes a general method for the synthesis of energetic salts derived from 4-aminofurazan-3-carboxylic acid amidrazone.[4]

Materials:

  • 4-(1,2,4-oxadiazol-3-yl)furazan-3-amine

  • Hydrazine hydrate (80%)

  • Methanol

  • Dilute Nitric Acid (for nitrate salt)

  • Silver compounds of desired anions (for other salts)

  • Deionized water

Procedure:

  • Synthesis of 4-aminofurazan-3-carboxylic acid amidrazone (1):

    • Synthesize 4-(1,2,4-oxadiazol-3-yl)furazan-3-amine based on previously established methods.

    • Treat the synthesized 4-(1,2,4-oxadiazol-3-yl)furazan-3-amine with 80% hydrazine hydrate in methanol.

    • Heat the reaction mixture at 50°C for 1 hour.

    • The resulting brown solid is 4-aminofurazan-3-carboxylic acid amidrazone (1).

    • Recrystallize the product from water.

  • General Procedure for the Preparation of Salts (e.g., 1a-1d):

    • For the nitrate salt (1a), react compound 1 with dilute nitric acid in methanol. Remove the solvent to obtain the product.

    • For other salts (1b-1d), first prepare a solution of the hydrochloride salt of compound 1 (1·HCl).

    • To a stirring solution of 1·HCl (2.0 mmol), add the corresponding silver compound (1.0 mmol) of the desired anion (e.g., silver 1H,1H'-5,5'-bitetrazole-1,1'-diolate).

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Filter the mixture and evaporate the solvent.

    • Recrystallize the precipitate from a mixture of methanol and water.

    • Dry the final product at 60°C for 6 hours before characterization.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Aminofurazan-3-carboxylic Acid Amidrazone Derivatives cluster_salts Salt Formation start Start with 4-(1,2,4-oxadiazol-3-yl)furazan-3-amine step1 React with 80% Hydrazine Hydrate in Methanol at 50°C start->step1 product1 4-Aminofurazan-3-carboxylic Acid Amidrazone (1) step1->product1 step2a React with Dilute HNO3 product1->step2a step2b React with HCl to form 1·HCl product1->step2b product2a Nitrate Salt (1a) step2a->product2a step3b React with Silver Salt of Anion step2b->step3b product2b Other Energetic Salts (1b, 1c, 1d) step3b->product2b IM_Testing_Workflow cluster_testing Insensitive Munitions (IM) Testing Protocols cluster_thermal Thermal Stimuli cluster_mechanical Mechanical Stimuli cluster_sensitivity Material Sensitivity start Energetic Material (e.g., Furazan Derivative) slow_cookoff Slow Cook-Off Test (STANAG 4382) Heating Rate: 15°C/hr start->slow_cookoff fast_cookoff Fast Cook-Off Test (STANAG 4240) Fuel Fire, >800°C start->fast_cookoff bullet_impact Bullet/Fragment Impact Test (STANAG 4496) High Velocity Impact start->bullet_impact sympathetic_det Sympathetic Detonation Test (STANAG 4396) Donor-Acceptor Setup start->sympathetic_det impact_sens Impact Sensitivity Test (BAM Fall Hammer) start->impact_sens friction_sens Friction Sensitivity Test (BAM Friction Apparatus) start->friction_sens end Reaction Assessment: - No Reaction - Burning - Deflagration - Detonation slow_cookoff->end fast_cookoff->end bullet_impact->end sympathetic_det->end impact_sens->end friction_sens->end

References

Safety Operating Guide

Proper Disposal of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is imperative to be aware of its associated hazards. This substance is classified as an irritant and requires careful handling to avoid exposure.

Hazard Summary:

Hazard StatementGHS ClassificationPrecautionary Measures
H315: Causes skin irritationSkin Irritation (Category 2)Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2]
H319: Causes serious eye irritationEye Irritation (Category 2A)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][2]

Source: AK Scientific, Inc. Safety Data Sheet & PubChem

II. Personal Protective Equipment (PPE)

Prior to initiating the disposal process, all personnel must be equipped with the appropriate personal protective equipment to prevent accidental exposure.

  • Hand Protection: Wear suitable protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to federal, state, and local regulations is mandatory.

Step 1: Waste Classification

  • Consult US EPA guidelines under 40 CFR 261.3, as well as state and local hazardous waste regulations, to ensure complete and accurate classification of the waste.[1]

Step 2: Waste Collection and Storage

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Ensure the container is kept tightly closed and stored in a locked-up area if necessary.[1]

Step 3: Spill Management

  • In the event of a spill, prevent further leakage if it is safe to do so.

  • Do not allow the product to enter drains, waterways, or soil.[1]

  • Carefully vacuum, sweep up, or absorb the spilled material with an inert substance and place it into a suitable, labeled disposal container.[1]

Step 4: Arranging for Professional Disposal

  • The final and most critical step is to dispose of the contents and the container at an approved waste disposal plant.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Step 5: Decontamination

  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical.

  • Contaminated clothing should be removed and washed before reuse.[1]

IV. Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste According to Federal, State & Local Regulations ppe->classify collect Collect Waste in a Labeled, Sealed Container classify->collect store Store in a Cool, Dry, Well-Ventilated & Secure Area collect->store spill_check Spill Occurred? store->spill_check contain_spill Contain Spill with Inert Material spill_check->contain_spill Yes contact_ehs Contact EHS or Licensed Waste Disposal Contractor spill_check->contact_ehs No collect_spill Collect Spill Residue into Hazardous Waste Container contain_spill->collect_spill collect_spill->contact_ehs dispose Arrange for Pickup and Disposal at an Approved Facility contact_ehs->dispose decontaminate Decontaminate Work Area and Equipment dispose->decontaminate end End of Disposal Process decontaminate->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on available safety data. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the chemical before handling and disposal. It is the user's responsibility to ensure full compliance with all applicable regulations.

References

Personal protective equipment for handling 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-Amino-1,2,5-oxadiazole-3-carboxylic acid (CAS No. 78350-50-2). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Skin Irritation (H315): Causes irritation upon contact with skin.[1][2]

  • Serious Eye Irritation (H319): Can cause serious damage if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]

The signal word for this chemical is "Warning".[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE for standard laboratory operations involving this compound.

Protection Level Required PPE Guidelines and Recommendations
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.Always wear eye protection when handling this chemical. For operations with a higher risk of splashing, a face shield provides an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Inspect gloves for any signs of degradation or puncture before use. For prolonged contact or when handling larger quantities, consider double-gloving. Wash hands thoroughly after handling.[1]
Body Protection A flame-resistant lab coat. For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.Ensure clothing covers all exposed skin, including long pants and closed-toe shoes. Remove any contaminated clothing immediately.[1]
Respiratory Protection All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used. Use only in a well-ventilated area.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following workflow is crucial for minimizing exposure and ensuring a controlled laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Consult Safety Data Sheet (SDS) prep2 Ensure fume hood is certified and operational prep1->prep2 prep3 Gather all necessary materials and equipment prep2->prep3 prep4 Don appropriate Personal Protective Equipment (PPE) prep3->prep4 handling1 Weigh and transfer the chemical inside the fume hood prep4->handling1 handling2 Keep the container tightly closed when not in use handling1->handling2 handling3 Avoid generating dust or aerosols handling2->handling3 handling4 Use spark-proof tools and equipment if necessary handling3->handling4 cleanup1 Decontaminate all work surfaces and equipment handling4->cleanup1 cleanup2 Segregate and label all waste appropriately cleanup1->cleanup2 cleanup3 Doff PPE in the correct order to avoid contamination cleanup2->cleanup3 cleanup4 Wash hands thoroughly with soap and water cleanup3->cleanup4

Workflow for Handling this compound.

Emergency Procedures

In the event of an exposure or spill, follow these first-aid measures immediately:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • Spills: Wear appropriate PPE. Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container. Prevent the product from entering drains or waterways.[1]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3).[1]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant. Do not discharge into sewer systems.[1][3]

  • Regulations: Always consult and observe all federal, state, and local regulations when disposing of the substance.[1] Contaminated packaging should be disposed of as an unused product.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.